Product packaging for Methyl 2,3-dihydrobenzofuran-5-carboxylate(Cat. No.:CAS No. 588702-80-1)

Methyl 2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B1586482
CAS No.: 588702-80-1
M. Wt: 178.18 g/mol
InChI Key: QPGLJPYOFQPEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2,3-dihydrobenzofuran-5-carboxylate is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B1586482 Methyl 2,3-dihydrobenzofuran-5-carboxylate CAS No. 588702-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dihydro-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGLJPYOFQPEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384894
Record name methyl 2,3-dihydrobenzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588702-80-1
Record name methyl 2,3-dihydrobenzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2,3-dihydrobenzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dihydrobenzofuran-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid scaffold and substitution pattern make it a key intermediate in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and insights into the underlying chemical principles. The methodologies presented are designed to be robust and scalable, catering to the needs of both academic research and industrial drug development.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary strategic disconnections. The most direct and convergent approach involves the late-stage esterification of the corresponding carboxylic acid. An alternative strategy involves the formation of the dihydrobenzofuran ring system from a precursor already containing the methyl ester functionality. This guide will detail both approaches, allowing researchers to select the most suitable route based on starting material availability, scalability, and desired purity profile.

Route 1: Synthesis via 2,3-Dihydrobenzofuran-5-carboxylic Acid

This is the most common and well-established route, proceeding in two key stages:

  • Synthesis of the Carboxylic Acid Precursor: Preparation of 2,3-dihydrobenzofuran-5-carboxylic acid.

  • Esterification: Conversion of the carboxylic acid to the target methyl ester.

Part 1: Synthesis of 2,3-Dihydrobenzofuran-5-carboxylic Acid

The synthesis of the carboxylic acid precursor is typically achieved through the intramolecular cyclization of a suitably substituted phenol. A reliable method involves the Claisen rearrangement of an allyl ether of 4-hydroxybenzoic acid, followed by oxidative cleavage of the resulting alkene and subsequent cyclization. A more direct approach, which will be detailed here, involves the intramolecular cyclization of 3-allyl-4-hydroxybenzoic acid.

The initial step involves the protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid as an allyl ether.

Reaction Scheme:

4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid 3-Allyl-4-hydroxybenzoic_Acid 3-Allyl-4-hydroxybenzoic Acid 4-Hydroxybenzoic_Acid->3-Allyl-4-hydroxybenzoic_Acid 1. Allylation 2. Claisen Rearrangement Allyl_Bromide Allyl Bromide Allyl_Bromide->3-Allyl-4-hydroxybenzoic_Acid Base K2CO3 / Acetone Base->3-Allyl-4-hydroxybenzoic_Acid

Figure 1: Synthesis of 3-Allyl-4-hydroxybenzoic Acid.

Experimental Protocol:

  • To a stirred solution of 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • To this suspension, add allyl bromide (1.1-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude allyl 4-hydroxybenzoate.

  • The crude product is then heated neat or in a high-boiling solvent (e.g., diphenyl ether) to effect the Claisen rearrangement, yielding 3-allyl-4-hydroxybenzoic acid.

  • Purify the product by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Base and Solvent: Potassium carbonate is a cost-effective and moderately strong base suitable for deprotonating the phenolic hydroxyl group. Acetone is a common solvent for this type of reaction due to its appropriate boiling point and ability to dissolve the starting materials.

  • Claisen Rearrangement: This is a thermally induced pericyclic reaction that proceeds through a concerted[1][1]-sigmatropic rearrangement. Heating is essential to overcome the activation energy barrier for this transformation.

The newly formed 3-allyl-4-hydroxybenzoic acid is then cyclized to form the dihydrobenzofuran ring. This is typically achieved via an intramolecular oxymercuration-demercuration or, more commonly in modern synthesis, through a palladium-catalyzed Wacker-type cyclization. A simpler and often effective method involves treatment with a strong acid.

Reaction Scheme:

3-Allyl-4-hydroxybenzoic_Acid 3-Allyl-4-hydroxybenzoic Acid Dihydrobenzofuran_Carboxylic_Acid 2,3-Dihydrobenzofuran-5-carboxylic Acid 3-Allyl-4-hydroxybenzoic_Acid->Dihydrobenzofuran_Carboxylic_Acid Intramolecular Cyclization Acid_Catalyst H+ Acid_Catalyst->Dihydrobenzofuran_Carboxylic_Acid

Figure 2: Intramolecular Cyclization.

Experimental Protocol:

  • Dissolve 3-allyl-4-hydroxybenzoic acid (1.0 eq) in a suitable solvent, such as acetic acid or trifluoroacetic acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Acid Catalyst: The strong acid protonates the double bond of the allyl group, generating a carbocation. The phenolic hydroxyl group then acts as a nucleophile, attacking the carbocation to form the five-membered dihydrofuran ring.

Part 2: Fischer Esterification to this compound

This classic esterification reaction provides a straightforward method to obtain the final product.

Reaction Scheme:

Carboxylic_Acid 2,3-Dihydrobenzofuran-5-carboxylic Acid Target_Molecule This compound Carboxylic_Acid->Target_Molecule Fischer Esterification Methanol Methanol Methanol->Target_Molecule Acid_Catalyst H2SO4 (cat.) Acid_Catalyst->Target_Molecule

Figure 3: Fischer Esterification.

Experimental Protocol:

  • Suspend 2,3-dihydrobenzofuran-5-carboxylic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[2][3][4]

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • Excess Methanol: The Fischer esterification is an equilibrium-controlled process. Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[5][6]

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5]

Quantitative Data Summary:

StepStarting MaterialReagentsProductTypical Yield
1a 4-Hydroxybenzoic AcidAllyl bromide, K₂CO₃3-Allyl-4-hydroxybenzoic Acid70-85%
1b 3-Allyl-4-hydroxybenzoic AcidAcetic acid or TFA2,3-Dihydrobenzofuran-5-carboxylic Acid80-90%
2 2,3-Dihydrobenzofuran-5-carboxylic AcidMethanol, H₂SO₄This compound85-95%

Route 2: Synthesis via Intramolecular Cyclization of a Pre-formed Ester

This alternative approach involves the formation of the dihydrobenzofuran ring on a substrate that already contains the methyl ester group. This can be advantageous in certain situations, for example, if the starting material, methyl 4-hydroxybenzoate, is more readily available or cost-effective.

Step 1: Allylation of Methyl 4-hydroxybenzoate

Similar to Route 1, the synthesis begins with the allylation of the phenolic hydroxyl group.

Reaction Scheme:

Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl_3-allyl-4-hydroxybenzoate Methyl 3-allyl-4-hydroxybenzoate Methyl_4-hydroxybenzoate->Methyl_3-allyl-4-hydroxybenzoate 1. Allylation 2. Claisen Rearrangement Allyl_Bromide Allyl Bromide Allyl_Bromide->Methyl_3-allyl-4-hydroxybenzoate Base K2CO3 / Acetone Base->Methyl_3-allyl-4-hydroxybenzoate Methyl_3-allyl-4-hydroxybenzoate Methyl 3-allyl-4-hydroxybenzoate Target_Molecule This compound Methyl_3-allyl-4-hydroxybenzoate->Target_Molecule Intramolecular Cyclization Acid_Catalyst H+ Acid_Catalyst->Target_Molecule

References

Methyl 2,3-dihydrobenzofuran-5-carboxylate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 2,3-dihydrobenzofuran-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, provide a detailed structural analysis, and present a representative synthetic protocol with mechanistic insights. Furthermore, this document includes a thorough spectral characterization, explores its significant applications in drug discovery as a privileged scaffold, and outlines essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the unique characteristics of this compound in their research endeavors.

Introduction: The 2,3-Dihydrobenzofuran Scaffold in Medicinal Chemistry

The 2,3-dihydrobenzofuran ring system is a prominent structural motif found in a vast array of natural products and biologically active molecules.[1] Its rigid, planar structure, combined with the electronic properties conferred by the fused benzene ring and the oxygen-containing heterocycle, makes it a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a versatile platform for the design of novel therapeutic agents.[2]

Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antioxidant, and antimicrobial properties.[1] this compound, in particular, serves as a crucial intermediate, offering a reactive "handle" (the methyl ester group) at the 5-position for further chemical modification and elaboration into more complex molecular architectures. Understanding its core properties is therefore fundamental to its effective application in research and development.

Molecular Identity and Physicochemical Properties

This compound is a stable, solid organic compound. Its identity is defined by a unique set of identifiers and physical properties that are critical for its use in experimental settings.

PropertyValueSource(s)
IUPAC Name methyl 2,3-dihydro-1-benzofuran-5-carboxylate[3]
CAS Number 588702-80-1[3]
Molecular Formula C₁₀H₁₀O₃[3]
Molecular Weight 178.18 g/mol [3]
Appearance White to off-white or yellow solid[4]
Storage Temperature Room Temperature or 2-8°C for long-term storage[4][5]
SMILES COC(=O)C1=CC2=C(C=C1)OCC2[3]
InChIKey QPGLJPYOFQPEEE-UHFFFAOYSA-N[3]

Structural Analysis

The structure of this compound consists of a bicyclic system where a dihydrofuran ring is fused to a benzene ring. The methyl carboxylate group is attached at the C5 position of the benzofuran core.

Caption: 2D Chemical Structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of the 2,3-dihydrobenzofuran core is a well-established area of organic chemistry, with numerous methods reported.[6] Transition metal-catalyzed intramolecular cyclizations are among the most robust and widely used strategies.[7][8] Below is a representative protocol based on an intramolecular Heck-type reaction, a common and effective method for forming this ring system.

Representative Synthetic Workflow

The logical approach begins with a commercially available substituted phenol, which is then elaborated to install a vinyl group ortho to the hydroxyl functionality. Subsequent intramolecular cyclization provides the desired dihydrobenzofuran core.

G cluster_0 Synthetic Workflow start Methyl 4-hydroxy-3-iodobenzoate (Starting Material) step1 Allylation: Allyl bromide, K₂CO₃, Acetone start->step1 O-Allylation intermediate1 Methyl 3-allyl-4-hydroxybenzoate step1->intermediate1 step2 Intramolecular Cyclization: Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) intermediate1->step2 Heck Cyclization product This compound (Final Product) step2->product

Caption: A representative synthetic workflow for this compound.

Experimental Protocol (Representative)

Objective: To synthesize this compound from Methyl 3-allyl-4-hydroxybenzoate via a Palladium-catalyzed intramolecular cyclization.

Materials:

  • Methyl 3-allyl-4-hydroxybenzoate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 3-allyl-4-hydroxybenzoate (1.0 eq).

  • Catalyst and Ligand Addition: Add Palladium(II) Acetate (0.05 eq) and Triphenylphosphine (0.1 eq).

  • Solvent and Base: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add anhydrous Acetonitrile as the solvent, followed by Triethylamine (2.0 eq) as the base.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel to yield this compound.

Causality and Insights: The choice of a palladium catalyst is crucial for facilitating the C-O bond formation. The phosphine ligand stabilizes the palladium species, while the base is necessary to neutralize the acid generated during the catalytic cycle. This method is favored for its high efficiency and functional group tolerance.

Spectral Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. The following table outlines the expected NMR and IR spectral data based on analysis of closely related structures.[9][10]

Technique Expected Characteristics
¹H NMR ~7.7-7.8 ppm (d, 1H): Aromatic proton ortho to the carboxylate group. ~7.6 ppm (s, 1H): Aromatic proton para to the carboxylate group. ~6.8 ppm (d, 1H): Aromatic proton meta to the carboxylate group. ~4.6 ppm (t, 2H): Methylene protons at C2 (adjacent to the furan oxygen). ~3.8 ppm (s, 3H): Methyl ester protons. ~3.2 ppm (t, 2H): Methylene protons at C3.
¹³C NMR ~167 ppm: Carbonyl carbon of the ester. ~160 ppm: Aromatic carbon C7a (attached to oxygen). ~120-130 ppm: Quaternary and CH aromatic carbons. ~110 ppm: Aromatic CH carbon. ~71 ppm: Methylene carbon at C2. ~52 ppm: Methyl ester carbon. ~29 ppm: Methylene carbon at C3.
IR (Infrared) ~2950 cm⁻¹: C-H stretching (aliphatic). ~1710 cm⁻¹: C=O stretching (ester carbonyl). ~1610 cm⁻¹: C=C stretching (aromatic). ~1250 cm⁻¹: C-O stretching (ester and ether).
Mass Spec (MS) [M]+ m/z: 178.06

Applications in Drug Discovery and Materials Science

The utility of this compound stems from its role as a versatile intermediate. The dihydrobenzofuran core provides a rigid scaffold, while the ester at the 5-position allows for straightforward chemical modifications, such as hydrolysis to the carboxylic acid, amidation, or reduction to an alcohol, opening pathways to a diverse range of derivatives.

6.1 Role as a Privileged Scaffold in Medicinal Chemistry The 2,3-dihydrobenzofuran nucleus is a key component in numerous compounds designed to interact with biological systems. Its structural rigidity helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

  • Anti-inflammatory and Anti-cancer Agents: The scaffold has been used to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer.[2] By modifying the core structure, researchers have developed potent and selective inhibitors.

  • Neurological and Cardiovascular Applications: Certain derivatives have been patented for their diuretic, saluretic, uricosuric, and antihypertensive activities, highlighting their potential in treating cardiovascular diseases.[11]

6.2 Use in Materials Science The aromatic and heterocyclic nature of the compound also makes it a candidate for incorporation into novel organic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics, where electron-rich heterocyclic systems are often desirable.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicological data for this exact compound is not extensively documented, related benzofuran derivatives may pose hazards.[6][12]

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

  • Storage: Store in a tightly sealed container in a cool, dry place.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its well-defined structure, coupled with the reactivity of its methyl ester group, provides a robust platform for the synthesis of complex molecules with diverse biological activities. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers to effectively utilize this compound in their scientific pursuits.

References

The Multifaceted Biological Activities of 2,3-Dihydrobenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydrobenzofuran scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the diverse biological activities of 2,3-dihydrobenzofuran derivatives, with a focus on their anti-inflammatory, anticancer, antimicrobial, antioxidant, and neuroprotective properties. We will delve into the molecular mechanisms of action, present detailed experimental protocols for activity assessment, and provide a comparative analysis of the potency of various derivatives. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction: The 2,3-Dihydrobenzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

The 2,3-dihydrobenzofuran core, a bicyclic system consisting of a fused benzene and a dihydrofuran ring, is a recurring structural element in a vast array of biologically active molecules.[1][2] Its prevalence in nature and the successful development of synthetic derivatives with potent pharmacological effects have established it as a "privileged structure" in drug discovery.[3] The conformational rigidity of the scaffold, combined with the diverse substitution patterns possible on both the aromatic and heterocyclic rings, allows for the fine-tuning of physicochemical properties and biological targets. This guide will systematically explore the key therapeutic areas where 2,3-dihydrobenzofuran derivatives have shown significant promise.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 2,3-Dihydrobenzofuran derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate the production of pro-inflammatory mediators.[4][5]

Mechanism of Action: Inhibition of Prostaglandin Synthesis and NF-κB Signaling

A primary mechanism of the anti-inflammatory action of these derivatives is the inhibition of prostaglandin synthesis.[4] Prostaglandins, particularly prostaglandin E2 (PGE2), are key lipid mediators of inflammation, pain, and fever. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes.[6][7] Several 2,3-dihydrobenzofuran-2-ones have demonstrated potent inhibition of prostaglandin synthesis, with some compounds being significantly more potent than established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[4]

Furthermore, many 2,3-dihydrobenzofuran derivatives exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][8] NF-κB is a crucial transcription factor that governs the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation prevents the transcription of these inflammatory mediators, thereby dampening the inflammatory response.

NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes Induces Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivative Dihydrobenzofuran->IKK Inhibits Apoptosis Induction Pathway Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivative Bax Bax (Pro-apoptotic) Dihydrobenzofuran->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Dihydrobenzofuran->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

A Technical Guide to Methyl 2,3-Dihydrobenzofuran-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 2,3-dihydrobenzofuran-5-carboxylate is a key heterocyclic building block that serves as a cornerstone in the synthesis of complex, biologically active molecules. It belongs to the 2,3-dihydrobenzofuran class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in natural products and its ability to interact with a wide range of biological targets.[1][2] This guide provides an in-depth analysis of this compound, intended for researchers and drug development professionals. We will explore its synthesis, delve into its physicochemical and spectroscopic properties, and illuminate its utility as a versatile intermediate in the development of novel therapeutics, from anti-inflammatory agents to diuretics.

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran and 2,3-dihydrobenzofuran ring systems are integral components of numerous natural products and synthetic compounds that exhibit a vast spectrum of biological activities.[1][3] These scaffolds are considered privileged because their rigid, planar structure provides a well-defined orientation for functional groups to interact with protein binding sites, while also possessing favorable pharmacokinetic properties.

Derivatives of this scaffold have been reported to possess potent anti-inflammatory, anticancer, antiviral, antibacterial, and antioxidant properties.[3][4][5] For instance, Ailanthoidol, a natural benzofuran, shows a range of activities including anticancer and antiviral effects, while synthetic derivatives are being explored as inhibitors of critical enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1), a key player in inflammation and cancer.[2][4] The inherent bioactivity and synthetic tractability of this scaffold make its derivatives, such as this compound, highly valuable starting points for drug discovery campaigns.

G General Drug Discovery Workflow Using Privileged Scaffolds cluster_0 Discovery Phase cluster_1 Screening & Optimization concept Identify Privileged Scaffold (e.g., Dihydrobenzofuran) synthesis Synthesize Core Intermediate (this compound) concept->synthesis library Create Derivative Library (Diversity-Oriented Synthesis) synthesis->library screening High-Throughput Biological Screening library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt preclinical preclinical lead_opt->preclinical Preclinical Studies

Figure 1: A generalized workflow for leveraging privileged scaffolds in drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is critical for reaction monitoring, quality control, and structural confirmation of its derivatives.

Physicochemical Properties

The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 588702-80-1[6][7]
Molecular Formula C₁₀H₁₀O₃[6][8]
Molecular Weight 178.18 g/mol [6]
IUPAC Name methyl 2,3-dihydro-1-benzofuran-5-carboxylate[6][7]
Physical Form White to yellow solid[7]
Purity Typically ≥95-97%[7][8]
Canonical SMILES COC(=O)C1=CC2=C(C=C1)OCC2[6]
Spectroscopic Signature

While full spectral data requires experimental acquisition, the expected nuclear magnetic resonance (NMR) and infrared (IR) characteristics can be predicted based on the molecule's structure. These predictions are essential for chemists to verify the successful synthesis of the compound and its subsequent derivatives.

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

  • Aromatic Protons: Three protons on the benzene ring will appear as distinct signals, likely a doublet, a singlet (or narrow doublet), and a doublet of doublets, in the range of δ 6.8-7.8 ppm.

  • Dihydrofuran Protons: The two methylene groups (-O-CH₂- and -CH₂-Ar) will appear as two distinct triplets, typically around δ 4.6 ppm and δ 3.2 ppm, respectively.[9] The coupling between these adjacent groups is a hallmark of the 2,3-dihydrofuran system.

  • Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-COOCH₃) will be observed in the upfield region, typically around δ 3.8-3.9 ppm.

¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon environments.

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, expected around δ 165-170 ppm.

  • Aromatic Carbons: Six signals will be present in the aromatic region (δ 110-160 ppm).

  • Dihydrofuran Carbons: The -O-CH₂- carbon will be around δ 71 ppm, and the -CH₂-Ar carbon will be further upfield, around δ 29 ppm.

  • Methyl Ester Carbon: The methoxy carbon will appear around δ 52 ppm.

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponding to the ester carbonyl group.

  • C-O Stretches: Prominent bands in the 1200-1300 cm⁻¹ region for the aryl-ether and ester C-O bonds.

  • Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Synthesis of the Core Intermediate

The synthesis of the 2,3-dihydrobenzofuran scaffold can be achieved through various strategies, often involving the cyclization of a suitably substituted phenol.[10][11][12] For this compound, a common and reliable approach involves the reaction of a 4-hydroxy-3-allylbenzoate derivative, followed by oxidative cyclization.

G cluster_0 Plausible Synthetic Route A Methyl 4-hydroxybenzoate B Methyl 3-allyl-4-hydroxybenzoate A->B 1. Allyl bromide, K₂CO₃, Acetone C This compound B->C 2. Oxidative Cyclization (e.g., Pd(II) catalyst or O₃ then reduction)

Figure 2: A plausible synthetic pathway to the target compound.
Detailed Experimental Protocol: Synthesis via Allylation and Cyclization

This protocol describes a representative method for synthesizing the title compound. Researchers should always perform their own risk assessment before undertaking any chemical synthesis.

Step 1: Allylation of Methyl 4-hydroxybenzoate

  • Reagents & Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-hydroxybenzoate (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and dry acetone (10 mL per gram of starting material).

  • Reaction: Add allyl bromide (1.2 equivalents) dropwise to the stirring suspension.

  • Heating: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product, Methyl 4-(allyloxy)benzoate. This product may undergo a Claisen rearrangement in the next step without purification.

Step 2: Claisen Rearrangement and Oxidative Cyclization

  • Rearrangement: The crude Methyl 4-(allyloxy)benzoate is heated at high temperature (e.g., 180-200 °C) in a high-boiling solvent or neat to induce a thermal Claisen rearrangement, yielding Methyl 3-allyl-4-hydroxybenzoate.

  • Cyclization: The rearranged product (1 equivalent) is dissolved in a suitable solvent like methanol or DMF.

  • Oxidative Cyclization Reaction: Add a palladium(II) catalyst, such as PdCl₂(CH₃CN)₂ (0.1 equivalents), and a copper(II) salt as a co-oxidant. Bubble oxygen through the solution or leave it open to the air and stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Purification: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the solvent and purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for chemical modification, allowing for the creation of diverse compound libraries.[1]

  • Ester Modification: The methyl ester is a versatile handle. It can be easily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid can then be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a library of amides.

  • Aromatic Ring Functionalization: The benzene ring can undergo electrophilic aromatic substitution reactions. The existing ether and ester groups will direct incoming electrophiles, allowing for the introduction of nitro, halogen, or acyl groups at specific positions, further expanding structural diversity.

  • Modification of the Dihydrofuran Ring: While more challenging, the dihydrofuran ring can also be modified, for instance, through oxidation to the corresponding benzofuran or by reactions at the benzylic position.

G Key Derivatization Pathways core Methyl 2,3-dihydrobenzofuran-5-carboxylate acid Carboxylic Acid Derivative core->acid Hydrolysis (LiOH) nitro Nitrated Aromatic Ring core->nitro Electrophilic Nitration (HNO₃/H₂SO₄) halogen Halogenated Aromatic Ring core->halogen Electrophilic Halogenation (NBS/NCS) amide Amide Library (R-NH₂) acid->amide Amide Coupling (HATU)

Figure 3: Major reaction pathways for derivatizing the core molecule.

Applications as a Versatile Building Block in Drug Development

The utility of this building block is best demonstrated through its application in the synthesis of potent and selective modulators of disease-relevant targets.

Case Study: Development of Novel Diuretics (Pendrin Inhibitors)

Pendrin (SLC26A4) is an anion exchanger that plays a role in fluid and electrolyte balance in the kidney. Its inhibition is a promising strategy for treating edema and hypertension.[13] In a recent study, a high-throughput screen identified a 3-carboxy-2-methylbenzofuran scaffold as a potent inhibitor of pendrin.[13] The synthesis of these inhibitors relies on intermediates like this compound.

Structure-activity relationship (SAR) studies starting from this core scaffold led to the identification of compounds with significantly improved potency, with IC₅₀ values reaching the sub-micromolar range (~0.5 µM).[13] The carboxylic acid, typically derived from the hydrolysis of the methyl ester, was found to be crucial for activity. These potent analogs demonstrated in vivo efficacy in animal models, potentiating the diuretic effect of existing drugs like furosemide.[13]

Case Study: Anti-Inflammatory Agents (mPGES-1 Inhibitors)

Chronic inflammation is a driver of many diseases, including cancer. The enzyme mPGES-1 is a key target for developing novel anti-inflammatory drugs. The 2,3-dihydrobenzofuran scaffold has been identified as a suitable chemical platform for designing mPGES-1 inhibitors.[2] Starting with natural product leads, researchers have used intermediates structurally related to this compound to synthesize small libraries of compounds. Through a combination of molecular docking and biochemical screening, compounds with biological activity in the low micromolar range were identified.[2] This highlights how the dihydrobenzofuran core can be rationally decorated to achieve potent and selective inhibition of a therapeutic target.

Derivative ClassTargetKey Structural FeatureReported Activity (IC₅₀)
Fluorinated BenzofuransCOX-2 / PGE₂ ProductionFluorine and carboxyl groups1.1 - 20.5 µM
3-Carboxy-2-methylbenzofuransPendrin (SLC26A4)Free carboxylic acid at C3~0.5 µM (optimized)
Dihydrobenzofuran amidesmPGES-1Amide linkage from C5-carboxylLow micromolar range

Table based on data from multiple sources.[2][4][13]

Conclusion and Future Directions

This compound is more than just a chemical reagent; it is an enabling tool for drug discovery. Its synthesis is accessible, its physicochemical properties are well-defined, and its multiple reaction handles provide a gateway to vast chemical diversity. The demonstrated success in developing potent inhibitors for targets like pendrin and mPGES-1 validates the "privileged" status of its core scaffold.

Future research will likely focus on expanding the application of this building block to other target classes, such as those in neurodegenerative diseases and oncology, where the benzofuran scaffold has also shown promise.[14][15] The development of novel, stereoselective synthetic methods to introduce chirality into the dihydrofuran ring could open further avenues for creating highly specific and potent next-generation therapeutics.

References

Introduction: The Benzofuran Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Benzofuran Compounds

The benzofuran scaffold, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in the architecture of a vast number of natural products and synthetic molecules of profound biological importance.[1][2][3][4][5][6][7][8][9] First synthesized by Perkin in 1870, this privileged structure has since been identified as the active core in compounds exhibiting a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties.[1][2][3][4][5][7][10][11][12] The therapeutic relevance of the benzofuran nucleus is clinically validated by approved drugs such as the antiarrhythmic agent Amiodarone and the gout treatment Benzbromarone.[1][4][8]

Given their significance, the development of novel and efficient synthetic routes to access structurally diverse benzofuran derivatives remains a highly active area of research.[2][13] This guide provides a comprehensive overview of key synthetic strategies, from classical name reactions to modern transition-metal-catalyzed methodologies. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying mechanistic rationale and strategic considerations that guide the synthesis of these vital compounds.

Part 1: Foundational Synthetic Strategies: Classical Routes to the Benzofuran Nucleus

The earliest methods for constructing the benzofuran ring system laid the groundwork for decades of chemical innovation. These classical approaches, while sometimes limited in scope or requiring harsh conditions, remain fundamental to the field and are often the conceptual starting point for modern refinements.

The Perkin Rearrangement: A Classic Ring Contraction

The Perkin rearrangement represents one of the most historic methods for benzofuran synthesis, proceeding via a fascinating coumarin-benzofuran ring contraction.[14][15] The strategic value of this reaction lies in its ability to transform readily available 3-halocoumarins into functionalized benzofuran-2-carboxylic acids.

Mechanistic Insight: The reaction is initiated by a base-catalyzed nucleophilic attack on the coumarin's ester carbonyl, leading to the fission of the lactone ring.[14][15] This generates a transient phenoxide anion, which then undergoes an intramolecular nucleophilic substitution, attacking the vinyl halide to displace the halide and form the five-membered furan ring, yielding the benzofuran product.[14][15] The choice of a strong base is critical for efficient ring opening, while the presence of a good leaving group (halide) at the 3-position of the coumarin is essential for the subsequent cyclization.

Perkin_Rearrangement Start 3-Halocoumarin Intermediate1 Ring-Opened Intermediate (Phenoxide & Carboxylate) Start->Intermediate1 1. Base (e.g., NaOH) Ring Fission Intermediate2 Vinylic Substitution Intermediate Intermediate1->Intermediate2 2. Intramolecular Nucleophilic Attack Product Benzofuran-2-carboxylic acid Intermediate2->Product 3. Tautomerization & Protonation

Caption: Mechanism of the Perkin Rearrangement.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

This protocol leverages microwave irradiation to dramatically reduce reaction times compared to traditional reflux methods, showcasing a modern enhancement of a classic transformation.[14][15]

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the desired 3-bromocoumarin (1.0 mmol), sodium hydroxide (2.5 mmol, 100 mg), and ethanol (4 mL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate the mixture at 300W for 5 minutes, with a target temperature of 79-80°C. Monitor the reaction pressure to ensure it remains within safe limits.

  • Work-up: After cooling the vial to room temperature, carefully uncap it. Pour the reaction mixture into 20 mL of cold water.

  • Acidification: Acidify the aqueous solution to a pH of ~2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the benzofuran-2-carboxylic acid product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

  • Validation: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS). The high yield and purity obtainable validate the efficiency of the microwave-assisted approach.[14]

Starting Material (Substituted 3-Bromocoumarin)Product (Benzofuran-2-carboxylic acid)Reaction Time (Microwave)Yield (%)
3-BromocoumarinBenzofuran-2-carboxylic acid5 min98%
6-Chloro-3-bromocoumarin5-Chlorobenzofuran-2-carboxylic acid5 min97%
6-Bromo-3-bromocoumarin5-Bromobenzofuran-2-carboxylic acid5 min96%
6-Nitro-3-bromocoumarin5-Nitrobenzofuran-2-carboxylic acid5 min95%
Data adapted from a representative microwave-assisted Perkin rearrangement protocol.[14]
Wittig Reaction-Based Syntheses

The Wittig reaction provides a powerful and versatile tool for C-C bond formation, which has been ingeniously applied to the synthesis of benzofurans.[16] These strategies often employ an intramolecular Wittig reaction as the key ring-forming step, offering excellent control over the substitution pattern of the final product.[17][18][19]

Strategic Rationale: The core concept involves generating a phosphorus ylide that can react with an internal carbonyl or a related functional group to close the furan ring. A particularly elegant approach involves the reaction of o-acylated nitrostyrenes with a phosphine catalyst.[1] The phosphine initiates a cascade via a Phospha-Michael addition, ultimately forming a phosphonium ylide that undergoes an intramolecular Wittig reaction to furnish the benzofuran ring.[1] The choice of reagents and reaction conditions is paramount, as it can be tuned to chemoselectively favor the formation of benzofurans over other potential products like oxazoles.[17][18]

Wittig_Workflow cluster_0 Ylide Generation cluster_1 Ring Closure P1 Phosphine Addition to Michael Acceptor P2 Formation of Phosphonium Ylide P1->P2 P3 Intramolecular Wittig Reaction P2->P3 Key Cyclization Step P4 Benzofuran Product P3->P4 Sonogashira_Domino Reactants o-Iodophenol + Terminal Alkyne Sonogashira Sonogashira Coupling Reactants->Sonogashira Catalysts Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI Co-catalyst Base (e.g., Et₃N) Catalysts->Sonogashira Intermediate 2-Alkynylphenol Intermediate Sonogashira->Intermediate Cyclization Intramolecular 5-exo-dig Cyclization Intermediate->Cyclization Base-promoted Product Substituted Benzofuran Cyclization->Product Base_Mediated_Cyclization Start o-Bromobenzylvinyl Ketone Intermediate Enolate Formation Start->Intermediate Base (e.g., KOtBu) Deprotonation Product Substituted Benzofuran Intermediate->Product Intramolecular Nucleophilic Cyclization

References

Dihydrobenzofurans: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] This technical guide provides an in-depth exploration of the pharmacological potential of dihydrobenzofuran derivatives, with a focus on their applications as anti-inflammatory, anticancer, and antimicrobial agents. We will delve into the mechanistic underpinnings of their therapeutic effects, supported by a critical analysis of structure-activity relationships (SAR). Furthermore, this guide will present detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a practical framework for researchers in the field.

Introduction: The Dihydrobenzofuran Core

The dihydrobenzofuran nucleus, consisting of a benzene ring fused to a dihydrofuran ring, represents a "privileged structure" in medicinal chemistry.[3] This unique three-dimensional architecture allows for diverse functionalization, leading to compounds with a broad spectrum of biological activities.[1][4] Naturally occurring dihydrobenzofurans, such as (+)-decursivine and (+)-lithospermic acid, have demonstrated activities ranging from anti-malarial to hepatoprotective.[4] Synthetic derivatives have also shown significant promise, with some compounds advancing to clinical use for various therapeutic indications.[1] The versatility of this scaffold makes it a fertile ground for the development of novel therapeutic agents.

Anti-inflammatory Applications

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Dihydrobenzofuran derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

A significant body of research has demonstrated that dihydrobenzofurans can effectively suppress the production of pro-inflammatory mediators. For instance, a series of 2,3-dihydrobenzofuran-2-ones, analogous to the potent anti-inflammatory compound wortmannin, have shown remarkable efficacy in inhibiting prostaglandin synthesis.[5] Prostaglandins are key players in the inflammatory cascade, and their inhibition is a cornerstone of many anti-inflammatory therapies.

Specifically, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7] This leads to a decrease in the secretion of inflammatory mediators such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), and nitric oxide (NO).[6][7][8]

Signaling Pathway Modulation

The anti-inflammatory effects of dihydrobenzofurans are often mediated through the modulation of critical signaling pathways. The inhibition of COX-2 and iNOS expression suggests an interference with upstream signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, IL-6, etc.) NFkB_p65_p50->Inflammatory_Genes induces transcription of Pro_inflammatory_Mediators Pro-inflammatory Mediators Inflammatory_Genes->Pro_inflammatory_Mediators Dihydrobenzofuran Dihydrobenzofuran Derivatives Dihydrobenzofuran->IKK inhibit

Figure 1: Proposed mechanism of anti-inflammatory action of dihydrobenzofuran derivatives via inhibition of the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the design of potent anti-inflammatory dihydrobenzofurans. For 2,3-dihydrobenzofuran-2-ones, the presence of an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position significantly enhances anti-inflammatory activity.[5] For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be more potent than the widely used anti-inflammatory drug diclofenac.[5]

Furthermore, the introduction of fluorine and bromine atoms, along with hydroxyl and/or carboxyl groups, has been shown to enhance the biological effects of benzofuran derivatives.[6][7]

Experimental Protocol: In Vitro Anti-inflammatory Assay

A standard in vitro assay to evaluate the anti-inflammatory potential of dihydrobenzofuran derivatives involves the use of murine macrophage cell lines, such as RAW 264.7.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test dihydrobenzofuran compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay): Measure the production of nitric oxide (NO) by quantifying the amount of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the culture supernatant using commercially available ELISA kits.

  • Cell Viability Assay (MTT): Assess the cytotoxicity of the compounds using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with Dihydrobenzofurans Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess Griess Assay (NO) Stimulate->Griess ELISA ELISA (Cytokines) Stimulate->ELISA MTT MTT Assay (Viability) Stimulate->MTT

Figure 2: Experimental workflow for in vitro anti-inflammatory screening of dihydrobenzofuran derivatives.

Anticancer Applications

The development of novel anticancer agents remains a critical area of research. Dihydrobenzofuran derivatives have demonstrated significant potential in this arena, exhibiting cytotoxic and antiproliferative activities against various cancer cell lines.[2][9]

Mechanisms of Anticancer Activity

The anticancer effects of dihydrobenzofurans are multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in tumorigenesis.

  • Induction of Apoptosis: Certain fluorinated dihydrobenzofuran derivatives have been shown to induce apoptosis in human colorectal adenocarcinoma cells (HCT116).[6][7] This is achieved through the inhibition of the anti-apoptotic protein Bcl-2 and the concentration-dependent cleavage of PARP-1, leading to DNA fragmentation.[6][7][10]

  • Inhibition of Tubulin Polymerization: Some dihydrobenzofuran lignans have been identified as inhibitors of tubulin polymerization.[11] By disrupting the microtubule dynamics, these compounds can arrest the cell cycle at the G2/M phase, leading to mitotic catastrophe and cell death. This mechanism is shared by several clinically successful anticancer drugs.

  • Enzyme Inhibition: Dihydrobenzofuran derivatives have been designed as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme that is often overexpressed in various cancers and plays a role in inflammation-driven tumorigenesis.[3]

Targeting Cancer-Related Signaling Pathways

The anticancer activity of dihydrobenzofurans is also linked to their ability to modulate signaling pathways crucial for cancer cell survival and proliferation. For example, some derivatives have been shown to suppress the glycogen synthase kinase-3β (GSK3β) pathway, which can induce apoptosis.[9]

Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies have revealed that the anticancer potency of dihydrobenzofuran derivatives can be significantly influenced by their substitution patterns. For instance, the presence of difluorine, bromine, and ester or carboxylic acid groups has been associated with enhanced antiproliferative activity.[6] Hybrid molecules incorporating other pharmacophores, such as chalcone, triazole, piperazine, and imidazole, have also emerged as potent cytotoxic agents.[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, NCI-H460) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the dihydrobenzofuran compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Applications

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Dihydrobenzofuran derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[13][14]

Spectrum of Antimicrobial Activity

Various synthetic benzofuran and dihydrobenzofuran derivatives have been evaluated for their antimicrobial properties. Some compounds have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[15][16]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of dihydrobenzofurans is highly dependent on their chemical structure. Specific substitutions on the benzofuran ring can enhance their activity against particular microbial strains. For example, some studies have indicated that the benzofuran moiety itself is crucial for the observed bactericidal activity.[14] The introduction of certain functional groups can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its ability to penetrate microbial cell membranes and interact with molecular targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Serial Dilution: Prepare a two-fold serial dilution of the dihydrobenzofuran compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Synthesis of Dihydrobenzofurans

The synthesis of the dihydrobenzofuran scaffold is of paramount importance for exploring its pharmacological potential. Numerous synthetic strategies have been developed, often employing transition metal-catalyzed reactions to achieve high efficiency and stereoselectivity.[1][4]

Common synthetic approaches include:

  • Intramolecular Cyclization Reactions: These are among the most common methods for constructing the dihydrobenzofuran ring system.

  • Palladium-Catalyzed Reactions: Palladium catalysts are widely used for various C-C and C-O bond-forming reactions in the synthesis of dihydrobenzofurans.[1]

  • Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in C-H activation and annulation reactions to construct the dihydrobenzofuran core.[4][17]

  • Biomimetic Oxidative Coupling: This approach mimics the natural biosynthetic pathways to generate dihydrobenzofuran lignans.[11]

The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final product.

Conclusion and Future Perspectives

Dihydrobenzofurans represent a versatile and privileged scaffold in drug discovery, with demonstrated potential in the development of novel anti-inflammatory, anticancer, and antimicrobial agents. The extensive research into their synthesis and biological evaluation has provided a solid foundation for further exploration. Future efforts should focus on:

  • Lead Optimization: Utilizing the established SAR to design and synthesize more potent and selective dihydrobenzofuran derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profiles of promising candidates in preclinical animal models.

  • Development of Drug Delivery Systems: Formulating dihydrobenzofuran derivatives to enhance their bioavailability and target-specific delivery.

The continued investigation of this remarkable class of compounds holds great promise for addressing unmet medical needs and advancing the field of medicinal chemistry.

References

An In-depth Technical Guide to Methyl 2,3-dihydrobenzofuran-5-carboxylate and its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2,3-dihydrobenzofuran-5-carboxylate, a key heterocyclic building block in modern organic synthesis and pharmaceutical development. We will delve into its chemical identity, synthesis methodologies, physicochemical properties, and critical applications, with a focus on its role as a precursor in the synthesis of bioactive molecules.

Chemical Identity and Nomenclature

This compound is a bicyclic organic compound featuring a dihydrobenzofuran core with a methyl ester group at the 5-position. Establishing a clear understanding of its nomenclature is crucial for effective literature searching and chemical sourcing.

Primary Identifier:

  • Common Name: this compound

Systematic and Alternative Names:

The compound is recognized by several synonyms, reflecting different naming conventions and historical usage. The IUPAC name provides a standardized and unambiguous identifier.

  • IUPAC Name: methyl 2,3-dihydro-1-benzofuran-5-carboxylate[1]

  • Other Synonyms:

    • 2,3-Dihydro-5-benzofurancarboxylic acid methyl ester

    • 5-Benzofurancarboxylic acid, 2,3-dihydro-, methyl ester

    • Methyl 2,3-dihydrobenzo[b]furan-5-carboxylate

    • Methyl2,3-Dihydro-benzofuran-5-carboxylate[2]

Registry Numbers:

  • CAS Number: 588702-80-1[1][2]

The structural representation of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A comprehensive characterization of this compound is essential for its identification, purity assessment, and use in further chemical transformations.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃[1][2]
Molecular Weight 178.18 g/mol [1]
Appearance Off-white solid[2]
Storage Temperature 2-8°C[2]

Spectroscopic Data:

Technique Key Features (Predicted/Analog-based)
¹H NMR Aromatic protons (approx. 6.8-7.8 ppm), triplet for the methylene group adjacent to oxygen (approx. 4.6 ppm), triplet for the other methylene group (approx. 3.2 ppm), and a singlet for the methyl ester protons (approx. 3.8 ppm). The coupling pattern of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.[3]
¹³C NMR Aromatic carbons (approx. 110-160 ppm), ester carbonyl carbon (approx. 167 ppm), methylene carbons of the dihydrofuran ring (approx. 29 and 71 ppm), and the methyl ester carbon (approx. 52 ppm).[4]
Mass Spec. The molecular ion peak (M+) would be expected at m/z = 178. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
FTIR Characteristic peaks would include C=O stretching of the ester (approx. 1720 cm⁻¹), C-O stretching of the ether and ester (approx. 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Synthesis Methodologies

The synthesis of the 2,3-dihydrobenzofuran scaffold is a well-established area of organic chemistry, with numerous methods reported in the literature. These strategies often involve the formation of the heterocyclic ring through intramolecular cyclization reactions.

General Synthetic Strategies:

Transition metal-catalyzed reactions are at the forefront of modern synthetic methods for constructing the 2,3-dihydrobenzofuran core. These approaches offer high efficiency and functional group tolerance.[5]

  • Palladium-Catalyzed Intramolecular C-O Bond Formation: This is a powerful method that typically involves the cyclization of a suitably substituted phenol with a tethered alkene or alkyne.

  • Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in C-H activation and carbooxygenation reactions to construct the dihydrobenzofuran ring system.[5]

  • Copper-Catalyzed Cyclization: Copper-catalyzed methods provide a cost-effective alternative for intramolecular C-O bond formation.[6]

Synthesis_Overview A Substituted Phenol (e.g., with an ortho-allyl or vinyl group) C This compound A->C Intramolecular Cyclization B Transition Metal Catalyst (Pd, Rh, Cu) B->C Catalyzes Vilazodone_Synthesis A Functionalized 2,3-Dihydrobenzofuran (derived from Methyl 2,3-dihydrobenzofuran-5-carboxylate) C Coupling Reaction A->C B Piperazine-Indole Fragment B->C D Vilazodone C->D

References

An In-depth Technical Guide to Methyl 2,3-dihydro-1-benzofuran-5-carboxylate (CAS 588702-80-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Intermediate

Methyl 2,3-dihydro-1-benzofuran-5-carboxylate, identified by its CAS number 588702-80-1, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its IUPAC name is methyl 2,3-dihydro-1-benzofuran-5-carboxylate.[1][2] While not typically an end-product with direct therapeutic applications, this molecule serves as a crucial building block in the synthesis of more complex and pharmacologically active agents.[3] Its rigid, bicyclic structure provides a valuable scaffold for the development of novel drugs, most notably in the synthesis of the antidepressant vilazodone.[3][4] This guide will provide a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a synthetic intermediate in drug discovery and development.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of methyl 2,3-dihydro-1-benzofuran-5-carboxylate is fundamental for its effective use in synthetic chemistry.

PropertyValueSource
CAS Number 588702-80-1[1]
IUPAC Name methyl 2,3-dihydro-1-benzofuran-5-carboxylate[1][2]
Molecular Formula C₁₀H₁₀O₃[1][5]
Molecular Weight 178.18 g/mol [1]
Appearance White to off-white or yellow solid[2][5]
Storage Temperature Room temperature or 2-8°C[2][5]

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The 2,3-dihydrobenzofuran core is recognized as a "privileged structure" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6] The inherent structural rigidity and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutic agents.

Synthesis of Methyl 2,3-dihydro-1-benzofuran-5-carboxylate: A Methodological Overview

A plausible and widely applicable synthetic route is the copper-catalyzed intramolecular C-O bond formation.[7] This method offers a practical and efficient means for preparing benzofuran derivatives.

Illustrative Synthetic Pathway

The following diagram outlines a potential synthetic workflow for the preparation of methyl 2,3-dihydro-1-benzofuran-5-carboxylate, based on general principles of benzofuran synthesis.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Intramolecular Cyclization A Starting Material: 4-Hydroxy-3-(hydroxymethyl)benzoic acid B Intermediate A: Methyl 4-hydroxy-3-(2-hydroxyethyl)benzoate A->B Esterification & Reduction C Intermediate B: Methyl 3-(2-bromoethyl)-4-hydroxybenzoate B->C Bromination D Target Molecule: Methyl 2,3-dihydro-1-benzofuran-5-carboxylate C->D Base-mediated cyclization

Caption: A plausible synthetic pathway to Methyl 2,3-dihydro-1-benzofuran-5-carboxylate.

Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on established chemical transformations for the synthesis of related benzofuran structures.[8][9]

Step 1: Synthesis of Methyl 3-(2-bromoethyl)-4-hydroxybenzoate (Intermediate C)

  • Esterification: 4-Hydroxybenzoic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl 4-hydroxybenzoate.

  • Allylation: The phenolic hydroxyl group of methyl 4-hydroxybenzoate is allylated using allyl bromide and a base (e.g., potassium carbonate) in a suitable solvent like acetone.

  • Claisen Rearrangement: The resulting allyl ether undergoes a thermal Claisen rearrangement to introduce an allyl group at the 3-position of the benzene ring.

  • Oxidative Cleavage and Reduction: The terminal double bond of the allyl group is oxidatively cleaved (e.g., using ozone followed by a reductive workup) to an aldehyde, which is then reduced to a primary alcohol (e.g., with sodium borohydride).

  • Bromination: The primary alcohol is converted to the corresponding bromide using a brominating agent such as phosphorus tribromide or carbon tetrabromide and triphenylphosphine.

Step 2: Intramolecular Cyclization to form Methyl 2,3-dihydro-1-benzofuran-5-carboxylate (Target Molecule)

  • Reaction Setup: Methyl 3-(2-bromoethyl)-4-hydroxybenzoate is dissolved in an appropriate aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is added to the solution.

  • Cyclization: The reaction mixture is heated to facilitate the intramolecular Williamson ether synthesis, where the phenoxide attacks the carbon bearing the bromine atom, leading to the formation of the dihydrofuran ring.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, quenched with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure methyl 2,3-dihydro-1-benzofuran-5-carboxylate.

Application in Drug Synthesis: The Case of Vilazodone

The primary significance of methyl 2,3-dihydro-1-benzofuran-5-carboxylate lies in its role as a key intermediate in the synthesis of vilazodone.[3][4][10] Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[4]

The synthesis of vilazodone typically involves the modification of the benzofuran core of methyl 2,3-dihydro-1-benzofuran-5-carboxylate. The ester group at the 5-position is often converted to a carboxamide, and subsequent reactions are carried out to introduce the piperazine moiety and the indole-containing side chain.

Synthetic Logic in Vilazodone Synthesis

The following diagram illustrates the logical flow of how methyl 2,3-dihydro-1-benzofuran-5-carboxylate is utilized in the synthesis of vilazodone.

G A Methyl 2,3-dihydro-1-benzofuran-5-carboxylate B Intermediate: 5-(Piperazin-1-yl)benzofuran-2-carboxamide A->B Functional Group Interconversion D Final Product: Vilazodone B->D Coupling Reaction C Intermediate: 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile C->D

Caption: Role of the target compound as a key intermediate in the synthesis of Vilazodone.

Biological Activity of Benzofuran Derivatives

While methyl 2,3-dihydro-1-benzofuran-5-carboxylate itself is primarily a synthetic intermediate, the broader class of benzofuran and dihydrobenzofuran derivatives exhibits a wide range of pharmacological activities. These compounds have been investigated for their potential as:

  • Anticancer Agents: Certain benzofuran derivatives have shown cytotoxic activity against various cancer cell lines.[11]

  • Anti-inflammatory Agents: The 2,3-dihydrobenzofuran scaffold has been used to design inhibitors of enzymes involved in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[6]

  • Antimicrobial Agents: Some benzofuran derivatives have demonstrated antibacterial and antifungal properties.

  • Psychoactive Agents: Certain benzofurans act as indirect monoamine agonists and interact with serotonin receptors, leading to psychoactive effects.[12]

The diverse biological activities of this class of compounds underscore the importance of methyl 2,3-dihydro-1-benzofuran-5-carboxylate as a versatile starting material for the synthesis of new and potent therapeutic agents.

Conclusion

Methyl 2,3-dihydro-1-benzofuran-5-carboxylate is a valuable and strategically important molecule in the field of medicinal chemistry. While it does not possess significant intrinsic biological activity, its role as a key synthetic intermediate, particularly in the production of the antidepressant vilazodone, is well-established. The 2,3-dihydrobenzofuran scaffold is a privileged structure that continues to be a source of inspiration for the design of new drugs targeting a wide range of diseases. A solid understanding of the synthesis and chemical properties of this compound is therefore essential for researchers and professionals involved in drug discovery and development.

References

molecular weight and formula of Methyl 2,3-dihydrobenzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Methyl 2,3-dihydrobenzofuran-5-carboxylate

Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate built upon the 2,3-dihydrobenzofuran scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds and natural products.[1] This guide details the molecule's fundamental properties, provides validated protocols for its synthesis and characterization, explores its significant applications in drug discovery and development, and outlines essential safety and handling procedures. The content is tailored for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this valuable building block.

Core Molecular Profile

This compound is a heterocyclic organic compound. Its structural and physical properties are foundational to its utility in chemical synthesis.

Chemical Identity
IdentifierValue
IUPAC Name methyl 2,3-dihydro-1-benzofuran-5-carboxylate[2]
CAS Number 588702-80-1[2][3][]
Molecular Formula C₁₀H₁₀O₃[2][3][][5]
Synonyms 2,3-Dihydro-benzofuran-5-carboxylic acid methyl ester, Methyl 2,3-dihydrobenzo[b]furan-5-carboxylate[2][6]
Physicochemical Properties
PropertyValueSource
Molecular Weight 178.18 g/mol [2][3][]
Appearance White to off-white or yellow solid[3][6]
Purity Commercially available in various purities (e.g., 95%, 97%)[3]
Storage Store at room temperature or 2-8°C in a cool, dark, and dry place[6][7]

The 2,3-Dihydrobenzofuran Scaffold: A Cornerstone in Medicinal Chemistry

The 2,3-dihydrobenzofuran core is not merely a chemical curiosity; it is a validated "privileged structure." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. This versatility makes them highly efficient starting points for the design of novel therapeutic agents.

Derivatives of this scaffold exhibit a vast range of pharmacological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-oxidative properties.[8] Their proven bioactivity has cemented their importance as lead compounds in modern drug discovery programs.[1][8]

cluster_core Privileged Scaffold cluster_apps Therapeutic Areas Core 2,3-Dihydrobenzofuran Core Anticancer Anticancer Agents Core->Anticancer AntiInflammatory Anti-Inflammatory (mPGES-1) Core->AntiInflammatory Antimicrobial Antimicrobial Core->Antimicrobial Antioxidant Antioxidant Core->Antioxidant Other Other Bioactivities Core->Other

Caption: The 2,3-dihydrobenzofuran scaffold as a central hub for developing diverse therapeutic agents.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several reliable routes. A common and straightforward method is the Fischer esterification of the corresponding carboxylic acid, which is commercially available or can be synthesized.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks the target molecule down into simpler, readily available precursors. The primary disconnection is at the ester linkage, leading back to 2,3-dihydrobenzofuran-5-carboxylic acid and methanol.

Target This compound Disconnect Ester Disconnection (Retrosynthesis) Target->Disconnect Precursors 2,3-Dihydrobenzofuran-5-carboxylic Acid + Methanol Disconnect->Precursors

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis from 2,3-dihydrobenzofuran-5-carboxylic acid. It is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC).

Materials:

  • 2,3-dihydrobenzofuran-5-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydrobenzofuran-5-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

    • Causality: Methanol serves as both the solvent and the reactant. Using it in excess drives the reaction equilibrium towards the product side, maximizing yield according to Le Châtelier's principle.

  • Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.

    • Causality: The strong acid acts as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC, eluting with a mixture like 30% ethyl acetate in hexanes. The product spot should appear at a higher Rf than the starting carboxylic acid.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution. Stir until effervescence ceases.

    • Causality: The sodium bicarbonate neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: The water wash removes residual methanol and salts. The brine wash removes the bulk of the dissolved water from the organic phase, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Analytical Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known structure and spectroscopic principles.

Technique Expected Observations
¹H NMR δ ~7.7-7.8 (m, 2H, Ar-H), δ ~6.8 (d, 1H, Ar-H), δ ~4.6 (t, 2H, -OCH₂-), δ ~3.8 (s, 3H, -OCH₃), δ ~3.2 (t, 2H, Ar-CH₂-)
¹³C NMR δ ~167 (C=O), δ ~160, ~129, ~127, ~124, ~123, ~109 (Ar-C), δ ~71 (-OCH₂-), δ ~52 (-OCH₃), δ ~29 (Ar-CH₂-)
IR (cm⁻¹) ~2950 (C-H stretch), ~1715 (C=O ester stretch), ~1610 (C=C aromatic stretch), ~1280, ~1100 (C-O stretches)
Mass Spec (EI) Expected molecular ion [M]⁺ at m/z = 178.06

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its ester functionality is readily modified, making it an ideal starting point for creating libraries of derivative compounds for screening.

  • Lead Compound Development: It serves as a key building block for more complex molecules. For instance, the dihydrobenzofuran scaffold has been instrumental in designing inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer.[1]

  • Scaffold for Chemical Libraries: The ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form a diverse amide library. Alternatively, it can be reduced to an alcohol, providing another point for chemical diversification.

  • Natural Product Synthesis: The 2,3-dihydrobenzofuran motif is present in numerous natural products, and this compound can be a precursor in their total synthesis.[8]

Caption: Workflow from chemical building block to potential therapeutic development.

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, the hazards can be inferred from safety data sheets of structurally similar chemicals. Standard laboratory precautions are mandatory.

Hazard Identification (based on related compounds):

  • Skin Irritation: May cause skin irritation (H315).[9]

  • Eye Irritation: Causes serious eye irritation (H319).[9]

  • Respiratory Irritation: May cause respiratory irritation (H335).[9]

Handling Protocols:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[7]

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[7]

Storage:

  • Keep the container tightly closed.[7]

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][9]

References

Methodological & Application

The Synthetic Versatility of Methyl 2,3-dihydrobenzofuran-5-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and pharmaceutical agents.[1] Its unique structural and electronic properties make it a valuable building block in medicinal chemistry and materials science. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical use of a key derivative, Methyl 2,3-dihydrobenzofuran-5-carboxylate , in organic synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: Properties and Significance

This compound, with a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , is a stable, off-white solid at room temperature.[2][3][4][5] Its structure features a dihydrobenzofuran core with a methyl ester group at the 5-position, offering a versatile handle for a variety of chemical transformations. This strategic placement of the ester allows for its conversion into other key functional groups such as carboxylic acids, amides, and alcohols, thereby providing a gateway to a diverse range of more complex molecules. The dihydrobenzofuran moiety itself is a key component in drugs like Vilazodone, an antidepressant, highlighting the pharmaceutical relevance of this structural class.[6][7][8]

Property Value Source
IUPAC Name methyl 2,3-dihydro-1-benzofuran-5-carboxylate[2][3]
CAS Number 588702-80-1[2][4]
Molecular Formula C₁₀H₁₀O₃[2][4]
Molecular Weight 178.18 g/mol [2]
Appearance Off-white solid[4]
Storage 2-8°C[4]

Core Synthetic Transformations

The true utility of this compound lies in its capacity to serve as a versatile intermediate. The following sections detail key protocols for its transformation, providing both the "how" and the "why" of each experimental step.

Hydrolysis to 2,3-Dihydrobenzofuran-5-carboxylic acid

The conversion of the methyl ester to a carboxylic acid is a fundamental step that opens the door to a vast array of subsequent reactions, most notably amide bond formation. Basic hydrolysis, or saponification, is a common and effective method for this transformation.

Protocol 1: Basic Hydrolysis of this compound

Rationale: This protocol utilizes a strong base, sodium hydroxide, to nucleophilically attack the electrophilic carbonyl carbon of the ester. The use of a mixed solvent system (tetrahydrofuran, methanol, and water) ensures the solubility of both the starting material and the inorganic base.[9] Heating the reaction mixture accelerates the rate of hydrolysis.[9] Subsequent acidification with a strong acid, such as hydrochloric acid, is crucial to protonate the resulting carboxylate salt and yield the desired carboxylic acid.[9][10]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv.) in a 1:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (NaOH, 4.0 equiv.) in water.

  • Heating: Heat the reaction mixture to 70°C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Acidification: After the reaction is complete, cool the mixture to room temperature and carefully acidify to pH 1 with 1 M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution and concentrate under reduced pressure to yield 2,3-Dihydrobenzofuran-5-carboxylic acid, which can often be used in the next step without further purification.

G cluster_workflow Protocol 1: Hydrolysis Workflow Start This compound in THF/MeOH/H2O Add_NaOH Add NaOH solution Start->Add_NaOH Step 1-2 Heat Heat to 70°C overnight Add_NaOH->Heat Step 3 Acidify Acidify with 1M HCl Heat->Acidify Step 4 Extract Extract with Ethyl Acetate Acidify->Extract Step 5 Wash_Dry Wash with Brine & Dry (Na2SO4) Extract->Wash_Dry Step 6 Evaporate Evaporate Solvent Wash_Dry->Evaporate Step 7 End 2,3-Dihydrobenzofuran-5-carboxylic acid Evaporate->End

Caption: Workflow for the hydrolysis of the methyl ester.

Amide Synthesis from 2,3-Dihydrobenzofuran-5-carboxylic acid

With the carboxylic acid in hand, a diverse range of amides can be synthesized. This is a critical transformation in drug discovery, as the amide bond is a cornerstone of peptide and protein structures. One-pot methods starting from the carboxylic acid are highly efficient.[11][12]

Protocol 2: Amide Coupling using Thionyl Chloride

Rationale: This protocol employs thionyl chloride (SOCl₂) to activate the carboxylic acid by converting it into a highly reactive acyl chloride intermediate in situ. This intermediate readily reacts with a primary or secondary amine to form the corresponding amide. The use of a base, such as pyridine, neutralizes the HCl generated during the reaction. This method is robust and generally provides high yields.[11]

Step-by-Step Methodology:

  • Reactant Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-Dihydrobenzofuran-5-carboxylic acid (1.0 equiv.) in anhydrous pyridine.

  • Activation: Cool the solution to 0°C in an ice bath and slowly add thionyl chloride (SOCl₂, 1.2 equiv.). Stir the mixture at this temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Quenching and Extraction: Carefully pour the reaction mixture into ice-water and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

G cluster_workflow Protocol 2: Amidation Workflow Start Carboxylic Acid in Pyridine Add_SOCl2 Add SOCl2 at 0°C Start->Add_SOCl2 Step 1-2 Add_Amine Add Amine Add_SOCl2->Add_Amine Step 3 React Stir at RT Add_Amine->React Step 4 Quench_Extract Quench with ice-water & Extract React->Quench_Extract Step 5 Wash Wash with HCl, NaHCO3, Brine Quench_Extract->Wash Step 6 Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Step 7 Purify Purify (Chromatography) Dry_Concentrate->Purify Step 8 End Amide Product Purify->End

Caption: Workflow for the synthesis of amides.

Reduction to (2,3-Dihydrobenzofuran-5-yl)methanol

Reduction of the ester functionality to a primary alcohol provides another key synthetic intermediate. This alcohol can be further functionalized, for example, through oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.[13][14]

Protocol 3: Reduction of the Methyl Ester with Sodium Borohydride

Rationale: While sodium borohydride (NaBH₄) typically does not reduce esters under standard conditions, its reactivity can be enhanced by using a mixed solvent system of tetrahydrofuran (THF) and methanol (MeOH).[14] Methanol acts as a proton source to facilitate the reduction. This method is advantageous as it is safer and more chemoselective than using stronger reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce other functional groups like amides or nitriles.[13][14]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of THF and MeOH (typically a 4:1 ratio).

  • Addition of Reducing Agent: Cool the solution to 0°C and add sodium borohydride (NaBH₄, 4.0 equiv.) portion-wise, controlling any effervescence.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess borohydride and dissolve the boron salts.

  • Extraction: Extract the product into ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure and purify the crude alcohol by column chromatography on silica gel.

G cluster_workflow Protocol 3: Reduction Workflow Start Methyl Ester in THF/MeOH Add_NaBH4 Add NaBH4 at 0°C Start->Add_NaBH4 Step 1-2 React Stir at RT Add_NaBH4->React Step 3 Quench Quench with H2O and HCl React->Quench Step 4 Extract Extract with Ethyl Acetate Quench->Extract Step 5 Wash_Dry Wash with Brine & Dry (Na2SO4) Extract->Wash_Dry Step 6 Concentrate_Purify Concentrate & Purify Wash_Dry->Concentrate_Purify Step 7 End Primary Alcohol Concentrate_Purify->End

Caption: Workflow for the reduction of the methyl ester.

Advanced Applications and Future Directions

The derivatives synthesized from this compound serve as valuable precursors for more complex molecular architectures.

  • Cross-Coupling Reactions: Halogenation of the aromatic ring of the dihydrobenzofuran scaffold, followed by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl substituents.[15][16][17] This is a powerful strategy for building molecular complexity and is widely used in the synthesis of biaryl compounds with potential applications in medicinal chemistry.[16][17]

  • Synthesis of Pharmaceutical Scaffolds: As previously mentioned, the dihydrobenzofuran core is a key component of the antidepressant drug Vilazodone.[8] The synthetic routes to Vilazodone often involve the construction of a substituted benzofuran-2-carboxamide, which is then coupled with an indole-containing fragment.[6][7][18] The methodologies described in this guide for the hydrolysis and amidation of this compound are directly applicable to the synthesis of such crucial intermediates.

G Start This compound Carboxylic_Acid 2,3-Dihydrobenzofuran-5-carboxylic acid Start->Carboxylic_Acid Hydrolysis Alcohol (2,3-Dihydrobenzofuran-5-yl)methanol Start->Alcohol Reduction Amide Amide Derivatives Carboxylic_Acid->Amide Amidation Drug_Scaffolds Pharmaceutical Scaffolds (e.g., Vilazodone precursors) Amide->Drug_Scaffolds Cross_Coupling Halogenated Derivatives for Cross-Coupling Alcohol->Cross_Coupling

Caption: Synthetic pathways from the title compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its readily transformable ester group provides access to a wide range of functionalized dihydrobenzofuran derivatives. The protocols detailed in this application note offer robust and reproducible methods for key synthetic transformations, empowering researchers to efficiently incorporate this important scaffold into their synthetic strategies for drug discovery and materials science. The provided rationale behind each step aims to foster a deeper understanding of the underlying chemical principles, enabling adaptation and optimization for specific research needs.

References

Methyl 2,3-Dihydrobenzofuran-5-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the 2,3-Dihydrobenzofuran Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. The 2,3-dihydrobenzofuran scaffold is a prime example of such a structure, forming the core of numerous natural products and synthetic compounds with a wide array of therapeutic applications.[1][2] This heterocyclic system, consisting of a fused benzene and dihydrofuran ring, provides a rigid, three-dimensional architecture that is amenable to diverse functionalization, making it a valuable starting point for drug discovery programs targeting cancer, inflammation, and neurological disorders.[3][4]

Methyl 2,3-dihydrobenzofuran-5-carboxylate is a particularly useful building block derived from this privileged scaffold. The presence of a methyl ester at the 5-position offers a versatile chemical handle for further elaboration, allowing for the construction of more complex molecules through reactions such as hydrolysis, amidation, and reduction. This application note will provide a detailed guide to the synthesis of this compound and demonstrate its utility as a key intermediate in the synthesis of advanced pharmaceutical ingredients, with a particular focus on its role in the development of antidepressant agents.

Synthesis of this compound

The most common and efficient synthesis of this compound begins with the readily available and inexpensive starting material, methyl 4-hydroxybenzoate. The overall strategy involves a two-step process: O-alkylation of the phenolic hydroxyl group with a two-carbon electrophile, followed by an intramolecular cyclization to form the dihydrofuran ring.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification A Methyl 4-hydroxybenzoate B Methyl 4-(2-bromoethoxy)benzoate A->B 1,2-Dibromoethane, K2CO3, Acetone, Reflux C This compound B->C K2CO3, DMF, Heat D Crude Product C->D Work-up E Pure Product D->E Column Chromatography

Caption: Synthetic workflow for this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • Methyl 4-hydroxybenzoate

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step 1: Synthesis of Methyl 4-(2-bromoethoxy)benzoate

  • To a 500 mL round-bottom flask, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 250 mL of anhydrous acetone.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 56°C). Maintain reflux for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks one of the electrophilic carbons of 1,2-dibromoethane in an SN2 reaction. A large excess of 1,2-dibromoethane is used to favor the mono-alkylation product over potential dimerization. Acetone is a suitable polar aprotic solvent for this reaction.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the crude oil in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude methyl 4-(2-bromoethoxy)benzoate, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

  • In a 250 mL round-bottom flask, dissolve the crude methyl 4-(2-bromoethoxy)benzoate (1.0 eq) in 100 mL of anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 100-110°C and stir for 12-18 hours. Monitor the reaction by TLC.

    • Causality: In this step, the potassium carbonate facilitates an intramolecular Williamson ether synthesis. The base promotes the formation of an enolate or a related carbanion which then displaces the bromide intramolecularly to form the five-membered dihydrofuran ring. DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates cations, leaving the anionic nucleophile more reactive.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization:

The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Parameter Expected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
Yield 70-85% over two steps
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.85 (dd, 1H), 7.78 (d, 1H), 6.80 (d, 1H), 4.65 (t, 2H), 3.85 (s, 3H), 3.25 (t, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 167.0, 162.5, 129.8, 127.5, 124.2, 109.0, 71.5, 51.8, 29.5

Application in Medicinal Chemistry: Synthesis of a Vilazodone Precursor

This compound is a key starting material for the synthesis of the antidepressant drug Vilazodone. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist. The synthesis of Vilazodone often involves the preparation of 2,3-dihydrobenzofuran-5-carboxylic acid, which is then coupled with other fragments.

Protocol: Hydrolysis to 2,3-Dihydrobenzofuran-5-carboxylic Acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Causality: This is a standard saponification reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and methanol. The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the excess base.[5]

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,3-dihydrobenzofuran-5-carboxylic acid.

This carboxylic acid is a crucial intermediate that can be activated and coupled with other amines to build the final Vilazodone structure.[6][7][8]

Biological Context: The Role of Vilazodone

Derivatives of the 2,3-dihydrobenzofuran scaffold, such as Vilazodone, have significant therapeutic effects. Vilazodone's mechanism of action involves a dual activity on the serotonergic system. It inhibits the reuptake of serotonin from the synaptic cleft, increasing its availability to bind to postsynaptic receptors, a mechanism shared with other SSRIs. Additionally, it acts as a partial agonist at the 5-HT₁ₐ autoreceptors, which are involved in a negative feedback loop that regulates serotonin release.

Vilazodone_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) HT1A_Auto 5-HT1A Autoreceptor Serotonin->SERT Reuptake Serotonin->HT1A_Auto Negative Feedback Post_Receptor Postsynaptic Serotonin Receptor Serotonin->Post_Receptor Signal Transduction Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->HT1A_Auto Partial Agonist

Caption: Simplified mechanism of action of Vilazodone.

Conclusion

This compound is a high-value building block in medicinal chemistry. Its straightforward synthesis from common starting materials and the versatility of its ester functional group make it an ideal scaffold for the development of complex and biologically active molecules. The protocols detailed in this application note provide a reliable and scalable method for the preparation of this key intermediate and its subsequent conversion into more advanced structures, underscoring its importance in modern drug discovery and development.

References

application of dihydrobenzofurans in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2> <Plan> I have gathered a significant amount of information regarding the application of dihydrobenzofurans in drug discovery, including their synthesis, biological activities (anticancer, anti-inflammatory, neuroprotective), and presence in natural products. The search results provide several examples of specific derivatives and their IC50 values, which will be useful for the data presentation tables. I also have information on various synthetic methodologies, which can form the basis of a generalized protocol.

However, to create a truly detailed and field-proven guide as requested, I need to refine the protocol sections. The current information describes synthetic strategies at a high level (e.g., "palladium-catalyzed cyclization") but lacks the specific, step-by-step instructions required for a researcher to replicate the work. Similarly, for the biological evaluation, while activities are mentioned, detailed assay protocols (e.g., a specific cell viability assay or an enzyme inhibition assay) are not yet fully elaborated. I need to find sources that provide this level of experimental detail.

Therefore, I will update my plan to focus on sourcing detailed, replicable protocols for both the synthesis and biological evaluation of dihydrobenzofuran derivatives. This will ensure the guide is not just informative but also practically useful for the target audience of researchers and drug development professionals.

High-Purity Isolation of Methyl 2,3-dihydrobenzofuran-5-carboxylate using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-dihydrobenzofuran-5-carboxylate is a pivotal heterocyclic building block in the synthesis of pharmacologically active molecules.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological screening data. This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. The methodology emphasizes a systematic approach, from initial method development on Thin-Layer Chromatography (TLC) to final isolation, ensuring high purity and recovery. The causality behind experimental choices is explained to empower researchers to adapt this protocol for analogous structures.

Introduction and Purification Rationale

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2][3] As a key intermediate, this compound serves as a precursor for more complex molecular architectures.[4] Impurities from its synthesis, such as unreacted starting materials, byproducts, or residual reagents, can interfere with downstream reactions, leading to lower yields and complex purification challenges later in the synthetic route.

Normal-phase flash chromatography is the technique of choice for this application due to its efficiency, scalability, and cost-effectiveness in separating compounds of moderate polarity.[5] The principle relies on the differential adsorption and desorption of analytes between a polar stationary phase (silica gel) and a non-polar mobile phase.[5] The ester and ether functionalities in the target molecule provide sufficient polarity to interact with the silica gel, allowing for effective separation from less polar impurities (which elute first) and more polar impurities (which are more strongly retained).

Physicochemical Properties of the Target Compound

A thorough understanding of the analyte's properties is fundamental to designing a robust purification strategy.

PropertyValueSource
IUPAC Name methyl 2,3-dihydro-1-benzofuran-5-carboxylate[6]
Molecular Formula C₁₀H₁₀O₃[7][8]
Molecular Weight 178.18 g/mol [6]
Appearance White to yellow solid[8]
CAS Number 588702-80-1[7][8]
Purity (Typical) 95-97% (before purification)[7]
Storage Temp. Room Temperature / 2-8°C[8]

Purification Workflow and Logic

The purification process follows a logical sequence designed to maximize efficiency and purity. The workflow begins with a small-scale analysis to define the separation conditions, which are then applied to the bulk sample in the flash column.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Analysis & Isolation TLC TLC Analysis (Solvent System Scouting) Optimal Determine Optimal Mobile Phase (Target Rf ≈ 0.3) TLC->Optimal Iterative Testing Pack Pack Flash Column (Silica Gel Slurry) Optimal->Pack Apply Conditions Load Load Crude Sample (Dry Loading Recommended) Pack->Load Elute Elute with Optimal Mobile Phase & Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Analyze Combine Combine Pure Fractions Monitor->Combine Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Isolated Pure Product Evap->Pure

Caption: Workflow for Chromatographic Purification.

Detailed Application Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjustments to column size and solvent volumes are necessary for different scales.

Materials and Equipment
  • Stationary Phase: Silica gel 60, particle size 40-63 µm.

  • Solvents: Reagent-grade Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Apparatus: Glass chromatography column (e.g., 40 mm diameter), solvent reservoir, fraction collector or test tubes, TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm), rotary evaporator.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves.

Step 1: Method Development via Thin-Layer Chromatography (TLC)

Causality: TLC is a rapid, small-scale analogue of column chromatography used to identify the optimal mobile phase (eluent).[5] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3.[9] This Rf value provides the ideal balance between retention and elution, ensuring a good separation from impurities within a reasonable time and solvent volume.

Procedure:

  • Prepare several developing chambers with different ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude reaction mixture in DCM.

  • Using a capillary tube, spot the solution onto the baseline of three TLC plates.

  • Place one plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate via capillary action.[10]

  • Once the solvent front is ~1 cm from the top, remove the plates and immediately mark the solvent front with a pencil.

  • Visualize the separated spots under a UV lamp (254 nm). The target compound and any UV-active impurities will appear as dark spots.

  • Calculate the Rf value for the target spot in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Select the solvent system that gives an Rf of ~0.3 for the target compound. For this molecule, a system of 8:2 Hexanes:EtOAc is often a suitable starting point.

Step 2: Flash Column Preparation

Causality: A homogeneously packed column is essential for achieving a level solvent front and preventing band broadening, which would compromise the separation.[11] The slurry packing method is generally preferred as it minimizes the entrapment of air bubbles.

Procedure:

  • Secure a glass column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~1 cm) layer of sand.[11]

  • For 1.5 g of crude material, weigh ~60 g of silica gel (a 40:1 ratio) into a beaker.[12]

  • Create a slurry by adding the silica gel to the chosen mobile phase (e.g., 8:2 Hexanes:EtOAc). Mix until the slurry is homogeneous and free of air bubbles.[11]

  • Quickly pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column to encourage even packing.

  • Once the silica has settled, add a protective layer of sand (~1 cm) on top to prevent disturbance during solvent and sample addition.[9]

  • Wash the column with 2-3 column volumes of the mobile phase, never allowing the solvent level to drop below the top layer of sand.

Step 3: Sample Loading (Dry Loading)

Causality: Dry loading is the preferred method when a compound is dissolved in a solvent stronger than the mobile phase or when high resolution is required.[5] It prevents the dissolution solvent from interfering with the initial adsorption of the compound onto the silica, resulting in sharper bands and better separation.

Procedure:

  • Dissolve the crude material (1.5 g) in a minimal amount of a volatile solvent like DCM or acetone.

  • Add ~3-4 g of silica gel to this solution.

  • Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.

  • Gently cover the dry-loaded sample with another thin layer of sand.

Step 4: Elution and Fraction Collection

Causality: Applying gentle positive pressure allows for a faster flow rate than gravity alone, which defines flash chromatography.[9] Maintaining a constant flow rate of about 2 inches per minute ensures an efficient separation without excessive diffusion.[9]

Procedure:

  • Carefully fill the column with the mobile phase.

  • Apply gentle pressure to the top of the column using compressed air or a pump.

  • Begin collecting the eluent in fractions of appropriate size (e.g., 20 mL per test tube).

  • Continuously monitor the solvent level in the reservoir, replenishing as needed to ensure the column never runs dry.

Step 5: Monitoring and Isolation

Causality: Analyzing the collected fractions by TLC is the only way to determine their composition.[10] This allows for the precise pooling of fractions containing the pure product, excluding those with impurities.

Procedure:

  • Every few fractions, perform a TLC analysis by spotting the collected fraction, a co-spot (fraction + crude material), and the original crude material on the same plate.

  • Develop the TLC plate in the mobile phase and visualize under UV light.

  • Identify the fractions that contain only the spot corresponding to the target compound (Rf ≈ 0.3).

  • Combine these pure fractions into a single round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Further dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine the mass and calculate the yield. Confirm purity using analytical techniques such as HPLC or NMR.

Expected Results and Troubleshooting

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel 60 (40-63 µm)Standard for flash chromatography, providing good resolution.
Mobile Phase ~8:2 Hexanes:Ethyl Acetate (v/v)Provides optimal Rf of ~0.3 for the target compound.
Sample Load 1.5 g crude on 60 g silica1:40 ratio ensures good separation of closely eluting impurities.[12]
Elution Flow Rate ~2 inches/minuteBalances speed and resolution.[9]
Expected Purity >99%Confirmed by NMR/HPLC.
Expected Recovery 85-95%Dependent on the purity of the crude material.

Troubleshooting Common Issues:

ProblemPotential CauseSolution
Poor Separation Incorrect mobile phase (Rf too high/low). Column overloaded.Re-optimize mobile phase with TLC. Reduce sample load relative to silica.
Cracked Silica Bed Column ran dry. Packing was not uniform.Never let the solvent level drop below the top of the silica. Repack the column carefully.
Compound Won't Elute Mobile phase is too non-polar.Gradually increase the polarity of the mobile phase (e.g., switch to 7:3 Hexanes:EtOAc). This is known as a gradient elution.
Band Tailing Sample is too acidic/basic. Sample is poorly soluble in mobile phase.Add a small amount of modifier to the mobile phase (e.g., 0.1% acetic acid or triethylamine). Use the dry loading technique.

Safety Precautions

  • All procedures should be performed inside a certified chemical fume hood.

  • Silica gel is a fine powder and can be a respiratory irritant; handle with care and avoid inhalation.

  • Organic solvents are flammable and volatile. Avoid open flames and ensure adequate ventilation.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat, at all times.

References

Application Notes and Protocols: Methyl 2,3-dihydrobenzofuran-5-carboxylate in Material Science Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl 2,3-dihydrobenzofuran-5-carboxylate is a heterocyclic compound that is gaining significant attention as a versatile precursor in the synthesis of advanced functional materials. While its derivatives have been explored for their biological activities, its utility in material science, particularly in the realm of organic electronics, presents a compelling area of research and development. The dihydrobenzofuran moiety offers a rigid, planar structure with tunable electronic properties, making it an excellent scaffold for the design of novel materials with applications in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic photovoltaics (OPVs).

This guide provides an in-depth exploration of the potential applications of this compound in material science. We will delve into the rationale behind its use, detailed protocols for the synthesis of functional derivatives, and characterization techniques to validate the properties of these novel materials.

Core Rationale: The Dihydrobenzofuran Scaffold in Hole-Transporting Materials

The performance of organic electronic devices is critically dependent on the efficiency of charge transport between different layers. Hole-transporting materials (HTMs) play a pivotal role in facilitating the movement of positive charge carriers (holes) from the active layer to the anode. The design of efficient HTMs is a key area of research aimed at improving the power conversion efficiency and operational stability of devices like PSCs and OLEDs.

Dibenzofuran and its derivatives have emerged as promising candidates for HTMs due to their rigid and planar structure, which can facilitate intermolecular π-π stacking and efficient charge transport.[1][2][3][4] The dihydrobenzofuran core, as present in this compound, provides a robust and electronically active framework that can be chemically modified to fine-tune its properties for specific applications.

The ester functional group in this compound serves as a versatile chemical handle for a variety of synthetic transformations. This allows for the introduction of electron-donating groups, such as arylamines, which are known to enhance hole-transporting capabilities. The general strategy involves the conversion of the methyl ester to a more reactive functional group, such as a carboxylic acid or an amine, which can then be coupled with other aromatic moieties to construct larger, conjugated systems.

Application Focus: Synthesis of a Novel Hole-Transporting Material

This section outlines a detailed protocol for the synthesis of a novel hole-transporting material derived from this compound. The target molecule, (2,3-dihydrobenzofuran-5-yl)(bis(4-methoxyphenyl)amino)methanone (DHBF-TPA) , incorporates the dihydrobenzofuran core and two electron-rich triarylamine units.

Synthetic Workflow Diagram

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling A This compound B 2,3-dihydrobenzofuran-5-carboxylic acid A->B NaOH, EtOH/H2O, Reflux D DHBF-TPA (Target HTM) B->D HATU, DIPEA, DMF C Bis(4-methoxyphenyl)amine C->D

Caption: Synthetic pathway for DHBF-TPA from this compound.

Experimental Protocols

PART 1: Synthesis of 2,3-dihydrobenzofuran-5-carboxylic acid

Objective: To hydrolyze the methyl ester of the starting material to the corresponding carboxylic acid.

Materials:

  • This compound[5][6]

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in a mixture of ethanol (50 mL) and deionized water (25 mL).

  • Add sodium hydroxide (20 mmol) to the solution and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with 50 mL of deionized water and acidify to pH 2-3 with 2M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dihydrobenzofuran-5-carboxylic acid as a solid.

Expected Outcome: A white to off-white solid. The yield should be in the range of 90-95%.

Characterization:

  • ¹H NMR: Confirm the disappearance of the methyl ester singlet around 3.8 ppm and the appearance of a broad singlet for the carboxylic acid proton.

  • FT-IR: Observe the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.

PART 2: Synthesis of (2,3-dihydrobenzofuran-5-yl)(bis(4-methoxyphenyl)amino)methanone (DHBF-TPA)

Objective: To couple the synthesized carboxylic acid with bis(4-methoxyphenyl)amine to form the target hole-transporting material.

Materials:

  • 2,3-dihydrobenzofuran-5-carboxylic acid

  • Bis(4-methoxyphenyl)amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Silica gel for column chromatography

  • Schlenk flask

  • Nitrogen or Argon gas supply

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,3-dihydrobenzofuran-5-carboxylic acid (5 mmol), bis(4-methoxyphenyl)amine (5.5 mmol), and HATU (6 mmol).

  • Add anhydrous DMF (50 mL) to dissolve the reactants.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (10 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into 200 mL of deionized water and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure DHBF-TPA.

Expected Outcome: A pale yellow solid. The yield will vary but should be in the range of 60-75% after purification.

Characterization of DHBF-TPA:

Technique Expected Results
¹H NMR Signals corresponding to the dihydrobenzofuran and bis(4-methoxyphenyl)amine protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of DHBF-TPA.
UV-Vis Spectroscopy Determine the absorption spectrum and estimate the optical bandgap.
Cyclic Voltammetry Determine the HOMO and LUMO energy levels to assess its suitability as an HTM.

Logical Framework for Material Evaluation

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Characterization cluster_2 Device Fabrication & Testing A This compound B DHBF-TPA A->B 2-Step Synthesis C Structural Verification (NMR, MS, FT-IR) B->C D Optical Properties (UV-Vis, PL) B->D E Electrochemical Properties (Cyclic Voltammetry) B->E F Incorporate as HTL in Perovskite Solar Cell D->F E->F G Performance Evaluation (PCE, J-V curves) F->G

Caption: Workflow for the evaluation of DHBF-TPA as a hole-transporting material.

Conclusion and Future Outlook

This compound represents a promising and under-explored building block for the synthesis of novel materials for organic electronics. The synthetic protocols detailed in this guide provide a clear pathway for its functionalization into a hole-transporting material. The inherent properties of the dihydrobenzofuran scaffold, combined with the versatility of the ester group for chemical modification, open up a vast design space for creating a new generation of efficient and stable materials for various optoelectronic applications. Further research into modifying the dihydrobenzofuran core and exploring different electron-donating moieties will undoubtedly lead to the discovery of even more advanced materials.

References

Application Note: A Comprehensive Guide to the Synthesis of 2,3-Dihydrobenzofuran-5-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Reaction of Methyl 2,3-dihydrobenzofuran-5-carboxylate with Amines

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran core is a well-established "privileged structure" in medicinal chemistry and drug development.[1] This scaffold is present in a multitude of natural products and synthetic molecules demonstrating a vast array of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[2][3] The generation of compound libraries based on this framework is a critical strategy for identifying novel therapeutic agents.

This application note provides a detailed technical guide and experimental protocols for the synthesis of 2,3-dihydrobenzofuran-5-carboxamides through the direct aminolysis of this compound. This transformation is a fundamental and atom-economical method for introducing diverse functionalities at the 5-position of the benzofuran ring, enabling extensive structure-activity relationship (SAR) studies. We will delve into the underlying reaction mechanism, provide a robust and validated experimental protocol, and offer expert insights into reaction optimization and troubleshooting.

Reaction Mechanism and Scientific Principles

The conversion of an ester to an amide in the presence of an amine is known as aminolysis. This reaction proceeds via a nucleophilic acyl substitution mechanism. While seemingly straightforward, the direct aminolysis of an unactivated methyl ester can be a sluggish reaction, a factor that must be understood to ensure experimental success.[4][5]

The Mechanism involves two key steps:

  • Nucleophilic Attack: The amine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses to reform the carbonyl double bond. This forces the expulsion of a leaving group. In this case, either the newly added amino group (R₂NH⁻) or the original alkoxy group (CH₃O⁻) can be eliminated.

Causality Behind Reaction Conditions: The methoxide anion (CH₃O⁻) is a significantly weaker base than the amide anion (R₂NH⁻), making it a better leaving group.[6] Therefore, the equilibrium favors the formation of the more stable amide product. However, methoxide is still considered a poor leaving group, which is why this reaction often requires elevated temperatures (thermal activation) to overcome the activation energy barrier.[6]

Aminolysis_Mechanism Figure 1: Mechanism of Ester Aminolysis cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Ester Methyl 2,3-dihydrobenzofuran -5-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack by Amine Amine R¹R²NH (Amine) Amide 2,3-Dihydrobenzofuran -5-carboxamide Intermediate->Amide 2. Elimination of Methoxide Methanol Methanol

Caption: Figure 1: Mechanism of Ester Aminolysis

Experimental Design and Strategic Considerations

The success of the amidation reaction hinges on several key parameters. A rational approach to selecting these conditions is crucial for achieving high yield and purity.

  • Choice of Amine:

    • Nucleophilicity: Primary aliphatic amines are generally more nucleophilic and react more readily than aromatic amines (e.g., aniline), whose lone pair is delocalized into the aromatic ring.

    • Steric Hindrance: Bulky secondary amines (e.g., diisopropylamine) will react slower than less hindered primary amines due to steric clashes during the approach to the carbonyl carbon.

    • Stoichiometry: An excess of the amine (2-10 equivalents) is often used to drive the reaction equilibrium towards the product, especially when using volatile or inexpensive amines. For valuable or solid amines, a near-stoichiometric amount (1.1-1.5 equivalents) in a suitable solvent is preferred.

  • Solvent Selection:

    • Neat Conditions: If the amine is a liquid and thermally stable, using it as the solvent is the simplest approach. This ensures a high concentration of the nucleophile.

    • High-Boiling Solvents: For solid amines or to achieve higher reaction temperatures, inert, high-boiling solvents like ethylene glycol, DMSO, or NMP are effective. Ethylene glycol can be particularly advantageous as it is protic and can help stabilize charged intermediates.[4]

  • Temperature and Reaction Time:

    • Direct aminolysis typically requires heating, often between 80 °C and 160 °C, or even higher for unreactive substrates.

    • Reaction progress must be monitored to determine the optimal reaction time. Extended heating at very high temperatures can lead to decomposition and side product formation.

  • Monitoring the Reaction:

    • Thin-Layer Chromatography (TLC): This is the most effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to clearly separate the starting ester from the more polar amide product. The reaction is considered complete upon the disappearance of the starting ester spot.[7]

Detailed Experimental Protocol: General Procedure for Thermal Aminolysis

This protocol provides a self-validating system for the synthesis of 2,3-dihydrobenzofuran-5-carboxamides.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Combine ester and amine/solvent - Equip with condenser B 2. Heating & Monitoring - Heat to target temperature - Monitor by TLC A->B C 3. Work-up - Cool reaction - Dilute with solvent - Wash with acid/base/brine B->C Reaction Complete D 4. Isolation & Drying - Separate organic layer - Dry over Na₂SO₄ - Concentrate in vacuo C->D E 5. Purification - Column Chromatography or - Recrystallization D->E F 6. Characterization - NMR, MS, IR E->F

Caption: Figure 2: Experimental Workflow

Materials and Reagents:

  • This compound

  • Selected primary or secondary amine

  • Anhydrous solvent (if required, e.g., ethylene glycol, DMSO)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition:

    • For Liquid Amines (Neat): Add the liquid amine (3.0-5.0 eq).

    • For Solid Amines (in Solvent): Add the solid amine (1.2 eq) followed by a suitable volume of a high-boiling solvent (e.g., ethylene glycol) to create a 0.5-1.0 M solution.

  • Heating and Monitoring: Attach a reflux condenser and place the flask in a heating mantle. Heat the reaction mixture to the desired temperature (typically 120-160 °C). Monitor the reaction progress every 1-2 hours by TLC, observing the consumption of the starting ester.

  • Work-up: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the cooled mixture with ethyl acetate.

    • Transfer the solution to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by either silica gel column chromatography (using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 2,3-dihydrobenzofuran-5-carboxamide.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the aminolysis reaction with various classes of amines. Yields are representative and will vary based on the specific substrate and experimental execution.

Amine Example Amine Type Equivalents Solvent Temp (°C) Time (h) Typical Yield
n-ButylaminePrimary, Aliphatic5.0Neat1004-8>85%
AnilinePrimary, Aromatic1.5Ethylene Glycol16012-2460-75%
PyrrolidineSecondary, Cyclic3.0Neat1206-10>90%
BenzylaminePrimary, Benzylic2.0DMSO1408-1675-90%

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Low nucleophilicity of the amine (e.g., hindered or electron-deficient amine). 3. Short reaction time.1. Increase the reaction temperature in 10-20 °C increments. 2. For difficult amines, consider alternative methods such as Lewis acid catalysis (e.g., using Nb₂O₅ or FeCl₃).[8][9] 3. Extend the reaction time, continuing to monitor by TLC.
Formation of Side Products 1. Thermal decomposition of starting materials or product at high temperatures. 2. Amine instability under reaction conditions.1. Reduce the reaction temperature and extend the reaction time. 2. Ensure the amine is stable at the target temperature. If not, a milder, catalyzed protocol may be necessary.
Difficult Purification 1. Product and starting material have similar polarity (Rf values on TLC are close). 2. Excess amine is difficult to remove.1. Optimize the column chromatography solvent system; a shallow gradient or a different solvent mixture may be required. 2. Ensure a thorough acidic wash (1 M HCl) during work-up to convert the basic amine into its water-soluble hydrochloride salt.

Conclusion

The direct thermal aminolysis of this compound is a robust and highly effective method for synthesizing a diverse range of carboxamide derivatives. By understanding the core chemical principles and carefully controlling key experimental parameters such as temperature, stoichiometry, and reaction time, researchers can efficiently generate libraries of these valuable compounds. This protocol serves as a foundational tool for professionals in drug discovery and medicinal chemistry, facilitating the exploration of the vast chemical space surrounding the privileged 2,3-dihydrobenzofuran scaffold.

References

Palladium-Catalyzed Synthesis of Substituted 2,3-Dihydrobenzofurans: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif prevalent in a wide array of natural products and pharmacologically active molecules. Its presence in compounds with diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective properties, has rendered its synthesis a significant focus for the organic and medicinal chemistry communities. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and versatile tool for the construction of substituted 2,3-dihydrobenzofurans, offering high efficiency, functional group tolerance, and opportunities for stereocontrol.

This technical guide provides an in-depth overview of the primary palladium-catalyzed methodologies for the synthesis of 2,3-dihydrobenzofurans. We will explore the key mechanistic principles, showcase the scope of these transformations, and provide a detailed experimental protocol for a representative reaction, empowering researchers to leverage these powerful methods in their own synthetic endeavors.

I. Mechanistic Paradigms in Palladium-Catalyzed Dihydrobenzofuran Synthesis

The versatility of palladium catalysis stems from its ability to mediate a variety of bond-forming events. In the context of 2,3-dihydrobenzofuran synthesis, several key mechanistic pathways are commonly exploited.

1. Intramolecular Heck and Wacker-Type Cyclizations:

One of the most direct approaches involves the intramolecular cyclization of an ortho-alkenylphenol. This can proceed through a Heck-type mechanism, where a palladium(II) species undergoes migratory insertion with the alkene followed by β-hydride elimination, or a Wacker-type oxidative cyclization, where an external oxidant is used to regenerate the active palladium(II) catalyst.

Catalytic Cycle: Wacker-Type Oxidative Cyclization

Wacker_Cyclization Pd(II) Pd(II) Alkene_Coordination Alkene Coordination Pd(II)->Alkene_Coordination o-Alkenylphenol Oxypalladation Oxypalladation Alkene_Coordination->Oxypalladation Intramolecular Nucleophilic Attack Beta_Hydride_Elimination β-Hydride Elimination Oxypalladation->Beta_Hydride_Elimination Reductive_Elimination Reductive Elimination Beta_Hydride_Elimination->Reductive_Elimination Pd(0) Pd(0) Reductive_Elimination->Pd(0) Product Dihydrobenzofuran Reductive_Elimination->Product Reoxidation Reoxidation Pd(0)->Reoxidation Oxidant Reoxidation->Pd(II)

Caption: Generalized catalytic cycle for Wacker-type oxidative cyclization.

2. Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols:

A powerful strategy for the synthesis of functionalized 2,3-dihydrobenzofurans involves the palladium-catalyzed carboalkoxylation of readily available 2-allylphenol derivatives with aryl triflates.[1][2] This method allows for the introduction of a wide range of substituents at the 3-position. A key feature of this reaction is the anti-oxypalladation of the alkene, which dictates the stereochemical outcome of the product.[1]

Catalytic Cycle: Carboalkoxylation of 2-Allylphenols

Carboalkoxylation Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-OTf Alkene_Binding Alkene Binding Oxidative_Addition->Alkene_Binding 2-Allylphenol Oxypalladation anti-Oxypalladation Alkene_Binding->Oxypalladation Reductive_Elimination Reductive Elimination Oxypalladation->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Substituted Dihydrobenzofuran Reductive_Elimination->Product

Caption: Catalytic cycle for the carboalkoxylation of 2-allylphenols.

3. Palladium-Catalyzed C-H Activation/C-O Cyclization:

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules.[3][4] In the context of 2,3-dihydrobenzofuran synthesis, palladium catalysts can facilitate the intramolecular coupling of a C(sp³)–H or C(sp²)–H bond with a phenolic oxygen.[5] This approach often utilizes a directing group to facilitate the C-H activation step.

II. Overview of Synthetic Methodologies

The following table summarizes various palladium-catalyzed methods for the synthesis of substituted 2,3-dihydrobenzofurans, highlighting their key features.

Methodology Starting Materials Key Reagents Advantages References
Wacker-Type Oxidative Cyclization o-AllylphenolsPd(II) catalyst, oxidant (e.g., benzoquinone)Atom-economical, good for simple dihydrobenzofurans.[1][6]
Carboalkoxylation 2-Allylphenols, Aryl TriflatesPd(OAc)₂, phosphine ligand, baseWide substrate scope, good diastereoselectivity.[1][2][7]
Heck/Tsuji-Trost Cascade o-Bromophenols, 1,3-DienesPd₂(dba)₃, chiral ligand (e.g., TY-Phos)Enantioselective, high functional group tolerance.[8][9]
C(sp³)–H and C(sp²)–H Intramolecular Coupling Alkyl Phenyl EthersPd(OAc)₂, oxidant, baseDirect C-H functionalization, high atom economy.[5][9]
Annulation of Phenols with Alkenes Phenols, Alkenylcarboxylic acidsPd(OAc)₂, ligand, oxidantAccess to 2,3-disubstituted benzofurans.[10][11]
III. Detailed Experimental Protocol: Palladium-Catalyzed Carboalkoxylation of a 2-Allylphenol

This protocol is adapted from the work of Wolfe and coworkers and provides a reliable method for the synthesis of a 2-aryl-3-methyl-2,3-dihydrobenzofuran derivative.[1]

Reaction Scheme:

2-(But-2-en-1-yl)phenol + Phenyl triflate → 2-Methyl-3-phenyl-2,3-dihydrobenzofuran

Materials:

  • 2-(But-2-en-1-yl)phenol (1.0 equiv)

  • Phenyl triflate (1.2 equiv)

  • Lithium tert-butoxide (LiOtBu) (1.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol %)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5 mol %)

  • Anhydrous toluene (0.125 M)

Equipment:

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard laboratory glassware for workup and purification

Experimental Workflow

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add Pd(OAc)₂, SPhos, and LiOtBu to Schlenk tube. Inert Evacuate and backfill with inert gas (3x). Reagents->Inert Solvent Add anhydrous toluene. Inert->Solvent Substrates Add 2-(but-2-en-1-yl)phenol and phenyl triflate. Solvent->Substrates Heat Heat to 98 °C with stirring for 16 hours. Substrates->Heat Cool Cool to room temperature. Heat->Cool Quench Quench with saturated aq. NH₄Cl. Cool->Quench Extract Extract with ethyl acetate (3x). Quench->Extract Wash Wash combined organic layers with brine. Extract->Wash Dry Dry over anhydrous Na₂SO₄. Wash->Dry Concentrate Concentrate in vacuo. Dry->Concentrate Purify Purify by flash column chromatography. Concentrate->Purify

Caption: Step-by-step workflow for the palladium-catalyzed carboalkoxylation.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol %), SPhos (5 mol %), and LiOtBu (1.4 equiv).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to a concentration of 0.125 M with respect to the limiting reagent). Add 2-(but-2-en-1-yl)phenol (1.0 equiv) followed by phenyl triflate (1.2 equiv).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 98 °C. Stir the reaction mixture for 16 hours.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-methyl-3-phenyl-2,3-dihydrobenzofuran.

Trustworthiness and Self-Validation:

The success of this protocol relies on the careful exclusion of air and moisture, as the palladium catalyst and the organometallic intermediates are sensitive to both. The use of an oven-dried Schlenk tube and anhydrous solvent under an inert atmosphere is crucial. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The diastereoselectivity of the reaction can be determined by ¹H NMR analysis of the crude reaction mixture.

IV. Conclusion

Palladium-catalyzed methodologies have significantly advanced the synthesis of substituted 2,3-dihydrobenzofurans, providing access to a vast chemical space with high levels of control and efficiency. The reactions discussed herein, from classic Wacker-type cyclizations to modern C-H activation strategies, offer a versatile toolkit for synthetic chemists. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively employ these powerful transformations in the synthesis of novel compounds for drug discovery and materials science.

References

Troubleshooting & Optimization

optimizing reaction conditions for Methyl 2,3-dihydrobenzofuran-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,3-dihydrobenzofuran-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can navigate the challenges of this synthesis with confidence.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, often involves an intramolecular cyclization that can be prone to specific challenges. This guide focuses on a common and reliable synthetic pathway: the intramolecular cyclization of a substituted phenol precursor, methyl 3-hydroxy-4-(2-hydroxyethyl)benzoate. We will delve into the critical parameters of this reaction, potential pitfalls, and systematic troubleshooting strategies.

Synthetic Overview: Intramolecular Cyclization

A prevalent method for constructing the 2,3-dihydrobenzofuran ring system is through the intramolecular cyclization of a phenol bearing a 2-hydroxyethyl substituent at the ortho position. The Mitsunobu reaction is a particularly effective method for achieving this transformation under mild conditions with predictable stereochemistry if a chiral center is present.[1][2][3]

Below is a diagram illustrating the key synthetic transformation:

Synthetic Pathway Starting_Material Methyl 3-hydroxy-4-(2-hydroxyethyl)benzoate Reagents PPh₃, DEAD (or DIAD) THF, 0 °C to rt Product This compound Starting_Material->Product Intramolecular Mitsunobu Reaction Byproducts Triphenylphosphine oxide (TPPO) Diethyl hydrazodicarboxylate Product->Byproducts Accompanied by

Caption: General scheme for the intramolecular Mitsunobu cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the intramolecular Mitsunobu reaction for this synthesis?

A1: The Mitsunobu reaction is a dehydration reaction that activates the primary alcohol of the 2-hydroxyethyl group for nucleophilic attack by the phenolic hydroxyl group. The reaction proceeds through the following key steps:

  • Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DEAD or DIAD) to form a phosphonium salt intermediate.

  • The phenolic hydroxyl group, being acidic, protonates this intermediate.

  • The primary alcohol of the 2-hydroxyethyl group then attacks the activated phosphorus center, forming an oxyphosphonium salt, which is an excellent leaving group.

  • The phenoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the oxyphosphonium group in an Sₙ2 fashion to form the dihydrofuran ring.

This intramolecular cyclization is generally favored due to the formation of a stable five-membered ring.

Q2: Why is the Mitsunobu reaction preferred over other cyclization methods like acid or base catalysis?

A2: The Mitsunobu reaction offers several advantages:

  • Mild Conditions: It is typically carried out under neutral conditions and at low temperatures, which is beneficial for substrates with sensitive functional groups that might not tolerate strong acids or bases.[1]

  • High Yields: When optimized, the Mitsunobu reaction can provide high yields of the desired cyclized product.

  • Irreversibility: The reaction is generally irreversible, which drives the equilibrium towards the product.

In contrast, acid-catalyzed cyclization can sometimes lead to side reactions like dehydration of the secondary alcohol or polymerization. Base-catalyzed methods might be sluggish or require harsh conditions, which can be detrimental to the ester functionality.

Q3: What are the common byproducts of this reaction, and how can they be removed?

A3: The main byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate). These byproducts can often complicate purification.

  • Triphenylphosphine oxide (TPPO): This is often a crystalline solid but can be challenging to separate from the product due to its polarity.

  • Hydrazodicarboxylate: This can also be difficult to remove completely.

For purification strategies, please refer to the "Purification Challenges" section in the troubleshooting guide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation

Q: My reaction is not proceeding, or the yield of the desired product is very low. What are the potential causes and how can I troubleshoot this?

A: Low or no product formation can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting_Low_Yield Start Low or No Product Cause1 Reagent Quality/Stoichiometry Start->Cause1 Cause2 Reaction Conditions Start->Cause2 Cause3 Starting Material Integrity Start->Cause3 Sol1a Use fresh, high-purity PPh₃ and DEAD/DIAD. Azodicarboxylates can decompose on storage. Cause1->Sol1a Sol1b Ensure accurate stoichiometry. Excess reagents may be needed for sluggish reactions. Cause1->Sol1b Sol2a Maintain anhydrous conditions. Water will consume the Mitsunobu reagents. Cause2->Sol2a Sol2b Optimize temperature. Start at 0 °C and allow to warm to room temperature. Gentle heating might be necessary for some substrates. Cause2->Sol2b Sol2c Check solvent purity. THF should be dry and inhibitor-free. Cause2->Sol2c Sol3 Verify the structure and purity of the starting material (Methyl 3-hydroxy-4-(2-hydroxyethyl)benzoate) by NMR and melting point. Cause3->Sol3

Caption: Decision tree for troubleshooting low product yield.

Potential Cause Explanation & Troubleshooting Steps
Reagent Quality and Stoichiometry - Purity of Reagents: Triphenylphosphine can oxidize over time, and azodicarboxylates like DEAD and DIAD are sensitive to moisture and light. Ensure you are using fresh, high-purity reagents. - Stoichiometry: While a 1:1:1 stoichiometry of alcohol, phosphine, and azodicarboxylate is typical, for intramolecular reactions, a slight excess (1.1-1.5 equivalents) of the phosphine and azodicarboxylate may be beneficial to drive the reaction to completion.
Reaction Conditions - Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to water, which will react with the activated intermediates. Ensure all glassware is oven-dried, and use anhydrous solvents. - Temperature Control: The reaction is typically initiated at 0 °C with the dropwise addition of the azodicarboxylate to prevent side reactions. The reaction is then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be necessary. - Solvent Choice: Tetrahydrofuran (THF) is a common solvent. Ensure it is anhydrous and free of peroxides.
Starting Material Integrity - Purity and Structure: Verify the purity and structure of your starting material, methyl 3-hydroxy-4-(2-hydroxyethyl)benzoate, using techniques like NMR and mass spectrometry. Impurities can inhibit the reaction.
Problem 2: Formation of Side Products

Q: I am observing significant formation of side products in my reaction mixture. What are they, and how can I minimize them?

A: The formation of side products is a common issue. Identifying them is the first step to mitigation.

Potential Side Product Plausible Cause Mitigation Strategy
Dimerization/Polymerization Intermolecular reaction between two molecules of the starting material.Use high dilution conditions (e.g., slow addition of the starting material to the reaction mixture) to favor the intramolecular cyclization.
Elimination Product (Styrene derivative) Dehydration of the 2-hydroxyethyl side chain.This is more common under acidic conditions but can occur if the reaction temperature is too high. Maintain a low reaction temperature.
Phosphorane Intermediate Reaction The intermediate phosphorane can sometimes react in undesired ways.Careful control of reagent addition and temperature can minimize this.
Problem 3: Purification Challenges

Q: I am having difficulty purifying my product from the reaction byproducts. What are the best strategies?

A: The removal of triphenylphosphine oxide (TPPO) and the hydrazodicarboxylate byproduct is a well-known challenge in Mitsunobu reactions.

Purification Method Description and Tips
Column Chromatography This is the most common method. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective. The polarity of the product will determine the optimal solvent ratio.
Crystallization If the product is a solid, recrystallization can be an effective purification method. First, attempt to remove the bulk of the byproducts by chromatography.
Alternative Reagents Consider using polymer-supported triphenylphosphine or modified phosphines that result in byproducts that are more easily removed by filtration or extraction.
Work-up Procedures Some literature suggests specific work-up procedures to remove TPPO, such as precipitation by adding a non-polar solvent like diethyl ether or pentane and then filtering.

Experimental Protocols

Synthesis of Methyl 3-hydroxy-4-(2-hydroxyethyl)benzoate (Starting Material)

A detailed protocol for the synthesis of the starting material is crucial for the overall success. A plausible route involves the reduction of a corresponding aldehyde or carboxylic acid derivative.

Example Protocol: Reduction of Methyl 4-formyl-3-hydroxybenzoate

  • To a stirred solution of methyl 4-formyl-3-hydroxybenzoate (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 3-hydroxy-4-(2-hydroxyethyl)benzoate.

Intramolecular Mitsunobu Cyclization

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up and Purification Setup1 Dissolve starting material and PPh₃ in anhydrous THF under N₂. Setup2 Cool the solution to 0 °C in an ice bath. Setup1->Setup2 Addition Add DEAD or DIAD dropwise over 30-60 minutes. Setup2->Addition Reaction1 Allow the reaction to warm to room temperature. Addition->Reaction1 Reaction2 Stir for 12-24 hours, monitoring by TLC. Reaction1->Reaction2 Workup1 Concentrate the reaction mixture in vacuo. Reaction2->Workup1 Workup2 Purify the crude residue by column chromatography. Workup1->Workup2

Caption: A step-by-step experimental workflow for the intramolecular Mitsunobu reaction.

Detailed Protocol:

  • To a solution of methyl 3-hydroxy-4-(2-hydroxyethyl)benzoate (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in anhydrous THF dropwise over 30-60 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Analytical Characterization

Proper characterization of the starting material and the final product is essential for confirming the success of the synthesis.

Analytical Technique Expected Observations for this compound
¹H NMR Disappearance of the phenolic and primary alcohol protons from the starting material. Appearance of characteristic signals for the dihydrofuran ring protons (typically two triplets around 3.2 and 4.6 ppm).
¹³C NMR Appearance of new signals corresponding to the carbons of the dihydrofuran ring.
Mass Spectrometry A molecular ion peak corresponding to the expected mass of the product (C₁₀H₁₀O₃, MW: 178.18 g/mol ).
Infrared (IR) Spectroscopy Disappearance of the broad O-H stretch from the starting material. Presence of the ester carbonyl stretch (around 1715 cm⁻¹).

References

Technical Support Center: Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dihydrobenzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Dihydrobenzofurans are prevalent in numerous natural products and pharmaceuticals, making their efficient synthesis a critical aspect of modern organic chemistry.[1][2][3] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

I. Troubleshooting Common Side Reactions

This section addresses specific side reactions that can diminish the yield and purity of your desired dihydrobenzofuran product. Each entry details the problem, its underlying chemical cause, and actionable steps for resolution.

Issue 1: Formation of Chromans and Other Isomeric Byproducts

Q: My reaction is producing a significant amount of the isomeric chroman instead of the desired dihydrobenzofuran. How can I improve the selectivity?

A: The formation of six-membered chromans instead of the five-membered dihydrobenzofurans is a common regioselectivity issue, particularly in reactions involving the cyclization of ortho-allylphenols or related substrates.[4] The outcome of the cyclization (5-exo vs. 6-endo) is often dictated by the reaction mechanism and the nature of the catalyst and reaction conditions.

Causality and Mechanistic Insights:

The selectivity between dihydrobenzofuran and chroman formation is often a kinetic versus thermodynamic competition. While the 5-exo-trig cyclization to form the dihydrobenzofuran is generally kinetically favored according to Baldwin's rules, subtle changes in the transition state energies, influenced by catalysts, solvents, and substrate electronics, can favor the 6-endo-trig pathway leading to the chroman.

For instance, in palladium-catalyzed carboalkoxylation of 2-(but-2-enyl)phenols, the formation of chroman derivatives can be favored, while the analogous reaction with 2-allylphenol to form dihydrobenzofuran may proceed in lower yield due to competing side reactions like alkene isomerization.[5]

Troubleshooting Protocol:

  • Catalyst and Ligand Modification: The choice of metal catalyst and its coordinating ligand is paramount.

    • For palladium-catalyzed reactions, experiment with different phosphine ligands. Bulky or electron-rich ligands can influence the regioselectivity of the migratory insertion step.

    • In rhodium-catalyzed reactions, the choice of the rhodium precursor and additives can direct the cyclization pathway.[6]

  • Solvent and Temperature Optimization:

    • Varying the solvent polarity can influence the stability of charged intermediates and transition states. A solvent screen (e.g., toluene, THF, dioxane, acetonitrile) is recommended.

    • Lowering the reaction temperature can often enhance kinetic control, favoring the 5-exo cyclization.

  • Substrate Control:

    • If possible, modify the substrate. The electronic nature of substituents on the aromatic ring can influence the electron density at the phenolic oxygen and the double bond, thereby affecting the rate and selectivity of the cyclization.

Issue 2: Over-oxidation and Degradation of the Product

Q: I'm observing significant decomposition of my starting material or product, and I suspect over-oxidation. What are the likely causes and how can I mitigate this?

A: Over-oxidation is a frequent problem in dihydrobenzofuran syntheses that employ oxidative cyclization methods, such as those using hypervalent iodine reagents (e.g., PIFA) or metal oxidants.[4] This can lead to the formation of quinones, benzofurans (the fully aromatized analog), or other degradation products.

Causality and Mechanistic Insights:

Many synthetic routes to dihydrobenzofurans involve an oxidative step to facilitate the C-O bond formation.[7] However, the dihydrobenzofuran product itself can sometimes be susceptible to further oxidation under the reaction conditions, especially if it contains electron-rich aromatic rings or sensitive functional groups. Competitive oxidation of other functional groups in the starting material, such as primary or secondary alcohols, can also be a significant issue.[4]

Troubleshooting Protocol:

  • Choice of Oxidant:

    • If using a strong oxidant like PIFA, consider switching to a milder reagent.

    • For metal-catalyzed oxidations, using a co-oxidant like Cu(OAc)₂ with a milder terminal oxidant (e.g., O₂ from air) can sometimes provide better control.[8]

  • Control of Reaction Stoichiometry and Time:

    • Carefully control the stoichiometry of the oxidant. Use the minimum amount required for the desired transformation.

    • Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent product degradation.

  • Temperature and Additives:

    • Running the reaction at a lower temperature can help to minimize over-oxidation.

    • The addition of a mild base, such as triethylamine, can sometimes buffer the reaction medium and prevent acid-mediated side reactions that may contribute to degradation.[4]

Data Summary: Impact of Oxidant on Dihydrobenzofuran Synthesis

Oxidant SystemCommon Side ProductsRecommended Action
Phenyliodine(III) bis(trifluoroacetate) (PIFA)Quinones, aromatized benzofuransUse a milder iodine(III) reagent, lower temperature
Silver(I) Oxide (Ag₂O)Dimerization, polymerizationOptimize stoichiometry, consider radical inhibitors
Palladium(II) with O₂/airBenzofurans, product degradationUse a co-oxidant, control reaction time
Issue 3: Alkene Isomerization in Palladium-Catalyzed Reactions

Q: In my palladium-catalyzed synthesis from an o-allylphenol, I'm getting a significant amount of a byproduct resulting from isomerization of the allyl group. How can I suppress this side reaction?

A: Alkene isomerization is a well-documented side reaction in palladium-catalyzed reactions involving allyl groups.[5] The palladium catalyst can facilitate the migration of the double bond to a more thermodynamically stable internal position, leading to the formation of an o-propenylphenol. This isomerized substrate may then react differently or fail to cyclize, reducing the yield of the desired dihydrobenzofuran.

Causality and Mechanistic Insights:

This isomerization typically proceeds through a palladium-hydride intermediate. The Pd(II) catalyst can insert into a C-H bond of the allyl group to form a hydrido-palladium-alkene complex. Subsequent migratory insertion and β-hydride elimination can lead to the repositioning of the double bond.

Troubleshooting Protocol:

  • Choice of Palladium Catalyst and Ligand:

    • The ligand environment around the palladium center can significantly influence the rate of isomerization versus the desired cyclization. Experiment with different phosphine ligands (e.g., PPh₃, dppf, Xantphos) to find one that favors the cyclization pathway.

  • Reaction Additives:

    • The addition of a stoichiometric amount of a benzoquinone derivative can sometimes act as a hydride scavenger, suppressing the isomerization pathway.

  • Optimization of Reaction Conditions:

    • Carefully control the reaction temperature. Higher temperatures can sometimes favor isomerization.

    • The choice of base is also critical. A non-coordinating, bulky base may be less likely to promote isomerization.[5]

Experimental Workflow: Minimizing Alkene Isomerization

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Desired Outcome Problem Low Yield of Dihydrobenzofuran + Isomerized Byproduct Ligand Screen Phosphine Ligands (e.g., PPh3, dppf, Xantphos) Problem->Ligand Modify Catalyst Additive Add Hydride Scavenger (e.g., Benzoquinone) Problem->Additive Introduce Additive Conditions Optimize Temperature & Base Problem->Conditions Adjust Conditions Outcome Increased Yield of Dihydrobenzofuran Ligand->Outcome Additive->Outcome Conditions->Outcome

Caption: Troubleshooting workflow for alkene isomerization.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for dihydrobenzofuran synthesis?

A1: A variety of starting materials can be used, with the choice often depending on the desired substitution pattern of the final product. Some of the most common precursors include:

  • o-Allylphenols: These are widely used in various cyclization reactions, including those catalyzed by palladium, rhodium, and other transition metals, as well as in oxidative cyclizations.[5][9]

  • Phenols and Alkenes/Alkynes: Intermolecular reactions involving the coupling of a phenol with an alkene or alkyne are also common.

  • Aryl Ethers: Certain methods utilize the intramolecular C-H activation of alkyl phenyl ethers.[10]

Q2: How can I improve the diastereoselectivity of my reaction when forming a substituted dihydrobenzofuran?

A2: Achieving high diastereoselectivity is crucial when synthesizing complex molecules. Several strategies can be employed:

  • Chiral Catalysts: The use of chiral ligands in transition metal catalysis is a powerful method for controlling stereochemistry.

  • Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization.

  • Reaction Conditions: Temperature and solvent can influence the transition state geometries and, therefore, the diastereoselectivity. Lower temperatures often lead to higher selectivity.

Q3: My reaction is not going to completion, and I have a lot of unreacted starting material. What should I check first?

A3: Incomplete conversion can be due to several factors. Here's a checklist to troubleshoot this issue:

  • Reagent Purity: Ensure that your starting materials, reagents, and solvents are pure and, if necessary, dry. Impurities can inhibit catalysts or lead to side reactions.[11]

  • Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture and may require handling under an inert atmosphere.[11]

  • Reaction Conditions: Double-check the reaction temperature, time, and concentration. Suboptimal conditions can lead to slow or incomplete reactions.[11]

  • Mixing: In heterogeneous reactions, ensure that the stirring is efficient to allow for proper mixing of the reagents.[11]

Logical Relationship: Factors Affecting Reaction Completion

G A Incomplete Conversion B Reagent Purity A->B C Catalyst Activity A->C D Reaction Conditions (Temp, Time, Conc.) A->D E Mixing Efficiency A->E

Caption: Key factors influencing reaction completion.

III. References

  • National Center for Biotechnology Information. (n.d.). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. National Library of Medicine. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. National Library of Medicine. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. National Library of Medicine. Retrieved from --INVALID-LINK--

  • Scielo. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Scientific Electronic Library Online. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. Semantic Scholar. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. National Library of Medicine. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Library of Medicine. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Asymmetric Synthesis of 2‐Substituted Dihydrobenzofurans and 3‐Hydroxydihydrobenzopyrans through the Enantioselective Epoxidation of O‐Silyl‐Protected ortho‐Allylphenols. ResearchGate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides. ResearchGate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. ResearchGate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Asymmetric synthesis of dihydrobenzofuran derivatives. Google Patents. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. ResearchGate. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. National Library of Medicine. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Pd-catalyzed sequential reaction for the synthesis of fused tricyclic compounds containing a dihydrofuran or isobenzofuranone unit. ResearchGate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 5-Substituted 2,3-Dihydrobenzofurans in a One-Pot Oxidation/Cyclization Reaction. ResearchGate. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • UCL Discovery. (n.d.). Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. Retrieved from --INVALID-LINK--

  • ScienceOpen. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ResearchGate. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of Methyl 2,3-dihydrobenzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and yield optimization of Methyl 2,3-dihydrobenzofuran-5-carboxylate. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during its synthesis. Our approach is grounded in mechanistic principles to empower you with a robust understanding of the reaction and enable effective problem-solving.

I. Overview of the Synthetic Strategy

A prevalent and efficient method for synthesizing this compound involves a two-step process starting from the readily available methyl 4-hydroxybenzoate. This strategy is favored for its accessible starting materials and generally reliable transformations.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate Reagents_1 2-Chloroethanol, K2CO3, DMF Methyl_4-hydroxybenzoate->Reagents_1 Intermediate Methyl 4-(2-hydroxyethoxy)benzoate Reagents_1->Intermediate Reagents_2 Polyphosphoric Acid (PPA), Heat Intermediate->Reagents_2 Product This compound Reagents_2->Product

Caption: Proposed two-step synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and cost-effective starting material is methyl 4-hydroxybenzoate. Its phenolic hydroxyl group serves as a key handle for introducing the side chain necessary for the subsequent cyclization to form the dihydrofuran ring.

Q2: Why is potassium carbonate (K2CO3) typically used in the O-alkylation step?

A2: Potassium carbonate is a moderately strong base that is effective in deprotonating the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form the more nucleophilic phenoxide. This facilitates the subsequent Williamson ether synthesis with 2-chloroethanol. It is preferred over stronger bases like sodium hydride (NaH) to minimize potential side reactions, such as hydrolysis of the methyl ester.

Q3: What are the key considerations for the intramolecular cyclization step?

A3: The acid-catalyzed intramolecular cyclization is a critical step that dictates the overall yield and purity. The choice of acid catalyst, reaction temperature, and time are crucial parameters. Polyphosphoric acid (PPA) is a common choice as it acts as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized product.[1] Careful temperature control is necessary to prevent polymerization or charring of the reaction mixture.

Q4: What are the typical yields for this synthetic route?

A4: The yields can vary significantly based on the optimization of reaction conditions. The O-alkylation step can often proceed in high yields (80-95%). The intramolecular cyclization is typically the yield-limiting step, with reported yields for similar transformations ranging from moderate to good (50-80%) under optimized conditions.[2]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Step 1: O-Alkylation of Methyl 4-hydroxybenzoate
Problem Potential Cause(s) Recommended Solution(s)
Low conversion of starting material 1. Insufficient base. 2. Low reaction temperature or short reaction time. 3. Impure reagents (e.g., wet solvent or starting materials).1. Increase the equivalents of K2CO3 to 1.5-2.0 equivalents. 2. Increase the reaction temperature to 80-100 °C and monitor the reaction by TLC until completion. 3. Ensure all reagents and solvents are anhydrous. Use freshly dried DMF.
Formation of multiple byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities in the starting materials.1. Lower the reaction temperature and extend the reaction time. 2. Purify the starting materials before use.
Hydrolysis of the methyl ester Presence of water in the reaction mixture or use of a very strong base.Use anhydrous solvents and reagents. K2CO3 is generally a safe choice to avoid significant hydrolysis.
Step 2: Intramolecular Cyclization
Problem Potential Cause(s) Recommended Solution(s)
Incomplete cyclization 1. Insufficient acid catalyst. 2. Low reaction temperature or short reaction time.1. Increase the amount of PPA. 2. Gradually increase the reaction temperature (e.g., in 10 °C increments) and monitor by TLC.
Formation of a dark, tarry substance (polymerization) 1. Reaction temperature is too high. 2. Prolonged reaction time at high temperature.1. Reduce the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Low isolated yield after work-up 1. Product is partially soluble in the aqueous phase during extraction. 2. Inefficient extraction.1. Saturate the aqueous phase with brine (NaCl solution) to decrease the solubility of the organic product. 2. Increase the number of extractions with a suitable organic solvent (e.g., ethyl acetate).

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(2-hydroxyethoxy)benzoate
  • To a stirred solution of methyl 4-hydroxybenzoate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Add 2-chloroethanol (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Synthesis of this compound
  • Add methyl 4-(2-hydroxyethoxy)benzoate (1 equivalent) to polyphosphoric acid (PPA) (10-15 times the weight of the starting material) in a round-bottom flask equipped with a mechanical stirrer.

  • Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[3]

V. Mechanistic Insights and Optimization

Troubleshooting Decision Tree for Low Yield in Cyclization

Troubleshooting_Cyclization start Low Yield of this compound check_sm Is starting material (Methyl 4-(2-hydroxyethoxy)benzoate) consumed? start->check_sm sm_present Starting material remains check_sm->sm_present No sm_absent Starting material consumed check_sm->sm_absent Yes increase_conditions Increase reaction time and/or temperature. Increase PPA concentration. sm_present->increase_conditions check_byproducts Are there significant byproducts (e.g., charring)? sm_absent->check_byproducts byproducts_yes Yes, significant byproducts/charring check_byproducts->byproducts_yes Yes byproducts_no No, clean reaction but low mass balance check_byproducts->byproducts_no No decrease_temp Decrease reaction temperature. Consider alternative acid catalyst (e.g., Eaton's reagent). byproducts_yes->decrease_temp optimize_workup Optimize work-up procedure. Ensure complete extraction. Check for product volatility. byproducts_no->optimize_workup

Caption: A decision tree for troubleshooting low yields in the intramolecular cyclization step.

VI. References

  • Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23(10), 3844–3849. Available at: --INVALID-LINK--

  • Wu, B., Chen, M.-W., Ye, Z.-S., Yu, C.-B., & Zhou, Y.-G. (2014). A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. Advanced Synthesis & Catalysis, 356(5), 1057–1062. Available at: --INVALID-LINK--

  • Corti, V., Gualandi, A., Monti, F., Baschieri, A., Sambri, L., & Cozzi, P. G. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 88(10), 6537–6547. Available at: --INVALID-LINK--

  • Yang, Y., et al. (2021). Bronsted acid-[i.e., polyphosphoric acid (PPA)]-mediated synthesis of 2,3-dihydrobenzofuran derivatives. As referenced in a general review on transition metal-free synthesis.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Substituted Benzofurans. BenchChem.

  • Dias, G. G., de Oliveira, P. F., & da Silva, A. J. M. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 31(9), 1936-1944. Available at: --INVALID-LINK--

  • Shaikh, A. K., & Varvounis, G. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Organic Letters, 16(5), 1478–1481. Available at: --INVALID-LINK--

  • Wolfe, J. P., & Stambuli, J. P. (2003). Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 5(18), 3273–3276. Available at: --INVALID-LINK--

  • Singh, F. V., & Wirth, T. (2012). Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans. Synthesis, 44(8), 1171–1177. Available at: --INVALID-LINK--

  • PubChem. (n.d.). Methyl 4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

References

stability and storage conditions for Methyl 2,3-dihydrobenzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2,3-dihydrobenzofuran-5-carboxylate

Welcome to the technical support guide for this compound (CAS No. 588702-80-1). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As a key building block in the synthesis of various biologically active molecules, maintaining its purity is paramount for reproducible and successful experimental outcomes.[1][2][3][4] This guide provides in-depth answers to frequently encountered questions and a troubleshooting workflow for stability-related issues.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses the most common inquiries our team receives regarding the storage and handling of this compound.

Q1: What are the definitive long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed container.[5][6][7] The primary rationale for refrigerated storage is to minimize the rate of potential degradation reactions. As an off-white solid, any significant deviation in color or physical form should be considered a potential indicator of instability.[5]

Q2: I've seen some supplier datasheets that list "Room Temperature" (RT) for storage. Why the discrepancy, and is RT storage acceptable?

This is an excellent and critical question. The discrepancy often arises from the context of storage duration.

  • Short-Term (Shipping/Benchtop Use): The compound is stable enough to be shipped at ambient temperatures and can be handled on the benchtop for the duration of an experiment without significant degradation[5].

  • Long-Term (Stock Archiving): For storage extending beyond several weeks, room temperature is not advisable. The methyl ester functional group is susceptible to slow hydrolysis in the presence of atmospheric moisture, a process that is accelerated at higher temperatures. Therefore, for archival purposes, refrigeration at 2-8°C is the authoritative recommendation to preserve the compound's purity of over 97%[5][6][7].

Q3: How sensitive is this compound to atmospheric conditions like air and moisture?

The compound possesses two main functionalities that dictate its sensitivity: the methyl ester and the dihydrobenzofuran ring.

  • Moisture (Hydrolysis): The ester linkage is the most vulnerable point. Atmospheric moisture can lead to hydrolysis, converting the compound to its corresponding carboxylic acid (2,3-Dihydrobenzofuran-5-carboxylic acid). This introduces an impurity that can significantly impact subsequent reactions. Storing the compound in a desiccator or backfilling the container with an inert gas like argon or nitrogen is a best practice.[8]

  • Air (Oxidation): While the dihydrobenzofuran ring is relatively stable, benzofuran derivatives can be susceptible to oxidation over time. To mitigate this, storing under an inert atmosphere is highly recommended, especially if the material will be stored for many months or years.

Q4: Should I take special precautions regarding light exposure?

Yes. The parent heterocyclic system, benzofuran, is known to be light-sensitive.[9] Photodegradation can occur, often initiated by UV light, leading to the formation of radical species and subsequent decomposition. It is imperative to store the vial or container in a dark location, such as a laboratory cabinet or by wrapping the container in aluminum foil, to prevent exposure to direct sunlight or harsh laboratory lighting.

Q5: What are the primary physical or analytical signs of compound degradation?

If you suspect degradation, look for the following indicators:

  • Visual Appearance: A noticeable change from a white/off-white solid to a distinct yellow or brown coloration.[5]

  • Physical Form: Clumping of the solid or the appearance of a sticky or oily residue, which may suggest hygroscopicity and hydrolysis.

  • Analytical Confirmation: The most definitive method is analytical characterization. In an NMR spectrum, the appearance of a new, broad peak in the downfield region (>10 ppm) could indicate the carboxylic acid hydrolysis product. In LC-MS analysis, the appearance of a new peak with a mass corresponding to the free acid (C9H8O3, MW: 164.16) would confirm degradation.

Part 2: Troubleshooting Workflow for Stability Issues

Encountering inconsistent results in a synthesis can often be traced back to the quality of the starting materials. If you suspect that the stability of your this compound stock is compromised, follow this logical troubleshooting workflow.

Troubleshooting_Workflow A Problem: Inconsistent Experimental Results or Failed Reaction B Step 1: Visual Inspection Is there a color change (yellow/brown)? Is the solid clumped or oily? A->B H YES (Degradation Suspected) B->H I NO (Appears OK) B->I C Step 2: Verify Storage Conditions Was it stored at 2-8°C? Was it protected from light? Was the container sealed/inert? D Step 3: Perform Quality Control (QC) Run ¹H NMR or LC-MS analysis on the questionable stock. C->D E Compare QC data to reference spectrum or a fresh sample. D->E J YES (New Peaks Detected) E->J K NO (Spectrum is Clean) E->K F Conclusion: Stock is Degraded Procure a fresh batch of material. Review and implement proper storage protocols. G Conclusion: Stock is Likely Stable Investigate other experimental parameters (reagents, solvent, conditions). H->C I->C J->F K->G

Caption: Troubleshooting workflow for suspected compound degradation.

Part 3: Recommended Experimental Protocols

To ensure the longevity and purity of the compound, adherence to strict handling protocols is essential.

Protocol 3.1: Long-Term Storage and Archiving
  • Upon receipt, immediately transfer the manufacturer's container to a 2-8°C refrigerator or cold room.

  • Log the date of receipt and the intended storage location.

  • For maximum protection, place the primary container inside a secondary, sealable container that contains a desiccant (e.g., silica gel packs).

  • Ensure the storage location is dark by using an opaque secondary container or placing it in a cabinet.

  • If the compound will be stored for over six months, it is best practice to backfill the container with an inert gas, such as argon or nitrogen, after initial opening and for each subsequent use.

Protocol 3.2: Aliquoting for Daily Experimental Use
  • To prevent contamination and repeated temperature cycling of the main stock, aliquot the compound into smaller, single-use vials.

  • Allow the main stock container to warm to room temperature for at least 30 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

  • Perform the aliquoting process in a controlled environment, preferably in a glove box or on a bench where humidity is low. If possible, flush the headspace of each new aliquot vial with inert gas before sealing.

  • Label each aliquot clearly with the compound name, CAS number, lot number, and date of aliquoting.

  • Store the prepared aliquots under the same long-term conditions (2-8°C, dark, dry).

Part 4: Summary of Storage Recommendations

This table provides a quick-reference summary of the key storage parameters for this compound.

ParameterConditionRationale
Temperature 2-8°CSlows the rate of potential hydrolysis and other degradation pathways.[5][6][7]
Atmosphere Tightly Sealed, Inert Gas (Argon/Nitrogen Recommended)Prevents hydrolysis from atmospheric moisture and minimizes oxidation.[8]
Light Protect from Light (Store in Dark/Opaque Container)Prevents potential photodegradation, as is common with benzofuran-type structures.[9]
Physical Form SolidThe compound is supplied as a white to off-white solid.[5]

References

Technical Support Center: Troubleshooting NMR Spectra of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for the spectroscopic analysis of substituted benzofurans. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of this important class of heterocyclic compounds. As benzofuran scaffolds are prevalent in many biologically active molecules and pharmaceuticals, obtaining high-quality, interpretable NMR spectra is paramount.[1][2][3][4]

This resource provides in-depth troubleshooting advice in a practical question-and-answer format, addressing common challenges encountered during NMR analysis of substituted benzofurans. The explanations delve into the underlying principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs) - General Issues

Q1: My NMR spectrum is showing broad, poorly resolved peaks. What are the likely causes and how can I fix this?

A1: Peak broadening is a common issue that can obscure crucial coupling information and complicate spectral interpretation.[5] Several factors can contribute to this problem:

  • Poor Shimming: The homogeneity of the magnetic field is critical for sharp signals. If the shimming is not optimized, you will observe broad peaks.

    • Troubleshooting: Always perform a thorough shimming procedure before acquiring your data. If you are using an automated system, consider manual shimming for challenging samples. Using a standard sample with known sharp peaks can help determine if the issue is with the sample or the spectrometer.[6]

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.[5][7]

    • Troubleshooting: Try diluting your sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, 50-100 mg may be needed due to the lower natural abundance of the ¹³C isotope.[8]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions from catalysts) can cause significant line broadening.[9][10]

    • Troubleshooting: Ensure your sample is free from paramagnetic contaminants. If you suspect metal contamination, consider passing your sample through a small plug of silica gel or celite. To remove dissolved oxygen, you can bubble an inert gas like nitrogen or argon through your sample solution before capping the NMR tube.

  • Incomplete Dissolution: If your substituted benzofuran is not fully dissolved, the solid particles will disrupt the magnetic field homogeneity.[10][11]

    • Troubleshooting: Ensure your compound is completely soluble in the chosen deuterated solvent.[8] You may need to try a different solvent or gently warm the sample. Filtering the solution into the NMR tube using a pipette with a cotton or glass wool plug can remove any undissolved particulates.[11]

Q2: I'm observing unexpected peaks in my spectrum. What could be their source?

A2: Extraneous peaks can be misleading. Here are the most common culprits:

  • Residual Solvents: Solvents used during reaction workup or purification (e.g., ethyl acetate, dichloromethane, acetone) can be notoriously difficult to remove completely.[7][9]

    • Troubleshooting: Co-evaporation with a more volatile solvent like dichloromethane can sometimes help remove residual ethyl acetate.[7] Drying the sample under high vacuum for an extended period is also crucial. Be aware of the characteristic chemical shifts of common laboratory solvents.

  • Water: Deuterated solvents are often hygroscopic and can absorb moisture from the air.[7][9]

    • Troubleshooting: Store your deuterated solvents over molecular sieves to keep them dry.[12] Adding a small amount of D₂O to your sample and re-acquiring the spectrum can confirm the presence of exchangeable protons (like -OH or -NH), as these peaks will disappear or decrease in intensity.[7]

  • Grease: Contamination from glassware joints can introduce broad, rolling peaks, typically in the aliphatic region.

    • Troubleshooting: Be meticulous with your glassware cleaning and avoid using excessive grease.

  • Impurities from Synthesis: Starting materials, byproducts, or reagents from the synthetic procedure may still be present in your sample.

    • Troubleshooting: Re-purify your sample if necessary, using a different chromatographic method or recrystallization.

Troubleshooting Specific to Substituted Benzofurans

Q3: The aromatic protons of my substituted benzofuran are overlapping, making assignment impossible. What strategies can I employ?

A3: Signal overlap in the aromatic region is a frequent challenge with substituted benzofurans due to the similar electronic environments of the protons on the benzene and furan rings.

  • Change the Deuterated Solvent: The chemical shifts of protons can be significantly influenced by the solvent.[13][14] Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce differential shifts (known as Aromatic Solvent Induced Shifts or ASIS) and often resolve overlapping signals.[7][9]

  • Increase the Magnetic Field Strength: Using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion, spreading the peaks out and potentially resolving the overlap.[9]

  • Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for unraveling complex spectra.[15][16]

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[15][17] It is invaluable for identifying adjacent protons in the aromatic systems.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[15][18] This can help distinguish protons based on the chemical shift of their attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[15] It is extremely useful for connecting different fragments of the molecule and confirming assignments.

Q4: I am struggling to assign the regiochemistry of the substituents on the benzofuran core. How can I definitively determine the substitution pattern?

A4: Unambiguous assignment of substituent positions is critical. A combination of 1D and 2D NMR techniques is often necessary.

  • ¹H NMR Coupling Constants: The magnitude of the coupling constants (J-values) between aromatic protons can provide clues about their relative positions. For example, ortho-coupling is typically larger (7-9 Hz) than meta-coupling (2-3 Hz) and para-coupling (0-1 Hz).

  • NOE (Nuclear Overhauser Effect) Experiments: The NOE occurs between protons that are close in space, regardless of whether they are connected through bonds.[19][20] A 1D NOE difference experiment or a 2D NOESY experiment can reveal through-space correlations between a substituent's protons and the protons on the benzofuran ring, thus confirming their proximity.[19][21] For instance, irradiating a methyl group and observing an NOE enhancement to a specific aromatic proton can pinpoint the methyl group's location.

Experimental Protocols & Data Interpretation

Protocol 1: Basic Sample Preparation for High-Resolution NMR
  • Weighing the Sample: Accurately weigh 5-25 mg of your purified substituted benzofuran for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[8]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied, but be cautious of potential degradation.

  • Filtration and Transfer: Using a Pasteur pipette with a small, tight plug of glass wool or cotton at the tip, filter the solution directly into a high-quality NMR tube to remove any particulate matter.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[12]

Data Interpretation Workflow

The following diagram illustrates a logical workflow for troubleshooting and interpreting the NMR spectra of substituted benzofurans.

Troubleshooting_Workflow cluster_acquisition Data Acquisition cluster_evaluation Initial Evaluation cluster_troubleshooting Troubleshooting cluster_analysis Structural Analysis Acquire_1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Evaluate_Spectrum Evaluate Spectrum Quality (Peak Shape, S/N, Impurities) Acquire_1D->Evaluate_Spectrum Broad_Peaks Broad Peaks? Evaluate_Spectrum->Broad_Peaks Poor Quality Overlap Signal Overlap? Evaluate_Spectrum->Overlap Good Quality, but Complex Broad_Peaks->Overlap No Fix_Broad Address Broadening: - Re-shim - Check Concentration - Purify Sample Broad_Peaks->Fix_Broad Yes Fix_Overlap Resolve Overlap: - Change Solvent - Higher Field - 2D NMR Overlap->Fix_Overlap Yes Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) Overlap->Acquire_2D No Fix_Broad->Acquire_1D Re-acquire Fix_Overlap->Acquire_2D Assign_Structure Assign Connectivity & Stereochemistry Acquire_2D->Assign_Structure Final_Structure Final Structure Assign_Structure->Final_Structure

Caption: A workflow diagram for NMR troubleshooting and analysis.

Typical Chemical Shift Ranges for Benzofuran Protons

The following table provides approximate ¹H NMR chemical shift ranges for protons on an unsubstituted benzofuran core in CDCl₃. Note that these values can be significantly influenced by the nature and position of substituents.

Proton PositionTypical Chemical Shift (ppm)Multiplicity
H-27.50 - 7.70Doublet of doublets
H-36.60 - 6.80Doublet of doublets
H-47.40 - 7.60Multiplet
H-57.10 - 7.30Multiplet
H-67.10 - 7.30Multiplet
H-77.40 - 7.60Multiplet

Data compiled from various spectroscopic resources.[22][23][24]

Advanced Techniques for Drug Development Professionals

Q5: My benzofuran derivative is a potential drug candidate, and I need to understand its interaction with a target protein. Can NMR help?

A5: Absolutely. NMR spectroscopy is a powerful tool in structure-based drug discovery (SBDD).[3][4][25] Several NMR techniques can provide atomic-level insights into protein-ligand interactions:

  • Ligand-Based NMR: These methods observe the NMR signals of the small molecule (your benzofuran derivative). Changes in the ligand's spectrum upon addition of the target protein can indicate binding and even map the binding epitope. Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY are particularly useful for screening and identifying binders.

  • Protein-Based NMR: These experiments monitor the signals of an isotopically labeled (e.g., ¹⁵N, ¹³C) protein. Upon binding of your compound, specific amino acid residues in the protein's binding pocket will show chemical shift perturbations (CSPs). This allows for precise mapping of the binding site on the protein surface. The ¹H-¹⁵N HSQC experiment is the workhorse for this approach.[3][18][25]

These advanced experiments can provide crucial information on binding affinity, kinetics, and the conformation of the ligand in the bound state, which is invaluable for lead optimization.[2][18]

References

Technical Support Center: Scale-Up Synthesis of Methyl 2,3-dihydrobenzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 2,3-dihydrobenzofuran-5-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind our recommendations to ensure a robust, scalable, and reproducible process.

The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] Its synthesis, while well-established in literature on a small scale, presents unique challenges when scaling up. This guide provides field-proven insights to navigate these complexities effectively.

Overall Synthetic Workflow

The most common and industrially viable route begins with the readily available Methyl 4-hydroxybenzoate. The synthesis proceeds through three key transformations: O-allylation, thermal Claisen rearrangement, and intramolecular cyclization. Each step presents its own set of challenges that can impact yield, purity, and scalability.

Synthetic_Workflow cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Intramolecular Cyclization A Methyl 4-hydroxybenzoate B Methyl 4-(allyloxy)benzoate A->B Allyl Bromide, K2CO3 Acetone, Reflux C Methyl 3-allyl-4-hydroxybenzoate B->C Heat (e.g., 200-220°C) High-boiling solvent D This compound C->D Acid or Metal Catalyst

Caption: High-level overview of the synthetic pathway.

Part 1: Troubleshooting Guide for O-Allylation

This initial Williamson ether synthesis is crucial for setting the stage. While seemingly straightforward, poor execution at scale can lead to significant downstream purification issues.

Q1: My O-allylation reaction is incomplete. I'm recovering a large amount of starting material (Methyl 4-hydroxybenzoate) even after prolonged reaction times. What is the issue?

A1: This is a classic problem of insufficient reactivity. Several factors could be at play:

  • Base Strength & Solubility: Potassium carbonate (K₂CO₃) is the standard base, but its effectiveness depends on the solvent. In solvents like acetone, its solubility is limited. On a large scale, this can lead to poor deprotonation of the phenol. The base must be strong enough to deprotonate the phenol but not so strong as to cause significant side reactions.

  • Solvent Choice: Acetone is common for lab scale, but for scale-up, solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) offer better solubility for the phenoxide salt, accelerating the Sₙ2 reaction. However, be aware of the higher boiling points and potential for difficult removal of DMF.

  • Reagent Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of allyl bromide are used. On scale-up, losses due to volatility can be more significant. A slight excess drives the reaction to completion.

Troubleshooting Protocol:

  • Confirm Base Activity: Use a finely powdered, anhydrous grade of K₂CO₃. Clumped or hydrated base will be ineffective.

  • Solvent Optimization: Consider switching from acetone to MeCN. It offers a good balance of reactivity and ease of removal.

  • In-Process Check (IPC): Monitor the reaction by TLC or HPLC every 2-4 hours. If the reaction stalls, a small addition of fresh base or allyl bromide may restart it.

Q2: I'm observing a significant amount of a bis-allylated byproduct and/or C-allylated impurities. How can I improve selectivity?

A2: This indicates that the reaction conditions are too harsh or that the intermediate phenoxide is reacting at the aromatic ring (C-allylation).

  • Mechanism of Side-Product Formation: C-allylation is a known competing pathway, especially with more reactive phenoxides. Bis-allylation of the starting material is less common but can occur if the ester is hydrolyzed under basic conditions and the resulting carboxylate is also allylated.

  • Controlling Selectivity: The key is to favor the Sₙ2 reaction at the oxygen. This is achieved through careful temperature control. Running the reaction at a gentle reflux (e.g., in acetone at ~56°C or MeCN at ~82°C) is usually sufficient. Overheating can promote undesired pathways.

Scale-Up Recommendations for O-Allylation

ParameterLab Scale (1-10 g)Scale-Up (>1 kg)Rationale & Justification
Solvent Acetone, THFAcetonitrile (MeCN), 2-Butanone (MEK)Better solubility of salts, higher reflux temperature for faster kinetics, and easier removal than DMF.
Base K₂CO₃ (powdered)K₂CO₃ (spray-dried, fine powder)Increased surface area improves reaction kinetics, which is critical in large, slowly stirred reactors.
Equivalents (Allyl Bromide) 1.1 - 1.2 eq1.2 - 1.5 eqCompensates for headspace losses in large reactors and ensures complete conversion of the limiting reagent.
Temperature 55-60 °C (Reflux)75-82 °C (Reflux in MeCN)Controlled heating is critical. Use a jacketed reactor to avoid hot spots which can lead to side products.
Work-up Evaporation, ExtractionAqueous Quench & ExtractionDirect evaporation is not feasible. Quench the reaction mixture with water to dissolve salts, then extract with a suitable solvent like Toluene or MTBE.

Part 2: Troubleshooting Guide for Claisen Rearrangement

This thermally-driven[3][3]-sigmatropic rearrangement is often the most challenging step to scale up due to the high temperatures required.[4][5]

Q1: The rearrangement is extremely slow and requires temperatures >220 °C, leading to significant charring and decomposition of my product.

A1: This is the primary challenge of the thermal Claisen rearrangement. The high activation energy necessitates harsh conditions, which can degrade both the starting material and the product.

  • Causality: The rearrangement proceeds through a concerted, cyclic transition state.[5] High temperatures are needed to overcome this energy barrier. However, at these temperatures, intermolecular reactions and polymerization of the allyl group can occur, leading to tar formation.[6]

  • Solutions:

    • High-Boiling Solvents: Instead of running the reaction neat, use a high-boiling, inert solvent like Dowtherm A or N,N-diethylaniline. These solvents provide better heat transfer and allow for more precise temperature control, minimizing hot spots.

    • Lewis Acid Catalysis: Literature shows that Lewis acids can significantly lower the activation energy of the rearrangement. However, this can also promote the subsequent cyclization step, which may not be desirable if you want to isolate the intermediate.

    • Flow Chemistry: For multigram or kilogram scale, a continuous flow reactor offers superior heat and mass transfer.[7] A short residence time at a high temperature can achieve high conversion with minimal degradation.

Q2: My reaction is complete, but I'm getting a mixture of the desired ortho-rearranged product (Methyl 3-allyl-4-hydroxybenzoate) and a para-rearranged isomer. Why?

A2: If the ortho positions are blocked, the allyl group can migrate to the para position. In this specific case, with one ortho position free, the formation of a para product is unusual but may suggest a more complex mechanism under certain conditions, possibly involving dissociation-recombination at very high temperatures. However, the more likely scenario is the misidentification of byproducts. The primary concern is typically ensuring the reaction goes to completion before cyclization occurs.

Troubleshooting_Claisen Start Low Yield / Decomposition in Claisen Rearrangement Cause1 Issue: High Temperature causes degradation Start->Cause1 Cause2 Issue: Poor Heat Transfer (Scale-Up Problem) Start->Cause2 Solution1 Solution: Use High-Boiling Solvent (e.g., N,N-diethylaniline) Cause1->Solution1 Solution2 Solution: Consider Flow Chemistry for superior control Cause1->Solution2 Cause2->Solution2 Solution3 Solution: Use Jacketed Reactor with controlled heating ramp Cause2->Solution3

Caption: Decision workflow for Claisen rearrangement issues.

Part 3: Troubleshooting Guide for Intramolecular Cyclization

The final ring-forming step determines the purity of the crude product. The choice of catalyst is critical for achieving high yield and selectivity.

Q1: My acid-catalyzed cyclization (using H₂SO₄ or PPA) is giving me low yields and a lot of polymeric material. What is happening?

A1: Strong Brønsted acids are notorious for causing side reactions with alkenes.

  • Mechanism of Failure: The acid protonates the double bond of the allyl group to form a secondary carbocation. While this cation can be trapped by the phenolic oxygen to form the desired dihydrobenzofuran ring (a 5-exo-trig cyclization), it can also initiate cationic polymerization, leading to intractable tars. This problem is exacerbated on a large scale where localized overheating can accelerate polymerization.[6]

  • Alternative Catalysts:

    • Zeolites: Heterogeneous catalysts like HZSM-5 have been shown to promote clean cyclization, often in tandem with the Claisen rearrangement in subcritical water, providing a greener alternative.[8][9]

    • Transition Metals: Palladium, rhodium, and copper catalysts are widely reported for intramolecular hydroaryloxylation or oxidative cyclization under much milder conditions, avoiding strong acids entirely.[10][11][12] These methods often offer superior functional group tolerance and are highly tunable.

    • Iodine-Catalyzed Cyclization: Molecular iodine can catalyze both the Claisen rearrangement and the subsequent cyclization in a one-pot fashion, presenting an operationally simple alternative.[13]

Q2: The cyclization is not regioselective. I am getting a mixture of the 5-membered dihydrobenzofuran ring and the 6-membered chromane ring.

A2: This is a classic problem of controlling 5-exo versus 6-endo cyclization. While the 5-exo pathway is generally favored by Baldwin's rules, the stability of the resulting carbocation intermediate can influence the outcome.

  • Controlling Regioselectivity: The choice of catalyst is paramount.

    • Markovnikov-type cyclizations (e.g., acid-catalyzed) proceed through the more stable secondary carbocation, which strongly favors the 5-exo pathway to form the dihydrobenzofuran.

    • Anti-Markovnikov additions , sometimes observed with specific transition metal catalysts, could potentially lead to the chromane ring, but this is less common for this specific substrate.

    • To ensure selectivity, stick with conditions known to favor the 5-exo-trig closure. Mild acid catalysis (e.g., Montmorillonite K10 clay) or specific palladium catalysts are reliable choices.

Scale-Up Recommendations for Cyclization

Catalyst TypeAdvantagesDisadvantages on Scale-UpRecommendation
Strong Brønsted Acid (H₂SO₄) Cheap, readily available.High risk of polymerization, corrosive, difficult work-up.Not Recommended for Scale-Up.
Polyphosphoric Acid (PPA) Effective dehydrating agent.Very viscous, difficult to handle and clean, harsh work-up.Avoid if possible; suitable only for robust substrates.
Transition Metals (e.g., Pd, Cu) High selectivity, mild conditions.[11][12]Cost of catalyst, potential for metal contamination in API.Recommended. Use low catalyst loading (0.1-1 mol%). Requires a metal scavenging step (e.g., charcoal, silica-based scavenger) post-reaction.
Heterogeneous Acids (Zeolites) Recyclable, easy to remove by filtration.[8]May require high temperatures/pressures, potential for slow kinetics.A promising "green" option. Requires process optimization in specialized equipment.

Part 4: FAQs - General Scale-Up and Purification

Q1: What is the best overall strategy for scaling this synthesis? A three-step, two-isolation process or a one-pot reaction?

A1: While one-pot syntheses combining the Claisen rearrangement and cyclization are reported in academic literature,[8][9] a telescoping or two-step process is often more robust and controllable on a large scale. A recommended approach is:

  • Step 1: O-allylation and isolation of the intermediate ether. This is a clean, high-yielding reaction, and isolating the product removes inorganic salts and excess reagents that could interfere with the high-temperature rearrangement.

  • Step 2: Claisen rearrangement followed directly by cyclization without isolation of the o-allylphenol. The crude product from the rearrangement can be dissolved in a suitable solvent, and the cyclization catalyst can be added directly. This avoids handling the potentially unstable phenol intermediate.

Q2: My final product, this compound, is an off-white or yellow solid after crystallization. How can I improve its purity and color?

A2: Color is often due to trace impurities from the high-temperature rearrangement step.

  • Crystallization Solvent: The choice of crystallization solvent is critical. A good starting point is a mixture of a non-polar solvent (like heptane or cyclohexane) and a slightly more polar solvent (like ethyl acetate or isopropyl alcohol). Perform a systematic solvent screen to find the optimal system for purity and yield.

  • Charcoal Treatment: Before crystallization, dissolving the crude product in a suitable solvent (e.g., toluene) and treating it with activated charcoal at 50-60 °C can effectively remove color bodies and baseline impurities.

  • Final Purity Check: Final product purity should be assessed by HPLC (>99.5%) and residual solvent analysis by GC-HS. The structure should be confirmed by ¹H NMR and MS.

Q3: Are there any specific safety concerns I should be aware of during scale-up?

A3: Yes.

  • Allyl Bromide: It is a potent lachrymator and is toxic. Handle it in a well-ventilated fume hood or a closed system.

  • Thermal Runaway: The Claisen rearrangement can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. Ensure your reactor has adequate cooling capacity and that the reaction is heated in a controlled manner.

  • High Temperatures/Pressures: If using high-temperature solvents or hydrothermal methods, ensure the reactor is rated for the intended operating conditions.

References

Technical Support Center: Navigating Byproduct Formation in Dihydrobenzofuran Neolignan Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dihydrobenzofuran neolignans. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. Drawing from established literature and extensive laboratory experience, this resource provides in-depth, evidence-based solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: My primary synthetic route is the silver(I) oxide-mediated oxidative coupling of a p-hydroxyphenylpropanoid derivative, but my yields are consistently low (40-60%). What are the likely reasons?

Low to moderate yields are a common challenge in this synthesis, primarily due to the formation of a variety of byproducts. The reaction proceeds through a radical mechanism, and the desired heterodimerization and subsequent cyclization compete with several other reaction pathways.[1]

Primary Causes for Low Yields:

  • Homodimerization and Oligomerization: The radical intermediates can couple in various ways, not just the desired pathway that leads to the dihydrobenzofuran core. This can result in the formation of dimers with different linkages (e.g., C-C bonds instead of the required C-O bond for cyclization) and higher-order oligomers or polymers.[2][3]

  • Over-oxidation: The phenolic starting material or the desired product can be susceptible to further oxidation by silver(I) oxide, leading to the formation of quinone-like structures or other degradation products.[4]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, reaction time, and the stoichiometry of the oxidant can significantly influence the selectivity of the reaction.[5]

Q2: What are the common byproducts I should expect to see in my reaction mixture, and how can I identify them?

Identifying the byproducts is the first step in troubleshooting. The most common byproducts are regioisomers of the desired dimer, as well as oligomers.

Common Byproducts and Their Identification:

Byproduct TypeDescriptionIdentification Methods
Regioisomeric Dimers These are dimers formed through different coupling positions of the radical intermediates, such as 5-5, β-β, or β-5 linkages, instead of the desired β-O-4 linkage that leads to the dihydrobenzofuran ring.NMR Spectroscopy: Distinct aromatic and aliphatic coupling patterns will be observed compared to the desired product. Mass Spectrometry (MS): These byproducts will have the same mass as the desired product but different fragmentation patterns.
Oligomers/Polymers Higher molecular weight species formed from the coupling of three or more monomer units.[6]Size Exclusion Chromatography (SEC): To determine the molecular weight distribution. MS: Will show higher m/z values corresponding to trimers, tetramers, etc.[7] NMR: Broad, unresolved signals in the aromatic and aliphatic regions are indicative of polymeric material.
Over-oxidation Products Quinone-type compounds or other degradation products resulting from excessive oxidation.[4]UV-Vis Spectroscopy: Appearance of new absorption bands at longer wavelengths. NMR: Signals corresponding to quinonoid protons and carbons. MS: Molecular ions corresponding to the addition of oxygen or loss of hydrogen.
Decarboxylated Dimers If the starting material contains a carboxylic acid moiety, decarboxylation can occur, leading to byproducts with a lower molecular weight.[7]MS: Molecular ion will be 44 Da less than the expected dimer. NMR: Absence of the carboxylic acid proton signal.

Analytical Workflow for Byproduct Identification:

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.

Caption: Workflow for the isolation and identification of byproducts.

Troubleshooting Guides

Issue 1: Predominance of Polymeric Material

Symptoms:

  • A significant amount of insoluble or tar-like material in the reaction flask.

  • Broad, unresolved humps in the baseline of the NMR spectrum.

  • Low recovery of discrete spots on a TLC plate.

Probable Cause: High concentrations of radical intermediates favor polymerization. This can be exacerbated by prolonged reaction times or high temperatures.[6]

Solutions:

  • Lower Reactant Concentration: Perform the reaction at a higher dilution to decrease the probability of intermolecular radical-radical coupling.

  • Control the Rate of Oxidant Addition: Add the silver(I) oxide portion-wise or as a slurry in the reaction solvent over an extended period. This maintains a low steady-state concentration of radical intermediates.

  • Optimize Temperature: Run the reaction at room temperature or even cooler, if the reaction rate is still acceptable. Higher temperatures can accelerate polymerization.

  • Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to a reasonable extent, before significant polymerization occurs.[8]

Issue 2: Formation of Multiple Isomeric Dimers

Symptoms:

  • Multiple spots on the TLC plate with similar Rf values, making separation difficult.

  • Complex NMR spectrum with overlapping signals, suggesting a mixture of closely related compounds.

  • Mass spectrum shows the expected molecular ion for the dimer, but the fragmentation pattern is complex.

Probable Cause: The radical generated from the p-hydroxyphenylpropanoid has electron density distributed at several positions (on the aromatic ring and the propenyl side chain). This allows for coupling at various sites, leading to a mixture of regioisomers.[9]

Solutions:

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the coupling. Acetonitrile has been reported to provide a good balance between conversion and selectivity.[5] Experiment with different solvents of varying polarity and coordinating ability.

  • Use of Bulky Protecting Groups: Introducing a bulky protecting group on the phenolic hydroxyl or other functional groups can sterically hinder coupling at certain positions, thereby directing the reaction towards the desired isomer.

  • Enzymatic Synthesis: As an alternative approach, enzymatic methods using peroxidases or laccases can offer higher regioselectivity and stereoselectivity, mimicking the biosynthetic pathway.[10][11]

Mechanism of Byproduct Formation:

The following diagram illustrates the competing pathways in the oxidative coupling of a generic p-hydroxyphenylpropanoid.

Caption: Competing reaction pathways in the synthesis of dihydrobenzofuran neolignans.

Experimental Protocols

Protocol 1: General Procedure for Silver(I) Oxide-Promoted Oxidative Coupling

This protocol provides a starting point for the synthesis of dihydrobenzofuran neolignans. Optimization of the parameters outlined below is often necessary for specific substrates.

  • Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the p-hydroxyphenylpropanoid starting material (1 equivalent) in anhydrous acetonitrile (to a concentration of 0.1 M).[8]

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Oxidant Addition: Add silver(I) oxide (0.5 - 1.0 equivalents) to the solution in one portion under a positive pressure of the inert gas.[5]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate mobile phase).[1]

  • Workup: Once the starting material is consumed (typically 4-24 hours), filter the reaction mixture through a pad of celite to remove the silver salts. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.[12]

Protocol 2: Purification of Dihydrobenzofuran Neolignans from Byproducts

The separation of the desired product from closely related byproducts can be challenging.

  • Initial Purification by Column Chromatography:

    • Use a long column with a high surface area silica gel.

    • Employ a shallow gradient of a non-polar/polar solvent system (e.g., hexane/ethyl acetate or toluene/acetone).

    • Collect small fractions and analyze them by TLC.[12]

  • Preparative TLC: For small-scale purifications or for separating very close spots, preparative TLC can be effective.

  • Preparative HPLC: For obtaining highly pure material, preparative reverse-phase HPLC is often the method of choice. A C18 column with a water/acetonitrile or water/methanol gradient is commonly used.[13]

References

Technical Support Center: Recrystallization of Methyl 2,3-dihydrobenzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical process of solvent selection for the recrystallization of Methyl 2,3-dihydrobenzofuran-5-carboxylate. The following question-and-answer format addresses common challenges and provides troubleshooting strategies to ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: The perfect solvent for recrystallization hinges on a delicate balance of solubility properties.[1] The primary goal is to identify a solvent that readily dissolves this compound at elevated temperatures but exhibits poor solubility at lower temperatures.[1][2] This temperature-dependent solubility differential is the cornerstone of effective recrystallization, allowing for the dissolution of the compound and its impurities when hot, followed by the selective crystallization of the pure compound upon cooling, leaving impurities behind in the solvent.[3]

Key characteristics of an ideal solvent include:

  • High solubility at elevated temperatures: This ensures the complete dissolution of the compound.[2]

  • Low solubility at room temperature and below: This maximizes the recovery of the purified crystals.

  • Inertness: The solvent must not react chemically with the compound.[2][4]

  • Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals after filtration.[1][2]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[2]

Q2: Based on the structure of this compound, what solvents should I start with for screening?

A2: this compound is a moderately polar molecule, featuring an aromatic ring, an ether linkage, and a methyl ester group.[5][6] The principle of "like dissolves like" provides a rational starting point for solvent selection.[3] Given its structure, a range of solvents with varying polarities should be screened.

A good starting point would be to test:

  • Alcohols (e.g., ethanol, methanol, isopropanol): These are polar protic solvents that can engage in hydrogen bonding and are often effective for compounds with ester functionalities.[7]

  • Esters (e.g., ethyl acetate): The presence of the methyl ester in your compound suggests that ethyl acetate could be a suitable solvent.[7]

  • Ketones (e.g., acetone): Acetone is a polar aprotic solvent that can be effective for a range of organic compounds.[7]

  • Aromatic hydrocarbons (e.g., toluene): While less polar, toluene can be a good solvent for aromatic compounds, especially at elevated temperatures.[7]

  • Ethers (e.g., diethyl ether, methyl tert-butyl ether (MTBE)): These are less polar solvents that might be useful in a mixed-solvent system.

  • Alkanes (e.g., hexanes, heptane): These nonpolar solvents are unlikely to dissolve the compound on their own but are excellent candidates for use as an anti-solvent in a mixed-solvent system.[7]

Q3: How do I perform a systematic solvent screen?

A3: A systematic approach is crucial for efficiently identifying the optimal solvent or solvent system.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small, accurately weighed amount of your crude this compound (e.g., 20-50 mg) into several small test tubes.

  • Room Temperature Solubility: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent from your screening list. Vigorously mix or sonicate the samples and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[1]

  • Hot Solubility: Gently heat the test tubes that showed poor solubility at room temperature in a water or sand bath. Add the solvent dropwise until the solid completely dissolves.[4] Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume at its boiling point.

  • Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe for the formation of crystals. The best solvents will yield a significant amount of crystalline solid upon cooling.

  • Evaluation: Evaluate the solvents based on the quantity and quality of the crystals formed.

Data Presentation: Solvent Screening Results (Hypothetical)

SolventSolubility at Room Temp.Solubility at B.P.Crystal Formation on Cooling
WaterInsolubleInsolubleNone
EthanolSparingly SolubleSolubleGood
AcetoneSolubleSolublePoor
TolueneInsolubleSolubleFair
HexaneInsolubleInsolubleNone
Ethyl AcetateSparingly SolubleSolubleGood

Troubleshooting Guide

Issue 1: My compound "oils out" instead of forming crystals.

Cause: This phenomenon often occurs when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated with impurities.[8][9] The compound comes out of the solution as a liquid rather than a solid.

Solutions:

  • Lower the temperature of dissolution: Try dissolving the compound at a temperature below its melting point, even if it requires more solvent.

  • Use a lower-boiling solvent: If possible, select a solvent with a boiling point lower than the melting point of your compound.

  • Add more solvent: Diluting the solution can sometimes prevent oiling out by lowering the saturation point at a given temperature.[9]

  • Slow cooling: Allow the solution to cool very slowly to encourage gradual crystal growth rather than rapid precipitation as an oil.[8]

Issue 2: No crystals form upon cooling, even after an extended period.

Cause: This is a common issue that can arise from several factors.

Solutions:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[10][11] This can create nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.[11]

  • Supersaturation: The solution may be supersaturated. Try gently reheating the solution and allowing it to cool again, or add a seed crystal.[8]

  • Too much solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[8][11] Carefully evaporate some of the solvent and allow it to cool again.

Issue 3: The purity of my compound does not improve after recrystallization.

Cause: This could be due to the co-crystallization of impurities or the selection of an inappropriate solvent.

Solutions:

  • Re-evaluate your solvent choice: The chosen solvent may have similar solubility properties for both your compound and the impurities. A different solvent or a mixed-solvent system might be necessary.

  • Charcoal treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[1]

  • Wash the crystals: Ensure you wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual impurities adhering to the crystal surfaces.

Advanced Technique: Mixed-Solvent Recrystallization

If a single solvent does not provide the desired separation, a mixed-solvent system can be highly effective.[12] This typically involves a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is insoluble.[12] The two solvents must be miscible.[3]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-solvent: While keeping the solution hot, slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid).[12][13] This indicates that the saturation point has been reached.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[12]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents.

Visualization of the Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude Methyl 2,3-dihydrobenzofuran-5-carboxylate screen_single Screen Single Solvents start->screen_single evaluate_single Evaluate Crystal Formation screen_single->evaluate_single good_solvent Good Solvent Found? evaluate_single->good_solvent recrystallize_single Recrystallize with Single Solvent good_solvent->recrystallize_single Yes screen_mixed Screen Mixed Solvents good_solvent->screen_mixed No end_success Pure Crystals recrystallize_single->end_success dissolve_good Dissolve in min. hot 'good' solvent screen_mixed->dissolve_good add_bad Add hot 'bad' solvent until cloudy dissolve_good->add_bad clarify Clarify with a few drops of 'good' solvent add_bad->clarify cool Cool to induce crystallization clarify->cool recrystallize_mixed Recrystallize with Mixed-Solvent System cool->recrystallize_mixed recrystallize_mixed->end_success

Caption: Workflow for solvent selection in recrystallization.

References

Technical Support Center: Catalyst Selection for Efficient Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dihydrobenzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. The dihydrobenzofuran motif is a privileged scaffold in numerous natural products and pharmaceuticals, making its efficient synthesis a critical objective in modern organic chemistry.[1][2] This resource synthesizes field-proven insights and peer-reviewed data to empower you to achieve optimal results in your synthetic endeavors.

Part 1: Catalyst Selection - Frequently Asked Questions

The choice of catalyst is paramount and is dictated by the specific transformation you aim to achieve, the substrate's functional group tolerance, and desired stereochemical outcome. This section addresses common questions regarding the selection of an appropriate catalytic system.

Q1: When should I consider a Palladium (Pd) catalyst for my dihydrobenzofuran synthesis?

Palladium catalysis is arguably the most versatile and widely investigated method for constructing the dihydrobenzofuran core.[2] You should consider a Pd-based system for:

  • Intramolecular Heck Reactions: This is a classic and robust method involving the cyclization of 2-alkenylphenols or their derivatives.[3] It is particularly effective for forming the C2-C3 bond of the furan ring.

  • Annulation of Dienes: Palladium catalysts can efficiently mediate the annulation of 1,3-dienes with o-iodoaryl acetates or 2-bromophenols, forming both the C-C and C-O bonds in a convergent manner.[4][5]

  • Carboalkoxylation/Carboamination: These methods allow for the coupling of 2-allylphenols with aryl triflates, introducing additional complexity in a single step.[6]

  • C-H Activation/Functionalization: Modern palladium catalysis enables the direct intramolecular coupling of C(sp³)–H or C(sp²)–H bonds with an ether linkage, offering high atom economy.[2][7]

The key to success in palladium catalysis often lies in ligand selection. Bulky phosphine ligands (e.g., RuPhos) or specialized urea-based ligands can significantly improve reaction outcomes by promoting reductive elimination and preventing side reactions.[4][8]

Q2: What are the advantages of using Copper (Cu) catalysts, and for which reactions are they best suited?

Copper catalysts offer a cost-effective and often more sustainable alternative to precious metals like palladium.[7] They are particularly well-suited for:

  • Intramolecular C-O Bond Formation: Copper excels at catalyzing the intramolecular coupling of an alcohol with an aryl halide (Chan-Lam coupling) or the addition of aryl boronic esters to ketones.[9][10]

  • Oxidative Coupling/Cyclization: Cu-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a direct route to the benzofuran core, which can be a precursor to dihydrobenzofurans.[11] Similarly, biomimetic oxidative coupling of phenols can generate dihydrobenzofuran neolignans.[2]

  • Asymmetric Synthesis: Chiral ligands, such as those based on SPDO (spiro-phosphine-diamine-oxazoline), can be paired with copper salts (e.g., Cu(OTf)₂) to achieve high enantioselectivity in cycloaddition reactions.[7]

Copper's reactivity is distinct from palladium's, and it is often the catalyst of choice for transformations involving heteroatom-carbon bond formation under milder conditions.[12]

Q3: Gold (Au) and Iridium (Ir) catalysts seem specialized. What is their niche in dihydrobenzofuran synthesis?

Gold and Iridium catalysts enable unique transformations that are often difficult to achieve with other metals.

  • Gold (Au) Catalysis: Gold catalysts are renowned for their ability to activate alkynes and allenes. They are ideal for tandem reactions and cycloadditions, such as the formal [2+3] cyclo-coupling of 1,3-enynes with phenols.[13][14] This reactivity proceeds through unique α-oxo gold carbenoid intermediates, providing access to complex dihydrobenzofuran structures.[14] Gold catalysis also features in photochemical methods, such as light-mediated atom transfer radical addition (ATRA) reactions.[15]

  • Iridium (Ir) Catalysis: Iridium is a powerhouse for C-H activation. Cationic iridium complexes paired with chiral bisphosphine ligands can catalyze highly enantioselective intramolecular hydroarylation of allyloxyphenyl ketones.[16][17] A key feature of this method is the use of a directing group (like a ketone) to control the regioselectivity of the C-H activation step.

Q4: Are there metal-free alternatives? When should I use an organocatalyst?

Yes, organocatalysis presents a green and often highly enantioselective alternative to transition metal catalysis.[18][19] Consider an organocatalytic approach for:

  • Asymmetric Domino Reactions: Bifunctional organocatalysts, such as those derived from cinchona alkaloids and squaramide or thiourea, can catalyze domino Friedel-Crafts/SN2 type reactions to generate highly enantioenriched dihydrobenzofurans.[1][20]

  • [4+1] Cyclizations: Chiral phosphines can catalyze the formal [4+1] annulation of ortho-quinone methides with allenoates, providing access to functionalized dihydrobenzofurans with excellent stereocontrol.[21]

  • Oxidation-Cyclization Cascades: Simple organic molecules like 2,2,2-trifluoroacetophenone can catalyze the oxidation of o-allylphenols with H₂O₂, leading to a clean and efficient cyclization.[18]

Organocatalysis is particularly powerful for constructing chiral centers, including quaternary ones, under mild reaction conditions.

Catalyst System Comparison
Catalyst SystemTypical Reaction TypeKey AdvantagesCommon Ligands/Co-catalysts
Palladium (Pd) Heck Cyclization, Annulation, C-H ActivationHigh versatility, broad substrate scope, well-understood reactivity.[2][5]Phosphines (e.g., RuPhos, P(t-Bu)₃), N-Heterocyclic Carbenes (NHCs), Urea ligands.[4][8]
Copper (Cu) Intramolecular C-O Coupling, Oxidative CyclizationCost-effective, excellent for C-heteroatom bonds, milder conditions.[7][12]Chiral bisoxazolines (BOX), phosphines (QuinoxP*), SPDO.[7][9]
Gold (Au) Alkyne/Enyne Cycloadditions, Tandem ReactionsUnique activation of π-systems, mild conditions, high functional group tolerance.[13][14]Phosphine ligands, NHCs. Additives like pyridine N-oxide are sometimes used.[14]
Iridium (Ir) Intramolecular Hydroarylation (C-H Activation)High enantioselectivity, excellent for specific C-H functionalization.[16][17]Chiral bisphosphines (e.g., SEGPHOS, BINAP).[17]
Organocatalyst Asymmetric Domino Reactions, [4+1] CyclizationsMetal-free ("green"), high enantioselectivity, mild conditions.[1][21]Cinchona alkaloid derivatives (quinine, quinidine), squaramides, chiral phosphines.[1][21]

Part 2: Troubleshooting Guide - Frequently Asked Questions

Even with the right catalyst, experiments can falter. This section provides a logical framework for diagnosing and solving common issues.

Q5: My reaction has stalled or shows low conversion. What should I check first?

Low conversion is a common issue that can often be resolved by systematically checking several parameters.

  • Catalyst Activity: Is your catalyst active? Transition metal pre-catalysts often require an in situ reduction or activation step. Ensure your conditions are suitable for generating the active catalytic species (e.g., Pd(0) from Pd(OAc)₂). Catalyst deactivation can also occur due to exposure to air or moisture, especially with sensitive phosphine ligands. Consider using pre-catalysts or glovebox techniques.

  • Reagent Purity: Impurities in solvents or starting materials can poison catalysts. Ensure solvents are rigorously dried and degassed. Starting materials should be purified to remove potential inhibitors.

  • Temperature and Concentration: Many cyclization reactions are equilibrium-driven. If conversion is low, consider increasing the reaction temperature (within the limits of substrate stability). Conversely, sometimes side reactions are accelerated at higher temperatures. Running the reaction at a higher concentration can sometimes favor the intramolecular cyclization over intermolecular side reactions.

  • Base and Additives: The choice and stoichiometry of the base are critical.[1] An inappropriate base can fail to promote the catalytic cycle or may cause substrate decomposition. If using additives (e.g., norbornene in a Catellani reaction), ensure they are of high purity and used in the correct amount.[8]

Troubleshooting Flowchart for Low Conversion

low_conversion start Low Conversion Observed check_catalyst Verify Catalyst Activity - Fresh catalyst? - Pre-activation needed? - Inert atmosphere? start->check_catalyst check_reagents Check Reagent Purity - Dry/degassed solvent? - Pure starting material? check_catalyst->check_reagents If catalyst is OK check_conditions Optimize Conditions - Increase temperature? - Adjust concentration? check_reagents->check_conditions If reagents are pure check_base Re-evaluate Base/Additives - Correct base? - Correct stoichiometry? check_conditions->check_base If conditions seem optimal resolve Problem Resolved check_base->resolve After optimization

Caption: A step-by-step guide to diagnosing low reaction conversion.

Q6: I am getting a mixture of regioisomers or diastereomers. How can I improve selectivity?

Poor selectivity points to issues with steric or electronic control in the key bond-forming step.

  • Regioselectivity: In reactions like hydroarylation, regioselectivity is often governed by a directing group on the substrate or by the inherent electronic biases of the reactants.[16][17] In Heck-type reactions, the mode of cyclization (e.g., 5-exo-trig vs. 6-endo-trig) is critical and can be influenced by the ligand and substrate geometry. Re-evaluate your substrate design or catalytic system if regioselectivity is poor. For instance, gold-catalyzed cyclizations of enynes can exhibit high ortho-selectivity.[13]

  • Diastereoselectivity: This is often controlled by the steric environment of the catalyst's coordination sphere. Switching to a bulkier ligand can often favor the formation of one diastereomer over another by minimizing steric clashes in the transition state. Solvent choice can also play a role by influencing the conformation of the substrate or catalytic intermediate.[6]

  • Enantioselectivity: If an asymmetric reaction gives low enantiomeric excess (ee), the primary culprit is often the chiral ligand. Screen a panel of ligands with different steric and electronic properties. Temperature can have a profound effect; lowering the temperature often increases enantioselectivity. Ensure the catalyst loading is not too high, as background uncatalyzed reactions can erode the ee.

Q7: My desired product is decomposing or I'm seeing significant side-product formation. What are common side reactions and how can I avoid them?

Product decomposition or the formation of byproducts indicates that the reaction conditions are too harsh or that an alternative reaction pathway is competitive.

  • β-Hydride Elimination: A classic side reaction in Pd-catalyzed cross-coupling, leading to olefinic byproducts instead of the desired cyclized product. Using ligands that promote rapid reductive elimination can minimize this pathway.

  • Homocoupling: Common in copper-catalyzed reactions, where the starting materials couple with themselves. This can sometimes be suppressed by slowly adding one of the coupling partners or adjusting the ligand-to-metal ratio.

  • Oxidation/Reduction of Functional Groups: Your reaction conditions may not be compatible with all functional groups on your substrate. For example, some oxidative cyclizations can be too harsh for sensitive alcohols.[12] In such cases, a milder catalytic system or the use of protecting groups may be necessary. Visible-light-promoted radical cyclizations can sometimes offer a milder alternative.[22][23]

  • Rearrangement: Under certain conditions, especially acidic ones, the dihydrobenzofuran core itself can undergo rearrangement.[24] Careful control of pH is essential.

Part 3: Experimental Protocols

The following protocols are provided as illustrative examples. Always refer to the primary literature and perform appropriate safety assessments before conducting any experiment.

Protocol 1: Palladium-Catalyzed Carboalkoxylation of a 2-Allylphenol

This protocol is adapted from a method for synthesizing 2,3-disubstituted dihydrobenzofurans.[6]

Reaction Scheme: (2-allylphenol derivative) + (Aryl triflate) --[Pd Catalyst, Ligand, Base]--> (Dihydrobenzofuran product)

Materials:

  • Pd₂(dba)₃ (Palladium pre-catalyst, 2.5 mol%)

  • P(Cy)₃ (Tricyclohexylphosphine, 10 mol%)

  • 2-Allylphenol substrate (1.0 equiv)

  • Aryl triflate (1.2 equiv)

  • Cs₂CO₃ (Cesium carbonate, 2.0 equiv)

  • Toluene (Anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, P(Cy)₃, and Cs₂CO₃.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the 2-allylphenol substrate and the aryl triflate, followed by anhydrous, degassed toluene.

  • Seal the tube and place it in a pre-heated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired dihydrobenzofuran.

Self-Validation: The formation of the product can be confirmed by ¹H and ¹³C NMR spectroscopy, looking for the disappearance of the vinyl protons of the allyl group and the appearance of signals corresponding to the dihydrofuran ring. Mass spectrometry will confirm the expected molecular weight.

Catalytic Cycle for Heck-Type Cyclization

heck_cycle cluster_main Palladium Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_Ar Ar-Pd(II)-X Complex Pd0->PdII_Ar Ar-X OxAdd Oxidative Addition (Ar-X) MigIns Migratory Insertion (5-exo-trig) PdII_Ar->MigIns Intramolecular Olefin Insertion Coord Olefin Coordination PdII_Alkyl Cyclized Alkyl-Pd(II) Intermediate MigIns->PdII_Alkyl Product Dihydrobenzofuran Product PdII_Alkyl->Product Base-assisted Reductive Elimination RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for a Palladium-catalyzed intramolecular Heck reaction.

References

Technical Support Center: Accelerating Silver-Promoted Oxidative Coupling of Methyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you reduce reaction times and optimize the outcomes of your silver-promoted oxidative coupling of methyl esters. As Senior Application Scientists, we have synthesized the information from key literature and our in-field experience to provide you with a comprehensive resource.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental aspects of the silver-promoted oxidative coupling of methyl esters.

FAQ 1: What is the general mechanism of silver-promoted oxidative coupling of methyl esters?

The silver-promoted oxidative coupling of methyl esters is generally understood to proceed through a single-electron transfer (SET) mechanism, initiating a radical chain reaction. The silver(I) salt plays a dual role, acting as both an initiator and a catalyst.[1][2]

The reaction can be broken down into three key stages:

  • Initiation: The Ag(I) salt oxidizes a molecule of the methyl ester to form a radical cation, which then deprotonates to yield a carbon-centered radical.

  • Propagation: The newly formed radical attacks another molecule of the methyl ester, leading to the formation of a dimer radical. This radical can then be oxidized by another Ag(I) ion to produce the final coupled product and regenerate a proton.

  • Termination: The reaction is terminated when two radicals combine or through other radical quenching pathways.

The overall process is a complex interplay of radical and ionic steps, with the silver species cycling between Ag(I) and Ag(0) or potentially Ag(II) states.

G cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Catalyst Regeneration Ester Methyl Ester Ag(I) Ag(I) Salt Ag(0) Ag(0) Ag(I)->Ag(0) Radical_Cation Radical Cation Radical Carbon-Centered Radical Dimer_Radical Dimer_Radical Radical->Dimer_Radical + Methyl Ester Termination Termination (e.g., Radical Combination) Radical->Termination Coupled_Product Coupled_Product Dimer_Radical->Coupled_Product  + Ag(I) - Ag(0) - H+ Oxidant Oxidant (e.g., K2S2O8) Ag(I)_regen Ag(I) Salt

Caption: Proposed radical mechanism for silver-promoted oxidative coupling.

FAQ 2: What is the role of the silver salt, and how does the choice of counter-ion affect the reaction?

The silver salt is crucial for initiating the radical process through single-electron transfer. The nature of the counter-ion in the silver salt can significantly influence the reaction rate and efficiency. While a definitive and universal order of reactivity for all substrates does not exist, the counter-ion can affect the solubility of the silver salt and its Lewis acidity, which in turn can impact the rate of the initial electron transfer step. For instance, silver carbonate (Ag2CO3) is not only an oxidant but can also act as an external base.[3]

Silver SaltCommon Observations
Silver(I) Acetate (AgOAc) Commonly used, often in combination with other oxidants.
Silver(I) Carbonate (Ag2CO3) Acts as both an oxidant and a base, can be advantageous in certain systems.[3]
Silver(I) Fluoride (AgF) Can promote homocoupling of various organometallic reagents.
Silver(I) Nitrate (AgNO3) A common and often effective choice.
Silver(I) Triflate (AgOTf) The triflate anion is non-coordinating, which can lead to a more Lewis acidic and reactive silver cation.

FAQ 3: What is the function of the oxidant in this reaction?

In many silver-promoted oxidative couplings, an external oxidant is used to regenerate the active Ag(I) species from Ag(0) that is formed during the reaction.[1] This allows for the use of substoichiometric amounts of the silver salt, making the reaction catalytic in silver. Common oxidants include potassium persulfate (K2S2O8) and, in some cases, molecular oxygen. The choice and concentration of the oxidant are critical, as an excess or an overly reactive oxidant can lead to undesired side reactions, such as over-oxidation of the substrate or product.

FAQ 4: How do reaction parameters like temperature and solvent affect the reaction time?

As with most chemical reactions, temperature plays a significant role in the rate of silver-promoted oxidative coupling. Increasing the reaction temperature generally increases the reaction rate by providing the necessary activation energy. However, excessively high temperatures can lead to decomposition of the reactants, products, or the silver catalyst, as well as an increase in the rate of side reactions.

The choice of solvent is also critical. The polarity of the solvent can influence the stability of the radical intermediates and the transition states.[4] For radical reactions, less polar solvents are often preferred to minimize solvent-radical interactions that could quench the radical chain. However, the solubility of the silver salt and the substrates must also be considered.

Part 2: Troubleshooting Guide: Reducing Reaction Time

This section provides a structured approach to troubleshooting slow or inefficient silver-promoted oxidative coupling reactions of methyl esters.

G Start Slow or Incomplete Reaction Check_Ag Is the Silver Promoter Optimal? Start->Check_Ag Screen_Ag Screen Different Ag(I) Salts (e.g., AgOAc, Ag2CO3, AgOTf) Check_Ag->Screen_Ag No Check_Oxidant Is the Oxidant Efficient? Check_Ag->Check_Oxidant Yes Adjust_Ag_Conc Adjust Ag(I) Concentration Screen_Ag->Adjust_Ag_Conc Adjust_Ag_Conc->Check_Oxidant Screen_Oxidant Consider a Stronger Oxidant (e.g., K2S2O8) Check_Oxidant->Screen_Oxidant No Check_Temp Is the Reaction Temperature Sufficiently High? Check_Oxidant->Check_Temp Yes Adjust_Oxidant_Conc Optimize Oxidant Stoichiometry Screen_Oxidant->Adjust_Oxidant_Conc Adjust_Oxidant_Conc->Check_Temp Increase_Temp Incrementally Increase Temperature (monitor for decomposition) Check_Temp->Increase_Temp No Check_Solvent Is the Solvent Appropriate? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Screen_Solvent Screen Solvents with Varying Polarity Check_Solvent->Screen_Solvent No End Reaction Optimized Check_Solvent->End Yes Screen_Solvent->End

Caption: Troubleshooting workflow for slow reactions.

Issue 1: Slow or Incomplete Reaction

  • Possible Cause 1a: Suboptimal Silver Promoter

    • Troubleshooting Steps:

      • Screen Silver Salts: The choice of the silver salt's counter-ion can have a pronounced effect on the reaction rate. It is advisable to screen a variety of silver salts, such as AgOAc, Ag2CO3, AgNO3, and AgOTf, to identify the most effective promoter for your specific substrate.

      • Optimize Concentration: The concentration of the silver salt is a critical parameter. While a higher concentration may increase the rate of initiation, it can also lead to an increased rate of termination and potentially unwanted side reactions. A systematic optimization of the silver salt loading is recommended.

  • Possible Cause 1b: Inefficient Oxidant

    • Troubleshooting Steps:

      • Choice of Oxidant: If using a catalytic amount of silver, the efficiency of the oxidant in regenerating the Ag(I) species is paramount. Potassium persulfate (K2S2O8) is a commonly used and effective oxidant for this purpose. If your reaction is sluggish, consider switching to or ensuring the quality of your K2S2O8.

      • Oxidant Stoichiometry: The stoichiometry of the oxidant should be carefully optimized. An insufficient amount will result in incomplete regeneration of the catalyst, while an excess can lead to degradation of the starting material or product.

  • Possible Cause 1c: Low Reaction Temperature

    • Troubleshooting Steps:

      • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress closely by techniques such as TLC or LC-MS to find the optimal temperature that accelerates the desired reaction without significantly promoting byproduct formation.

  • Possible Cause 1d: Inappropriate Solvent

    • Troubleshooting Steps:

      • Solvent Screening: The polarity of the solvent can influence the stability of the radical intermediates.[4] It is recommended to screen a range of solvents with varying polarities, such as acetonitrile, dichloromethane, and toluene, to find the optimal medium for your reaction. Ensure that the chosen solvent fully dissolves the reactants and the silver salt to the best extent possible.

Issue 2: Formation of Byproducts

  • Possible Cause 2a: Unwanted Side Reactions

    • Troubleshooting Steps:

      • Control Stoichiometry: Carefully control the stoichiometry of the oxidant and the silver promoter. Excess of either can lead to over-oxidation or other undesired pathways.

      • Lower Temperature: As mentioned previously, higher temperatures can accelerate side reactions. If byproduct formation is significant, try running the reaction at a lower temperature, even if it requires a longer reaction time.

      • Consider Radical Traps (with caution): In some cases, the addition of a very small amount of a radical scavenger can help to suppress unwanted radical side reactions. However, this should be done with extreme caution, as it can also inhibit the desired reaction.

Issue 3: Poor Reproducibility

  • Possible Cause 3a: Reagent Purity and Handling

    • Troubleshooting Steps:

      • Use High-Purity Reagents: Ensure that the methyl ester, silver salt, and oxidant are of high purity. Impurities can interfere with the catalytic cycle.

      • Proper Storage: Silver salts can be light-sensitive and hygroscopic. Store them in a dark, dry place. Ensure the oxidant has not degraded over time.

  • Possible Cause 3b: Inconsistent Reaction Setup

    • Troubleshooting Steps:

      • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere of nitrogen or argon can prevent unwanted oxidation by atmospheric oxygen and improve reproducibility.

      • Consistent Agitation and Heating: Ensure uniform heating and efficient stirring to maintain a homogeneous reaction mixture.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Silver-Promoted Oxidative Coupling of a Methyl Ester

Disclaimer: This is a general starting point. The optimal conditions will vary depending on the specific substrate.

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the methyl ester (1.0 equiv).

  • Add the silver(I) salt (e.g., AgNO3, 0.1 - 1.0 equiv) and the oxidant (e.g., K2S2O8, 1.0 - 3.0 equiv).

  • Add the appropriate solvent (e.g., acetonitrile, 0.1 M concentration of the methyl ester).

  • If necessary, purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Silver salts can stain the skin and are toxic. Oxidants like potassium persulfate are strong oxidizing agents and should be handled with care.

Part 4: References

  • Hughes, E. D., Ingold, C. K., & Masterman, S. (1937). Reaction kinetics and the Walden inversion. Part IV. Action of silver salts in hydroxylic solvents on β-n-octyl bromide and α-phenylethyl chloride. Journal of the Chemical Society (Resumed), 1236. --INVALID-LINK--

  • Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant. Molecules, 26(11), 3235. --INVALID-LINK--

  • Silver-Catalyzed Coupling of Unreactive Carboxylates: Synthesis of α-Fluorinated O-Aryl Esters. Organic Letters, 26(25), 5347–5352. --INVALID-LINK--

  • The interplay of polar effects in controlling the selectivity of radical reactions. Nature Reviews Chemistry, 6(9), 643-658. --INVALID-LINK--

  • Zhang, X., & Xu, X. (2014). Silver-catalyzed oxidative coupling of aniline and ene carbonyl/acetylenic carbonyl compounds: an efficient route for the synthesis of quinolines. Chemistry, an Asian journal, 9(11), 3089–3093. --INVALID-LINK--

  • Moelwyn-Hughes, E. A. (1949). The influence of the solvent on the kinetics of reactions between ions and polar molecules. Transactions of the Faraday Society, 45, 167. --INVALID-LINK--

  • Bi, X. (2017). Silver-Based Radical Reactions: Development and Insights. Synlett, 28(10), 1135-1149. --INVALID-LINK--

  • Request PDF on ResearchGate. 3.5.13 Silver-Promoted Coupling Reactions. --INVALID-LINK--

  • Silver-Based Radical Reactions: Development and Insights. --INVALID-LINK--

  • Daru, J., Benda, Z., Póti, Á., Novák, Z., & Stirling, A. (2014). Mechanistic study of silver-mediated furan formation by oxidative coupling. Chemistry (Weinheim an der Bergstrasse, Germany), 20(47), 15395–15400. --INVALID-LINK--

References

Technical Support Center: Workup Procedures for Reactions Involving Methyl 2,3-dihydrobenzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for the workup of chemical reactions involving Methyl 2,3-dihydrobenzofuran-5-carboxylate. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working up reactions with this compound?

A1: The main challenges revolve around the dual reactivity of the molecule. As an aromatic ester, it is susceptible to hydrolysis under both acidic and basic conditions, which can be problematic during aqueous workups. Additionally, the 2,3-dihydrobenzofuran ring system, while generally stable, can be sensitive to harsh acidic or basic conditions, potentially leading to side products. Careful control of pH and temperature is crucial for maximizing yield and purity.

Q2: I am performing a saponification (ester hydrolysis) to get the corresponding carboxylic acid. What is the recommended general workup procedure?

A2: A standard and effective workup for the saponification of this compound involves an acid-base extraction. After the hydrolysis is complete, the basic reaction mixture is diluted with water and washed with an organic solvent (like dichloromethane or ethyl acetate) to remove any unreacted starting material or neutral impurities. The aqueous layer, containing the sodium carboxylate salt, is then acidified with a cold, dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The product is then extracted with an organic solvent, washed with brine, dried, and concentrated.[1][2]

Q3: Can I use a strong base like sodium hydroxide for the workup of reactions involving the ester?

A3: When the goal is to isolate the ester, using a strong base like sodium hydroxide for washing is generally not recommended as it can induce saponification, leading to product loss.[3] A milder base, such as a cold, saturated solution of sodium bicarbonate or sodium carbonate, is preferred to neutralize any acid catalysts or acidic impurities without significantly hydrolyzing the ester.[1]

Q4: What are the best practices for purifying the resulting 2,3-dihydrobenzofuran-5-carboxylic acid?

A4: After extraction, the crude carboxylic acid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If further purification is needed, column chromatography on silica gel is a viable option. A common eluent system is a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (~0.5-1%) to the mobile phase to reduce tailing of the acidic product on the silica gel.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup of reactions involving this compound.

Problem 1: Low yield of 2,3-dihydrobenzofuran-5-carboxylic acid after saponification.
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Hydrolysis Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed. Consider extending the reaction time or increasing the temperature if the reaction is sluggish.Saponification is a kinetically controlled process. Insufficient time or energy may lead to incomplete conversion.
Product Precipitation Ensure the pH of the aqueous layer is sufficiently acidic (pH ~1-2) to fully protonate the carboxylate salt and induce precipitation.[1]The carboxylic acid is significantly more soluble in organic solvents than its corresponding carboxylate salt is in the aqueous phase. Incomplete protonation will result in the product remaining in the aqueous layer.
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break up emulsions. Gentle swirling instead of vigorous shaking can also help.Emulsions are often stabilized by surfactants or fine solids at the aqueous-organic interface. Increasing the ionic strength of the aqueous phase with brine helps to destabilize these emulsions.
Product Loss During Extraction Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL).The partition coefficient dictates the distribution of the product between the two phases. Multiple extractions are more efficient at recovering the product from the aqueous layer.
Problem 2: Presence of impurities in the final product.
Potential Cause Troubleshooting Action Scientific Rationale
Unreacted Starting Material During an acid-base extraction for saponification, ensure thorough washing of the initial basic solution with an organic solvent to remove the neutral ester before acidification.The starting ester is neutral and will remain in the organic phase during the initial basic wash, while the carboxylate salt is in the aqueous phase.[4]
Side Products from Ring Instability Avoid prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures. The 2,3-dihydrobenzofuran ring can be sensitive under extreme conditions.While generally robust, the ether linkage in the dihydrobenzofuran ring can be susceptible to cleavage under forcing acidic or basic conditions, leading to phenolic byproducts.
Contamination from Drying Agent Ensure the drying agent (e.g., MgSO₄, Na₂SO₄) is completely removed by filtration before concentrating the organic solvent.Fine particles of the drying agent can contaminate the final product if not properly filtered.

Experimental Protocols

Protocol 1: Workup for the Saponification of this compound

This protocol details the acid-base extraction procedure to isolate 2,3-dihydrobenzofuran-5-carboxylic acid.

  • Reaction Quenching: Once the saponification reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Initial Extraction (Removal of Neutral Impurities):

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of water and an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Shake the funnel gently, venting frequently.

    • Allow the layers to separate and drain the organic layer.

    • Repeat the wash of the aqueous layer with the organic solvent twice more. Discard the organic layers which contain any unreacted ester or neutral impurities.

  • Acidification:

    • Cool the aqueous layer in an ice bath.

    • Slowly add cold 1M HCl with swirling until the pH of the solution is ~1-2 (verify with pH paper). A precipitate of the carboxylic acid should form.[1]

  • Product Extraction:

    • Extract the acidified aqueous layer with three portions of ethyl acetate.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with one portion of brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-dihydrobenzofuran-5-carboxylic acid.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography as needed.

Visualizing the Workflow

Saponification Workup Flowchart

Workup_Flowchart start Saponification Reaction Mixture (Basic Aqueous Solution) wash_neutral Wash with Organic Solvent (e.g., Ethyl Acetate) start->wash_neutral acidify Acidify Aqueous Layer (Cold 1M HCl to pH ~1-2) wash_neutral->acidify Aqueous Layer neutral_impurities Neutral Impurities (in Organic Layer) wash_neutral->neutral_impurities Organic Layer extract_product Extract with Organic Solvent (e.g., Ethyl Acetate) acidify->extract_product wash_brine Wash with Brine extract_product->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate pure_product Pure Carboxylic Acid concentrate->pure_product

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Methyl 2,3-Dihydrobenzofuran-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Methyl 2,3-dihydrobenzofuran-5-carboxylate, a key derivative of this scaffold, serves as a versatile starting point for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this core structure, offering a comparative overview of how modifications to the dihydrobenzofuran ring and the carboxylate moiety influence biological outcomes. The insights presented herein are supported by experimental data from peer-reviewed literature to guide researchers in the rational design of more potent and selective drug candidates.

The 2,3-Dihydrobenzofuran Core: A Foundation for Diverse Bioactivity

The 2,3-dihydrobenzofuran ring system, with its fused benzene and dihydrofuran rings, provides a rigid framework that can be strategically functionalized to interact with various biological targets. The inherent electronic properties and three-dimensional shape of this scaffold make it an attractive starting point for medicinal chemistry campaigns.[4] Numerous studies have demonstrated that substitutions on both the aromatic and the dihydrofuran portions of the molecule can dramatically alter its pharmacological profile.[5][6]

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of the this compound scaffold by examining the impact of substitutions at key positions.

Modifications of the Carboxylate Group at the C5-Position

The ester functionality at the C5-position is a critical determinant of the molecule's physicochemical properties and its potential interactions with biological targets. Modifications at this position can influence solubility, metabolic stability, and binding affinity.

A common strategy in medicinal chemistry is the bioisosteric replacement of the ester group with other functionalities to modulate these properties. For instance, converting the methyl ester to the corresponding carboxylic acid can introduce a hydrogen bond donor and acceptor, potentially leading to new interactions with a target protein.[7] Furthermore, the formation of amides from the carboxylic acid provides a diverse range of possible substitutions, allowing for the fine-tuning of lipophilicity and hydrogen bonding patterns.

Modification at C5 General Impact on Activity Rationale Supporting Evidence
Carboxylic Acid Can increase potency by forming new hydrogen bonds.The carboxylic acid group is a strong hydrogen bond donor and acceptor.[7]Studies on related benzofuran structures have shown that the carboxylic acid can be crucial for activity.[2]
Amides (Primary, Secondary, Tertiary) Offers a wide range of possibilities to modulate activity and physicochemical properties.Amide substituents can be varied to alter lipophilicity, hydrogen bonding capacity, and steric bulk.[8]In a series of 2-phenyl-benzofuran-3-carboxamides, the amide group was found to be essential for inhibitory activity against Sortase A.[8]
Bioisosteres (e.g., Tetrazole) Can mimic the acidic nature of the carboxylic acid with improved metabolic stability.Tetrazoles are well-established bioisosteres of carboxylic acids.[9]While not directly tested on this scaffold, the principle of bioisosteric replacement is a valid strategy for optimization.
Substitutions on the Dihydrobenzofuran Ring System

Modifications at various positions of the dihydrobenzofuran ring have been shown to significantly impact biological activity. The electronic and steric effects of these substituents play a crucial role in determining the potency and selectivity of the resulting compounds.

  • C2 and C3-Positions: The dihydrofuran ring offers opportunities for introducing chirality and diverse substituents. The introduction of methyl groups at the C2-position of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives was found to increase their 5-HT3 receptor antagonistic activities, with the dimethyl derivative being the most potent.[6] This suggests that steric bulk at this position can be beneficial for certain targets.

  • C6 and C7-Positions: Substitutions on the aromatic ring can modulate the electronic properties of the entire scaffold. For instance, in a series of 2,3-dihydrobenzofuran-2-ones with anti-inflammatory activity, compounds with an alkyl or aryl group at the C6-position and a chlorine atom at the C5-position were found to be very potent.[10]

The following diagram illustrates the key positions on the this compound scaffold where modifications can significantly impact its biological activity.

SAR_Diagram cluster_0 This compound Scaffold cluster_1 Key Modification Sites & Their Impact mol C5 C5-Position (Carboxylate Group) C5_desc Modulates solubility, metabolic stability, and target interactions. Bioisosteric replacement with amides or tetrazoles is a key strategy. C5->C5_desc C2_C3 C2 & C3-Positions (Dihydrofuran Ring) C2_C3_desc Introduction of substituents can influence stereochemistry and steric interactions with the target. Methyl groups at C2 have shown increased activity in some cases. C2_C3->C2_C3_desc Aromatic Aromatic Ring (C4, C6, C7) Aromatic_desc Substituents on the benzene ring alter the electronic properties of the scaffold. Halogens and alkyl groups have been shown to enhance activity. Aromatic->Aromatic_desc

Caption: Key modification sites on the this compound scaffold.

Comparative Analysis with Alternative Scaffolds

To provide a broader context, it is valuable to compare the 2,3-dihydrobenzofuran scaffold with other heterocyclic systems that have been explored for similar biological targets.

Scaffold Advantages Disadvantages Relevant Biological Activities
Benzofuran Aromatic and planar, which can be favorable for certain receptor interactions.[11]Can be more susceptible to metabolic oxidation compared to the dihydro- form.Anticancer, antimicrobial, anti-inflammatory.[2][12]
Indole A well-established pharmacophore in numerous approved drugs.Can have issues with metabolic instability at the C3-position.Anticancer, antiviral, CNS activity.
Benzimidazole A versatile scaffold with a wide range of biological activities.Can exhibit off-target effects due to its prevalence in bioactive molecules.Anticancer, antifungal, antiviral.

The choice of scaffold ultimately depends on the specific therapeutic target and the desired pharmacological profile. The 2,3-dihydrobenzofuran core offers a unique combination of rigidity and three-dimensionality that can be exploited for the design of highly selective ligands.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis of key analogs and for a common biological evaluation assay are provided below.

General Procedure for the Synthesis of 2,3-Dihydrobenzofuran-5-carboxamide Analogs

This protocol outlines a typical two-step procedure for the synthesis of amide derivatives from this compound.

Synthesis_Workflow start Methyl 2,3-dihydrobenzofuran- 5-carboxylate hydrolysis Step 1: Hydrolysis (e.g., LiOH, THF/H2O) start->hydrolysis acid 2,3-Dihydrobenzofuran- 5-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling (e.g., Amine, HATU, DIPEA, DMF) acid->coupling product 2,3-Dihydrobenzofuran- 5-carboxamide Analog coupling->product

Caption: Synthetic workflow for 2,3-dihydrobenzofuran-5-carboxamide analogs.

Step 1: Hydrolysis of the Methyl Ester

  • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH, 2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2,3-dihydrobenzofuran-5-carboxylic acid. This is often used in the next step without further purification.

Step 2: Amide Coupling

  • To a solution of the crude 2,3-dihydrobenzofuran-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired amide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that modifications to both the carboxylate group and the dihydrobenzofuran ring can significantly impact biological activity. By systematically exploring substitutions at key positions and employing strategies such as bioisosteric replacement, researchers can rationally design new analogs with improved potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of these compounds, paving the way for the discovery of next-generation therapeutics.

References

comparative analysis of the biological activity of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of the biological activities of benzofuran derivatives. Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a core scaffold in numerous natural products and synthetic molecules of therapeutic interest.[1] The versatility of the benzofuran nucleus allows for a wide range of structural modifications, leading to a diverse array of pharmacological properties.[2] This document provides a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and antioxidant activities of various benzofuran derivatives, supported by experimental data, detailed methodologies for activity assessment, and insights into their mechanisms of action.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer activities, demonstrating efficacy against a variety of cancer cell lines.[3] Their mechanisms of action are often multifactorial, involving the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.[4]

Comparative Cytotoxicity of Benzofuran Derivatives

The in vitro cytotoxicity of benzofuran derivatives is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5] The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for comparing the potency of different derivatives.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Benzofuran Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Halogenated Benzofurans Compound VIIIHL-60 (Leukemia)0.1[6]
Compound VIIIK562 (Leukemia)5.0[6]
Compound 1eHeLa (Cervical)28[6]
Compound 1eK562 (Leukemia)41[6]
Compound 2dK562 (Leukemia)20[6]
Benzofuran-Chalcone Hybrids Compound 4gHeLa (Cervical)5.61[7]
Compound 4gHCC1806 (Breast)5.93[7]
Compound 4nHeLa (Cervical)3.18[7]
Compound 4qHeLa (Cervical)4.95[7]
3-Amidobenzofuran Derivatives Compound 28gMDA-MB-231 (Breast)3.01[8]
Compound 28gHCT-116 (Colon)5.20[8]
Compound 28gHT-29 (Colon)9.13[8]
1,2,3-Triazole Hybrids Compound 50gA549 (Lung)0.57[8]
Compound 50gHeLa (Cervical)0.73[8]
Compound 50gHCT-116 (Colon)0.87[8]

Expertise & Experience: Interpreting the Data

The data presented in Table 1 highlights key structure-activity relationships (SAR). For instance, the presence and position of halogen atoms on the benzofuran scaffold can significantly influence cytotoxicity.[6] The potent activity of compound VIII in leukemia cell lines underscores the potential of targeted halogenation. Furthermore, hybridization of the benzofuran core with other pharmacologically active moieties, such as chalcones and triazoles, can lead to compounds with enhanced and selective anticancer effects.[7][8] The superior potency of the 6-methoxy-substituted triazole derivative 50g across multiple cell lines suggests that this substitution is crucial for its antiproliferative activity.[8]

Mechanistic Insights: Inhibition of Key Signaling Pathways

Benzofuran derivatives exert their anticancer effects by targeting critical signaling pathways involved in tumorigenesis. Notably, the NF-κB, MAPK, and mTOR pathways have been identified as key targets.[9][10][11]

  • NF-κB and MAPK Pathways: These pathways are central to the inflammatory processes that can drive cancer progression. Certain benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, leading to a downregulation of pro-inflammatory and pro-survival signals.[9][12]

  • mTOR Signaling: The mTOR pathway is a crucial regulator of cell growth and proliferation and is often hyperactivated in cancer. Specific benzofuran derivatives have been developed as potent mTOR inhibitors, effectively blocking both mTORC1 and Akt signaling, which can overcome resistance mechanisms seen with other mTOR inhibitors like rapamycin.[4][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKKα/β Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK LPS IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 (c-fos/c-jun) MAPK->AP1 mTORC1 mTORC1 Akt Akt Akt->mTORC1 Gene Gene Expression (Inflammation, Proliferation, Survival) NFkB_nuc->Gene AP1->Gene Benzofuran Benzofuran Derivatives Benzofuran->IKK Benzofuran->MAPK Benzofuran->mTORC1 Benzofuran->NFkB_nuc

Caption: Inhibition of Pro-cancer Signaling Pathways by Benzofuran Derivatives.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standardized method for assessing the cytotoxicity of benzofuran derivatives against cancer cell lines.[2][13]

Materials:

  • Benzofuran derivatives

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

Benzofuran derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[14] Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Comparative Antimicrobial Efficacy

The antimicrobial potential of benzofuran derivatives varies significantly with their structural features. The agar well diffusion method is a common preliminary screening technique, followed by broth microdilution to determine the MIC values.[15][16]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Benzofuran Derivatives

Derivative ClassCompoundS. aureusE. coliC. albicansReference
Aza-benzofurans Compound 112.525>100[17]
Oxa-benzofurans Compound 6>100>10012.5-25[17]
Amide Derivatives Compound 6a6.256.2512.5[16]
Compound 6b6.256.256.25[16]
Compound 6f6.256.2512.5[16]
Cyclobutyl Ketoximes Compound 380.039>1000.625[14]
3-Carboxylic Acids Compound III50-200>200100[18]
Compound VI50-200>200100[18]

Expertise & Experience: Structure-Activity Insights

The data in Table 2 reveals that specific structural modifications are critical for antimicrobial potency and spectrum. For instance, aza-benzofurans tend to show better antibacterial activity, while oxa-benzofurans can be more effective against fungi.[17] The introduction of an amide linkage, as seen in compounds 6a, 6b, and 6f, can confer broad-spectrum activity against both bacteria and fungi.[16] Notably, the cyclobutyl ketoxime derivative 38 demonstrates exceptionally potent and selective activity against S. aureus.[14]

Experimental Protocol: Agar Well Diffusion Assay

This protocol outlines a standard method for the preliminary screening of the antimicrobial activity of benzofuran derivatives.[15]

Materials:

  • Benzofuran derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer or pipette tips

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions. Pour the molten agar into sterile petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the MHA plates using a sterile swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the benzofuran derivative solution (dissolved in a suitable solvent like DMSO) into each well. Include positive (known antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

G cluster_workflow Agar Well Diffusion Workflow cluster_key Key A 1. Prepare Inoculated Agar Plate B 2. Create Wells in Agar A->B C 3. Add Benzofuran Derivative to Well B->C D 4. Incubate Plate C->D E 5. Measure Zone of Inhibition D->E Key1 Zone of Inhibition: Area of no microbial growth

Caption: Workflow for the Agar Well Diffusion Assay.

Anti-inflammatory and Antioxidant Activities

Many benzofuran derivatives also possess significant anti-inflammatory and antioxidant properties, which are often interconnected.[17] The anti-inflammatory effects are frequently mediated through the inhibition of pathways like NF-κB and MAPK, as discussed previously.[9] Antioxidant capacity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[19]

Comparative Anti-inflammatory and Antioxidant Potential

The efficacy of benzofuran derivatives in these activities is highly dependent on their substitution patterns.

Table 3: Comparative Anti-inflammatory and Antioxidant Activities of Selected Benzofuran Derivatives

ActivityCompoundAssayIC50 or % InhibitionReference
Anti-inflammatory Compound 1NO Inhibition (LPS-stimulated RAW 264.7)IC50 = 17.3 µM[17]
Compound 3NO Inhibition (LPS-stimulated RAW 264.7)IC50 = 16.5 µM[17]
Compound 5dNO Inhibition (LPS-stimulated RAW 264.7)IC50 = 52.23 µM[9]
Compound 6bCarrageenan-induced paw edema (in vivo)71.10% inhibition at 2h[20]
Antioxidant Compound 9DPPH Assay (Methanol)rIC50 = 0.31[19]
Compound 15DPPH Assay (Methanol)rIC50 = 0.25[19]
Compound 18DPPH Assay (Methanol)rIC50 = 0.24[19]
Compound 20DPPH Assay (Methanol)rIC50 = 0.18[19]

rIC50: relative IC50 (mols antioxidant / mols DPPH•), a lower value indicates higher activity.

Expertise & Experience: Correlating Structure with Function

The presence of hydroxyl groups on the benzofuran ring is a key determinant of antioxidant activity, as they can act as hydrogen donors to scavenge free radicals.[19] This is evident in the lower rIC50 values for compounds with hydroxyl substitutions. For anti-inflammatory activity, the ability to inhibit nitric oxide (NO) production in macrophages is a common in vitro measure, and compounds 1 and 3 show significant potency in this regard.[17] In vivo studies, such as the carrageenan-induced paw edema model, provide further validation of the anti-inflammatory effects of these derivatives.[20][21]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant capacity of benzofuran derivatives.[22]

Materials:

  • Benzofuran derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the benzofuran derivatives and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the test compound or control solution. Prepare a blank containing only methanol and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against compound concentration.[22]

Conclusion

The benzofuran scaffold is a highly versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of potent biological activities. This guide has provided a comparative analysis of the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of various benzofuran derivatives, supported by quantitative data and detailed experimental protocols. The structure-activity relationships highlighted herein underscore the importance of rational design in optimizing the therapeutic potential of this remarkable class of compounds. Further research into the mechanisms of action and in vivo efficacy of promising benzofuran derivatives will undoubtedly pave the way for the development of novel therapeutics for a range of human diseases.

References

A Comparative Guide to the Cytotoxicity of Benzofuran and Dihydrobenzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuances of heterocyclic scaffolds is paramount to designing effective and selective therapeutic agents. This guide provides an in-depth, objective comparison of the cytotoxic properties of two closely related heterocyclic compounds: benzofuran and its reduced analogue, dihydrobenzofuran. By examining experimental data and elucidating the underlying mechanisms of action, this document aims to equip scientists with the critical knowledge needed to make informed decisions in the early stages of drug discovery.

Introduction: A Tale of Two Scaffolds

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[3] Dihydrobenzofuran, as its name suggests, is the 2,3-dihydro derivative of benzofuran, where the double bond in the furan ring is saturated. This seemingly subtle structural modification can have profound implications for the molecule's three-dimensional conformation, electronic properties, and, consequently, its biological activity.[4]

cluster_benzofuran Benzofuran cluster_dihydrobenzofuran Dihydrobenzofuran benzofuran Benzofuran (Aromatic Furan Ring) dihydrobenzofuran 2,3-Dihydrobenzofuran (Saturated Furan Ring) benzofuran->dihydrobenzofuran Reduction

Caption: Structural difference between benzofuran and dihydrobenzofuran.

Comparative Cytotoxicity: A Data-Driven Analysis

A critical aspect of evaluating any potential anticancer agent is its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in this regard. While extensive research has been conducted on benzofuran derivatives, direct comparative studies with their dihydrobenzofuran counterparts are less common. However, existing data allows for a compelling analysis.

A recent study by Mattio et al. (2024) provides a direct comparison of resveratrol-derived benzofuran and dihydrobenzofuran analogues, offering valuable insights into the impact of the furan ring's saturation on cytotoxicity.[5] The study found that the replacement of the 2,3-dihydrobenzofuran core with a benzofuran ring resulted in a 2- to 3-fold increase in antiproliferative activity against several cancer cell lines.[5]

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran Dehydro-δ-viniferin (7)A375 (Melanoma)26.8 ± 0.3[5]
H460 (Lung)42.7 ± 0.5[5]
Dehydro-ε-viniferin (8)A375 (Melanoma)33.2 ± 0.4[5]
H460 (Lung)37.1 ± 0.3[5]
Dihydrobenzofuran (±)-δ-viniferin (3)A375 (Melanoma)88 ± 1.2[5]
H460 (Lung)95 ± 2.3[5]
(±)-ε-viniferin (5)A375 (Melanoma)85 ± 2.1[5]
H460 (Lung)88 ± 2.1[5]
Benzofuran Fluorinated derivative (1)HCT116 (Colorectal)19.5[6]
Dihydrobenzofuran Fluorinated derivative (2)HCT116 (Colorectal)24.8[6]
Dihydrobenzofuran Pyrazoline analog (2b)MCF-7 (Breast)Promising activity[2]
Dihydrobenzofuran Pyrazoline analog (3b)MCF-7 (Breast)Promising activity[2]
Dihydrobenzofuran Pyrazoline analog (3e)MCF-7 (Breast)Promising activity[2]

This trend of higher potency for the aromatic benzofuran scaffold is not absolute and is highly dependent on the specific substitutions on the core structure. For instance, a study on fluorinated derivatives showed comparable, albeit slightly lower, cytotoxicity for the dihydrobenzofuran analogue compared to its benzofuran counterpart against HCT116 colorectal carcinoma cells.[6] This highlights the intricate interplay between the core scaffold and its substituents in determining overall cytotoxic activity.

Mechanisms of Action: Unraveling the Pathways to Cell Death

The cytotoxicity of both benzofuran and dihydrobenzofuran derivatives is often mediated through the induction of apoptosis, or programmed cell death, and interference with the cell cycle. However, the specific signaling pathways targeted can differ.

Benzofuran Derivatives:

Benzofuran compounds have been shown to induce apoptosis through multiple pathways, including:

  • The p53-dependent pathway: Some benzofuran derivatives have been found to activate the tumor suppressor protein p53, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • The PI3K/Akt/mTOR pathway: This crucial signaling pathway, often dysregulated in cancer, is a target for some benzofuran derivatives. Inhibition of this pathway can lead to decreased cell proliferation and survival.

  • NF-κB inhibition: The transcription factor NF-κB plays a significant role in inflammation and cancer cell survival. Certain benzofuran compounds have been shown to inhibit its activity.[7]

  • Reactive Oxygen Species (ROS) production: Some derivatives can induce oxidative stress by increasing the levels of ROS within cancer cells, triggering apoptosis.

Dihydrobenzofuran Derivatives:

The mechanistic understanding of dihydrobenzofuran-induced cytotoxicity is still evolving. However, studies have indicated that they can also induce apoptosis and exhibit promising anticancer activity.[2] Some dihydrobenzofuran neolignans' cytotoxicity is dependent on the presence of a double bond in a side chain, suggesting that this structural feature is crucial for their activity. Further research is needed to fully elucidate the specific molecular targets and signaling cascades affected by this class of compounds.

cluster_benzofuran Benzofuran Derivatives cluster_dihydrobenzofuran Dihydrobenzofuran Derivatives b_compound Benzofuran Derivative b_p53 p53 Activation b_compound->b_p53 b_pi3k PI3K/Akt/mTOR Inhibition b_compound->b_pi3k b_nfkb NF-κB Inhibition b_compound->b_nfkb b_ros ROS Production b_compound->b_ros b_cell_cycle G2/M Arrest b_p53->b_cell_cycle b_apoptosis Apoptosis b_pi3k->b_apoptosis b_nfkb->b_apoptosis b_ros->b_apoptosis b_cell_cycle->b_apoptosis d_compound Dihydrobenzofuran Derivative d_mechanism Apoptosis Induction (Mechanism under investigation) d_compound->d_mechanism d_apoptosis Apoptosis d_mechanism->d_apoptosis

Caption: Comparative overview of cytotoxic mechanisms.

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, a robust and well-documented experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzofuran and dihydrobenzofuran compounds in culture medium. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with compounds (and vehicle control) incubate1->treat incubate2 Incubate for desired time (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 2,3-dihydrobenzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific findings. Methyl 2,3-dihydrobenzofuran-5-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules, is no exception. Its purity can significantly impact reaction yields, biological activity, and ultimately, the safety and efficacy of a potential drug candidate.

This guide provides an in-depth comparison of the primary analytical methods for validating the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each described method serves as a self-validating system for robust and trustworthy results.

The Importance of Orthogonal Purity Assessment

A single analytical technique is rarely sufficient to definitively declare a compound as "pure." Different methods possess distinct selectivities and sensitivities towards various types of impurities. Therefore, an orthogonal approach, employing multiple analytical techniques that rely on different chemical and physical principles, is paramount. For this compound, a comprehensive purity assessment should ideally involve a combination of chromatographic and spectroscopic methods.

Chromatographic Techniques: The Separation Specialists

Chromatography is the cornerstone of purity analysis, offering the ability to separate the target compound from impurities, byproducts, and starting materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds, making it highly suitable for this compound.[1]

The "Why": Reversed-phase HPLC (RP-HPLC) is the preferred mode for this analysis due to the moderate polarity of the target molecule. A C18 column is a good starting point, providing excellent retention and separation of a wide range of organic molecules.[1] The choice of a gradient elution is strategic; it allows for the effective separation of impurities with a wide range of polarities that might be present in the crude synthetic product. A UV detector is ideal for this compound due to the presence of a chromophore in the benzofuran ring system.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute with the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities. A PDA detector can be invaluable for peak purity analysis, comparing the UV spectra across a single peak to detect co-eluting impurities.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, GC-MS offers unparalleled sensitivity and specificity. While this compound itself has a moderate boiling point, GC-MS is particularly useful for detecting residual solvents and volatile byproducts from the synthesis.[1]

The "Why": The coupling of a gas chromatograph with a mass spectrometer provides two dimensions of information: retention time from the GC and the mass-to-charge ratio (m/z) from the MS. This allows for the confident identification of impurities by comparing their mass spectra to established libraries (e.g., NIST). A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is a good choice for separating a broad range of organic compounds.

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation: A GC system with a split/splitless injector coupled to a mass spectrometer (preferably with a quadrupole analyzer).

  • Chromatographic Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

    • Filter through a 0.45 µm syringe filter.

Data Interpretation: The total ion chromatogram (TIC) will show separated peaks. The mass spectrum of each peak can be compared against a spectral library for identification. The relative abundance of impurities can be estimated by comparing their peak areas to that of the main compound.

Spectroscopic Techniques: The Structural Verifiers

While chromatography separates components, spectroscopy provides detailed structural information, confirming the identity of the main compound and helping to elucidate the structure of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for the structural elucidation of organic molecules and for quantitative purity determination (qNMR).[3]

The "Why": ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, coupling constants, and integration values in a ¹H NMR spectrum can confirm the structure of this compound. For purity assessment, quantitative NMR (qNMR) is a primary method that allows for the determination of the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[3]

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Absolute Purity

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The standard should have a known purity and a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to ensure full relaxation of all protons.

    • Ensure a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

Data Interpretation: The purity of the sample can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Comparison of Purity Validation Methods

Method Principle Strengths Limitations Best For
HPLC-UV/PDA Differential partitioning between a liquid mobile phase and a solid stationary phase.Robust, versatile, suitable for non-volatile and thermally labile compounds, quantitative.[1]Lower sensitivity than GC-MS, potential for co-elution.Routine purity checks, quantification of major components and non-volatile impurities.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and specificity, excellent for identifying volatile impurities and residual solvents.[1]Requires analyte to be volatile and thermally stable, potential for thermal degradation of the analyte.Detecting and identifying trace volatile impurities and residual solvents.
qNMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absolute quantification without the need for a reference standard of the analyte, provides structural confirmation, non-destructive.[3]Lower sensitivity than chromatographic methods, requires a high-purity internal standard, can be complex to set up and interpret for complex mixtures.Accurate determination of absolute purity, structural confirmation.

Potential Impurities in the Synthesis of this compound

Understanding the potential impurities that can arise during synthesis is crucial for developing appropriate analytical methods. Common synthetic routes to 2,3-dihydrobenzofurans often involve the cyclization of substituted phenols.[4] Potential impurities could include:

  • Unreacted Starting Materials: Such as the corresponding phenol and alkylating agent.

  • Byproducts of Incomplete Cyclization: Open-chain intermediates.

  • Isomers: Positional isomers formed during substitution reactions on the aromatic ring.

  • Over-alkylation or other side-reaction products.

  • Residual Solvents and Reagents.

Visualization of the Purity Validation Workflow

References

A Spectroscopic Deep Dive: Unraveling the Structural Nuances of Methyl 2,3-dihydrobenzofuran-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a precise understanding of a molecule's architecture is paramount. Spectroscopic analysis provides the foundational data for this understanding. This guide offers a detailed comparative analysis of Methyl 2,3-dihydrobenzofuran-5-carboxylate and its structurally related analogs, providing experimental data and in-depth interpretation to aid in the characterization of this important class of compounds.

The 2,3-dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The subtle interplay of substituents on this core structure can significantly influence its physicochemical properties and biological targets. Therefore, a comprehensive grasp of the spectroscopic signatures associated with these molecules is essential for unambiguous identification, purity assessment, and the rational design of new chemical entities.

This guide will delve into the characteristic signals observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound. We will then compare these spectral features with those of its close analogs: the corresponding carboxylic acid, the ethyl ester, and a positional isomer, the 7-carboxylate. This comparative approach will highlight the influence of the ester group and its position on the spectroscopic output.

Molecular Structures Under Investigation

To facilitate our comparative analysis, the structures of the primary compound and its selected analogues are presented below.

Molecular_Structures cluster_0 This compound cluster_1 2,3-Dihydrobenzofuran-5-carboxylic acid cluster_2 Ethyl 2,3-dihydrobenzofuran-5-carboxylate cluster_3 Methyl 2,3-dihydrobenzofuran-7-carboxylate mol1 mol1 mol2 mol2 mol3 mol3 mol4 mol4

Figure 1: Chemical structures of the compounds discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) provide a wealth of information about the electronic environment and connectivity of atoms.

¹H NMR Spectral Data

The proton NMR spectra of these compounds are characterized by signals in the aromatic region, as well as triplets for the methylene protons of the dihydrofuran ring. The ester functionality introduces a singlet for the methyl group or a quartet and triplet for the ethyl group.

CompoundAromatic Protons (δ, ppm)-OCH₂- (δ, ppm)-CH₂- (δ, ppm)-COOCH₃ (δ, ppm)-COOCH₂CH₃ (δ, ppm)-COOH (δ, ppm)
This compound (Predicted)7.7-7.8 (m), 6.8 (d)4.6 (t)3.2 (t)3.8 (s)--
2,3-Dihydrobenzofuran-5-carboxylic acid[1]7.8-7.9 (m), 6.8 (d)4.6 (t)3.2 (t)--~12-13 (br s)
Ethyl 2,3-dihydrobenzofuran-5-carboxylate7.7-7.8 (m), 6.8 (d)4.6 (t)3.2 (t)-4.3 (q), 1.3 (t)-
Methyl 2,3-dihydrobenzofuran-7-carboxylate[2]7.5-7.7 (m), 6.9 (t)4.7 (t)3.2 (t)3.9 (s)--

¹H NMR Interpretation:

  • Aromatic Region: The substitution pattern on the benzene ring dictates the appearance of the aromatic protons. For the 5-substituted analogs, we typically observe a doublet for the proton at C4, a doublet of doublets for the proton at C6, and a doublet for the proton at C7. The predicted spectrum of this compound suggests a multiplet around δ 7.7-7.8 ppm and a doublet around δ 6.8 ppm. The downfield shift of the protons ortho and para to the electron-withdrawing carboxylate group is expected.

  • Dihydrofuran Ring: The two methylene groups of the dihydrofuran ring form an AA'BB' spin system, which often appears as two triplets. The protons on C2 (-OCH₂-) are adjacent to the oxygen atom and are therefore deshielded, appearing further downfield (around δ 4.6 ppm) compared to the protons on C3 (-CH₂-) which are typically found around δ 3.2 ppm.

  • Ester and Carboxylic Acid Groups: The methyl ester gives rise to a characteristic sharp singlet around δ 3.8-3.9 ppm. In the ethyl ester, the methylene protons of the ethyl group appear as a quartet due to coupling with the methyl protons, which in turn appear as a triplet. The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift (δ 12-13 ppm), and its presence can be confirmed by D₂O exchange.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, offering complementary data to the ¹H NMR.

CompoundC=O (δ, ppm)Aromatic C (δ, ppm)-OCH₂- (δ, ppm)-CH₂- (δ, ppm)-COOCH₃ (δ, ppm)-COOCH₂CH₃ (δ, ppm)
This compound (Predicted)~167~162, 131, 128, 125, 123, 109~71~29~52-
2,3-Dihydrobenzofuran-5-carboxylic acid[1]~172~162, 132, 129, 126, 124, 109~71~29--
Ethyl 2,3-dihydrobenzofuran-5-carboxylate~166~162, 131, 128, 125, 123, 109~71~29-~61, ~14
Methyl 2,3-dihydrobenzofuran-7-carboxylate[2]~168~160, 134, 129, 122, 121, 118~72~30~52-

¹³C NMR Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the ester or carboxylic acid is the most downfield signal, typically appearing in the range of δ 165-175 ppm. The carboxylic acid carbonyl is generally slightly more downfield than the ester carbonyl.

  • Aromatic Carbons: The aromatic region will show six signals for the carbons of the benzene ring. The carbon attached to the oxygen of the furan ring (C7a) is the most downfield among the aromatic carbons, while the carbon ortho to the carboxylate group (C4) is also significantly deshielded.

  • Dihydrofuran Ring Carbons: The carbon atom of the -OCH₂- group (C2) is found around δ 71 ppm, while the -CH₂- carbon (C3) is more upfield, around δ 29 ppm.

  • Ester Carbons: The methoxy carbon of the methyl ester appears around δ 52 ppm. For the ethyl ester, the methylene carbon is around δ 61 ppm, and the methyl carbon is around δ 14 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of bonds.

CompoundC=O Stretch (cm⁻¹)C-O Stretch (Ester/Acid) (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H Stretch (Aromatic/Aliphatic) (cm⁻¹)O-H Stretch (Carboxylic Acid) (cm⁻¹)
This compound~1710 - 1730~1250 - 1300, ~1100 - 1150~1600, ~1480~3100-3000, ~2950-2850-
2,3-Dihydrobenzofuran-5-carboxylic acid[1]~1680 - 1710~1250 - 1300, ~1100 - 1150~1600, ~1480~3100-3000, ~2950-2850~3300 - 2500 (broad)
Ethyl 2,3-dihydrobenzofuran-5-carboxylate~1710 - 1730~1250 - 1300, ~1100 - 1150~1600, ~1480~3100-3000, ~2950-2850-
Methyl 2,3-dihydrobenzofuran-7-carboxylate~1710 - 1730~1250 - 1300, ~1100 - 1150~1600, ~1480~3100-3000, ~2950-2850-

IR Interpretation:

  • Carbonyl (C=O) Stretch: This is one of the most intense and characteristic absorptions in the IR spectrum. For esters, it typically appears in the range of 1710-1730 cm⁻¹. In carboxylic acids, the C=O stretch is usually found at a slightly lower wavenumber (1680-1710 cm⁻¹) due to hydrogen bonding.

  • C-O Stretches: Esters and carboxylic acids will show strong C-O stretching bands. The C-O stretch of the ester group usually appears as two bands, one for the C-O single bond adjacent to the carbonyl group and another for the O-C bond of the alkyl group.

  • Aromatic C=C Stretches: The benzene ring gives rise to several characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydrofuran ring and the ester alkyl group appear as stronger bands just below 3000 cm⁻¹.

  • O-H Stretch: The most distinguishing feature of the carboxylic acid is the very broad O-H stretching band that spans from approximately 3300 to 2500 cm⁻¹, often obscuring the C-H stretching region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound178147 ([M-OCH₃]⁺), 119 ([M-COOCH₃]⁺)
2,3-Dihydrobenzofuran-5-carboxylic acid[1]164147 ([M-OH]⁺), 119 ([M-COOH]⁺)
Ethyl 2,3-dihydrobenzofuran-5-carboxylate192147 ([M-OC₂H₅]⁺), 119 ([M-COOC₂H₅]⁺)
Methyl 2,3-dihydrobenzofuran-7-carboxylate[2]178147 ([M-OCH₃]⁺), 119 ([M-COOCH₃]⁺)

MS Interpretation:

  • Molecular Ion Peak: The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For all the compounds discussed, this peak should be observable.

  • Fragmentation Patterns: The fragmentation of these molecules under electron ionization (EI) is expected to involve the loss of fragments from the ester or carboxylic acid group.

    • Loss of the Alkoxy Group: A common fragmentation pathway for esters is the loss of the alkoxy group (-OR) as a radical, leading to the formation of an acylium ion. For the methyl esters, this would result in a fragment at m/z 147. For the ethyl ester, the loss of the ethoxy group would also lead to a fragment at m/z 147.

    • Loss of the Carboalkoxy Group: Another fragmentation pathway is the loss of the entire carboalkoxy group (-COOR) as a radical. This would result in a fragment at m/z 119 for all the 5-substituted compounds.

    • Carboxylic Acid Fragmentation: The carboxylic acid can lose a hydroxyl radical (-OH) to form the same acylium ion at m/z 147, or it can lose the entire carboxyl group (-COOH) to give the fragment at m/z 119.

The subtle differences in the relative intensities of these fragment ions can sometimes be used to distinguish between isomers.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are crucial.

NMR Spectroscopy

NMR_Workflow A Sample Preparation: - Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). B Instrument Setup: - Place the NMR tube in the spectrometer. - Lock the spectrometer on the deuterium signal of the solvent. - Shim the magnetic field to achieve homogeneity. A->B C Data Acquisition: - Acquire the ¹H NMR spectrum using a standard pulse sequence. - Acquire the ¹³C NMR spectrum, often with proton decoupling. B->C D Data Processing: - Fourier transform the free induction decay (FID). - Phase the spectrum. - Calibrate the chemical shift scale using the TMS signal. C->D

Figure 2: General workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR_Workflow A Sample Preparation (ATR): - Place a small amount of the solid sample directly on the ATR crystal. - For liquids, a single drop is sufficient. B Data Acquisition: - Record a background spectrum of the empty ATR crystal. - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). A->B C Data Processing: - The instrument software automatically subtracts the background spectrum. - The resulting spectrum shows the absorbance or transmittance of the sample. B->C

Figure 3: General workflow for acquiring ATR-FTIR spectra.

Mass Spectrometry (Electron Ionization)

MS_Workflow A Sample Introduction: - Introduce a small amount of the sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC). B Ionization: - Bombard the sample with a high-energy electron beam (typically 70 eV) to generate positively charged ions (radical cations). A->B C Mass Analysis: - Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). - Separate the ions based on their mass-to-charge (m/z) ratio. B->C D Detection: - The separated ions are detected, and their abundance is recorded to generate the mass spectrum. C->D

Figure 4: General workflow for acquiring EI mass spectra.

Conclusion: A Unified Spectroscopic Picture

This guide has provided a comparative analysis of the key spectroscopic features of this compound and its close analogues. By examining the ¹H NMR, ¹³C NMR, IR, and MS data in a side-by-side manner, we can discern the subtle yet significant influence of the ester and carboxylic acid functionalities, as well as the effect of their position on the benzofuran core.

The presented data and interpretations serve as a valuable resource for researchers in the field, enabling more confident and efficient structural elucidation of novel 2,3-dihydrobenzofuran derivatives. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and comparability across different studies. A thorough understanding of these spectroscopic principles is indispensable for advancing the discovery and development of new therapeutic agents based on this versatile heterocyclic scaffold.

References

A Comparative Guide to the Synthetic Routes of 2,3-Dihydrobenzofurans for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active compounds. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Consequently, the development of efficient and versatile synthetic routes to access this important core structure is of paramount importance to researchers in both academia and the pharmaceutical industry.

This guide provides a comprehensive comparison of the most significant synthetic strategies for the construction of 2,3-dihydrobenzofurans. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for key transformations. Our focus will be on providing practical insights to aid in the selection of the most appropriate synthetic route based on the desired substitution pattern, stereochemical outcome, and overall synthetic efficiency.

I. Intramolecular Cyclization Strategies: Forging the Heterocycle from Pre-functionalized Phenols

Intramolecular cyclization represents one of the most direct and widely employed approaches for the synthesis of 2,3-dihydrobenzofurans. These methods typically involve the cyclization of a phenol bearing a reactive tether at the ortho position.

Transition-Metal-Catalyzed Cyclization of 2-Allylphenols

The transition-metal-catalyzed intramolecular cyclization of readily available 2-allylphenols is a robust and versatile method for accessing a variety of substituted 2,3-dihydrobenzofurans. Palladium, rhodium, and iridium catalysts have all been successfully employed in these transformations.

The general mechanism involves the coordination of the transition metal to the alkene, followed by nucleophilic attack of the phenolic oxygen. The specific outcome of the reaction, including the regioselectivity and stereoselectivity, can often be tuned by the choice of catalyst, ligands, and reaction conditions. For instance, palladium-catalyzed approaches have been extensively studied and often proceed via a Wacker-type or Heck-type mechanism.

dot

A Comparative Guide to the Characterization and Validation of Novel Methyl 2,3-Dihydrobenzofuran-5-carboxylate Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and validation of novel Methyl 2,3-dihydrobenzofuran-5-carboxylate derivatives. We will explore the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of their potential as therapeutic agents, particularly in the context of oncology.

Introduction: The Promise of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic functionalization of the this compound core allows for the fine-tuning of its physicochemical properties and biological activity, making it a promising starting point for the development of novel therapeutics. This guide will focus on the synthesis of novel derivatives and their subsequent validation, with a particular emphasis on their potential as anticancer agents targeting key cellular signaling pathways.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel this compound derivatives is a critical first step in their evaluation. The choice of synthetic route is dictated by the desired substitutions on the dihydrobenzofuran ring. Here, we present a robust and versatile synthetic protocol for the preparation of a novel hydroxylated derivative, Methyl 4-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran-5-carboxylate, which serves as an illustrative example.

Experimental Protocol: Synthesis of a Novel Derivative

Objective: To synthesize Methyl 4-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran-5-carboxylate.

Rationale: The introduction of hydroxyl groups can enhance the solubility and potential for hydrogen bonding interactions with biological targets, which may lead to improved efficacy and a more favorable pharmacokinetic profile.

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with commercially available this compound.

  • Friedel-Crafts Acylation: Introduce an acetyl group at the C4 position of the benzene ring.

    • In a round-bottom flask, dissolve this compound in a suitable solvent such as dichloromethane.

    • Cool the solution in an ice bath and add a Lewis acid catalyst, for example, aluminum chloride.

    • Slowly add acetyl chloride and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with ice-water and extract the product with an organic solvent.

    • Purify the resulting Methyl 4-acetyl-2,3-dihydrobenzofuran-5-carboxylate by column chromatography.

  • Grignard Reaction: Introduce the 1-hydroxy-1-methylethyl group at the C2 position.

    • Prepare a Grignard reagent from methyl iodide and magnesium turnings in dry diethyl ether.

    • In a separate flask, dissolve the product from the previous step in dry THF.

    • Slowly add the Grignard reagent to the solution at 0°C and then allow the reaction to proceed at room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product and purify by column chromatography to yield the final compound.

Characterization of the Synthesized Derivative

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is used to determine the number and environment of protons. Expected signals for the target compound would include singlets for the methyl groups, multiplets for the dihydrofuran ring protons, and aromatic protons.

    • ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the functional groups present in the molecule. Key expected peaks would include a broad O-H stretch for the hydroxyl groups, a C=O stretch for the ester, and C-O stretches for the ether and alcohol functionalities.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

In Vitro Validation: Assessing Anticancer Activity

The initial validation of novel compounds involves assessing their biological activity in vitro. For potential anticancer agents, this typically involves cytotoxicity assays against various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the novel derivatives against a panel of cancer cell lines.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] It is a robust and widely used method for screening the cytotoxic potential of compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., doxorubicin) in culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[1] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Analysis of Cytotoxic Activity

The table below presents a comparative summary of the cytotoxic activity (IC₅₀ values) of various dihydrobenzofuran derivatives against different cancer cell lines, providing a benchmark for the newly synthesized compounds.

Compound Derivative Cancer Cell Line IC₅₀ (µM) Reference
Fluorinated Dihydrobenzofuran 1HCT116 (Colon)19.5[2]
Fluorinated Dihydrobenzofuran 2HCT116 (Colon)24.8[2]
Halogenated Benzofuran DerivativeA549 (Lung)6.3[9]
Halogenated Benzofuran DerivativeHepG2 (Liver)3.8[9]
Novel Hydroxylated Derivative (Hypothetical) MCF-7 (Breast) 5.2 N/A
Novel Hydroxylated Derivative (Hypothetical) A549 (Lung) 7.8 N/A
Doxorubicin (Control)Various<1[9]

In Vivo Validation: Efficacy in a Preclinical Model

Promising compounds from in vitro studies are further evaluated in vivo to assess their efficacy and safety in a living organism. Xenograft models are commonly used for this purpose in cancer research.[10][11]

Experimental Protocol: Orthotopic Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a lead candidate derivative.

Rationale: Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in an immunodeficient mouse, more accurately mimic the tumor microenvironment and metastatic potential compared to subcutaneous models.[4][12]

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID) to prevent rejection of the human tumor cells.

  • Cell Implantation: Surgically implant human cancer cells (e.g., luciferase-tagged A549 cells for lung cancer) into the lung of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.

  • Compound Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer the test compound and a vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Monitor tumor growth and animal well-being (body weight, behavior) throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, including histopathology and biomarker assessment.

Mechanistic Insights: Targeting the PI3K/Akt/mTOR Signaling Pathway

Understanding the mechanism of action of novel compounds is crucial for their development. Many benzofuran derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[13][14] The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a prime target for therapeutic intervention.[6][7][13]

PI3K_Akt_mTOR_Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by novel derivatives.

Our novel this compound derivatives are hypothesized to inhibit the mTORC1 complex, a central regulator of cell growth and proliferation.[5] By blocking mTORC1 activity, these compounds can potentially lead to the downstream inhibition of protein synthesis and ultimately induce apoptosis in cancer cells. Further mechanistic studies, such as Western blotting to assess the phosphorylation status of key proteins in this pathway, are necessary to validate this hypothesis.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. This guide has provided a comprehensive framework for the synthesis, characterization, and validation of new derivatives. By employing a systematic approach that combines robust synthetic chemistry, rigorous in vitro and in vivo testing, and detailed mechanistic studies, researchers can effectively evaluate the therapeutic potential of this important class of compounds. The data presented herein serves as a valuable resource and a foundation for further investigation into the development of next-generation therapies for cancer and other diseases.

References

A Senior Application Scientist's Guide to Bioactivity Screening of a Dihydrobenzofuran Combinatorial Library

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. The power of combinatorial chemistry allows for the rapid generation of large libraries of analogues built around this core, creating a rich pool of chemical diversity to explore for novel therapeutic agents[2]. However, the success of any screening campaign hinges on a thoughtfully designed strategy. A library is only as valuable as the assays used to probe its potential.

This guide provides a comparative analysis of distinct high-throughput screening (HTS) methodologies for a combinatorial library of dihydrobenzofuran analogues. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, compare the quality and type of data generated, and provide the technical details necessary for implementation in a drug discovery setting.

Strategic Planning: The Screening Cascade

Before initiating a large-scale screen, a strategic cascade must be designed. This involves a series of assays that progressively filter the library from initial "hits" to validated "leads." The choice of primary assay is the most critical decision and is dictated by the therapeutic goal and existing knowledge of the compound class. Dihydrobenzofurans have been reported to modulate key pathways in inflammation and cancer, such as the Cyclooxygenase (COX) and Nuclear Factor-kappa B (NF-κB) pathways, making these areas logical starting points[3][4][5].

A robust screening cascade ensures that resources are focused on the most promising compounds. The workflow is designed to maximize efficiency and data quality at each stage.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization p_screen High-Throughput Screening (HTS) Target-Based vs. Phenotypic (e.g., COX-2, MTT, Antimicrobial) h_confirm Hit Confirmation (Re-testing of primary hits) p_screen->h_confirm Identifies Initial 'Hits' dose_resp Dose-Response Analysis (IC50 / EC50 / MIC Determination) h_confirm->dose_resp s_assays Secondary Assays (e.g., Cell-based mechanism of action, High-Content Imaging) dose_resp->s_assays Confirms Potency selectivity Selectivity & Specificity (e.g., COX-1 vs. COX-2, Normal vs. Cancer cells) s_assays->selectivity sar Structure-Activity Relationship (SAR) selectivity->sar Validates 'Leads' for Optimization admet In Vitro ADMET Profiling sar->admet G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB_NFkB IkB NF-kB IKK->IkB_NFkB Phosphorylates IkB IkB_p p-IkB NF-kB IkB_NFkB->IkB_p NFkB_nuc NF-kB DNA DNA NFkB_nuc->DNA Binds to promoter Gene_exp Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) DNA->Gene_exp Initiates Transcription Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Activates Proteasome Proteasome IkB_p->NFkB_nuc NF-kB Translocates IkB_p->Proteasome IkB Ubiquitination & Degradation

References

A Comparative Guide to the Enantioselective Synthesis of Dihydrobenzofuran Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif prevalent in a wide array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. The precise control of stereochemistry during the synthesis of these molecules is often paramount to their therapeutic efficacy. This guide provides a comparative analysis of prominent enantioselective strategies for the synthesis of dihydrobenzofuran isomers, offering insights into the underlying mechanics, experimental protocols, and performance of different catalytic systems. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of synthetic routes to these valuable compounds.

Introduction: The Significance of Chiral Dihydrobenzofurans

Dihydrobenzofurans are core structures in numerous biologically active molecules. Their derivatives have demonstrated anti-cancer, anti-inflammatory, anti-viral, and neuroprotective properties. The stereochemical configuration of substituents on the dihydrofuran ring can dramatically influence biological activity, making enantioselective synthesis a critical aspect of their development for therapeutic applications. This guide will explore and compare several modern catalytic approaches to achieving high levels of enantioselectivity in the construction of these important heterocyclic systems.

Comparative Analysis of Synthetic Strategies

The enantioselective synthesis of dihydrobenzofurans has been approached through various catalytic methodologies, each with its own set of advantages and limitations. The primary strategies involve transition metal catalysis (e.g., Palladium, Copper, Iridium) and organocatalysis.

Palladium-Catalyzed Approaches

Palladium catalysis is a powerful tool for the formation of C-C and C-O bonds, and it has been extensively applied to the synthesis of dihydrobenzofurans. A common strategy is the intramolecular Heck reaction or related cyclizations.

Mechanism and Rationale: Palladium-catalyzed reactions often proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. In the context of dihydrobenzofuran synthesis, a typical approach involves the cyclization of an o-alkenylphenol or a related precursor. The choice of chiral ligand is crucial for inducing asymmetry and achieving high enantioselectivity. For instance, the use of chiral phosphine ligands can create a chiral environment around the palladium center, directing the cyclization to favor one enantiomer over the other.

A notable example is the Pd-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which provides access to chiral 2-alkenyl-substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol.[1][2] This method is valued for its high functional group tolerance and scalability.[1][2]

Performance Comparison:

Catalytic SystemSubstrate ScopeYield (%)Enantioselectivity (ee/er)Key Advantages
Pd/TY-Phos[1][2]o-bromophenols, 1,3-dienesHighExcellentHigh functional group tolerance, scalability
Pd-Catalyzed Heck/Borylation[3][4]Alkene-tethered aryl iodides52-9853-97% eeAccess to functionalizable boronic esters
Pd-Catalyzed [4+1] Cyclization[3]Aryl ethers and vinyl methylene ketones38-89up to 99:1 erConstruction of quaternary centers
Organocatalytic Strategies

Organocatalysis has emerged as a powerful alternative to metal-catalyzed reactions, often offering milder reaction conditions and avoiding toxic heavy metals. Chiral aminocatalysts, thioureas, and phosphoric acids are commonly employed to catalyze the enantioselective synthesis of dihydrobenzofurans.

Mechanism and Rationale: Organocatalysts typically activate substrates through the formation of iminium ions, enolates, or by providing a chiral hydrogen-bonding environment. For example, bifunctional catalysts, such as cinchona alkaloid-derived squaramides, can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding, leading to highly organized transition states and excellent stereocontrol.[5][6][7] These catalysts have been successfully used in asymmetric Friedel-Crafts/SN2 domino reactions to generate enantiomerically enriched dihydrobenzofurans.[5][6][7]

Performance Comparison:

Catalytic SystemReaction TypeYield (%)Enantioselectivity (ee/er)Key Advantages
Quinine-derived Squaramide[5][6][7]Friedel-Crafts/SN2 DominoHighup to >99% eeMild conditions, low catalyst loading
Chiral Phosphine[8][4+1] CyclizationGoodHighAccess to functionalized products
Chiral Thiourea[9]Michael/oxa-substitution cascadeHighExcellentMetal-free, ambient temperature
Other Transition Metal-Catalyzed Methods

Besides palladium, other transition metals like copper and iridium have also been effectively utilized in the enantioselective synthesis of dihydrobenzofurans.

Copper-Catalyzed Synthesis: Copper catalysts, often in combination with chiral ligands such as BOX (bis(oxazoline)), can catalyze the reaction of phenols with diazo compounds to form dihydrobenzofurans with quaternary carbon stereocenters.[10] This method is noted for its ability to generate complex structures with high diastereoselectivity and enantioselectivity.[10]

Iridium-Catalyzed Hydroarylation: Iridium catalysts have been employed for the intramolecular hydroarylation of allylic aryl ethers.[11] The use of chiral phosphine ligands with a cationic iridium complex allows for efficient cyclization to produce 3-substituted dihydrobenzofurans with high yields and enantioselectivities.[11]

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Enantioselective Heck/Tsuji-Trost Reaction

This protocol is adapted from the work of Zhang and co-workers for the synthesis of 2-alkenyl-2,3-dihydrobenzofurans.[2]

  • To an oven-dried Schlenk tube are added Pd₂(dba)₃·CHCl₃ (5 mol%), the chiral ligand TY-Phos (15 mol%), and the o-bromophenol substrate (1.0 equiv.).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous solvent (e.g., toluene) and the 1,3-diene (1.5 equiv.) are added via syringe.

  • The base (e.g., Cs₂CO₃, 2.0 equiv.) is added, and the tube is sealed.

  • The reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the indicated time (e.g., 24 h).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral 2,3-dihydrobenzofuran product.

Representative Protocol for Organocatalytic Enantioselective Friedel-Crafts/SN2 Domino Reaction

This protocol is based on the work of Tanyeli and co-workers using a quinine-derived squaramide catalyst.[5][6][7]

  • To a vial are added the phenol derivative (1.0 equiv.), the (Z)-α-bromonitroalkene (1.2 equiv.), and the chiral squaramide organocatalyst (5 mol%).

  • The vial is purged with an inert gas (e.g., nitrogen).

  • Anhydrous solvent (e.g., xylene) is added, followed by the addition of a base (e.g., DABCO, 1.0 equiv.).

  • The reaction mixture is stirred at ambient temperature for the specified duration (e.g., 48 h).

  • After the reaction is complete (monitored by TLC), the solvent is removed in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched dihydrobenzofuran.

Visualization of Synthetic Pathways

Catalytic Cycle for Palladium-Catalyzed Heck Cyclization

G Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Migratory Insertion Migratory Insertion Ar-Pd(II)-X(Ln)->Migratory Insertion Alkyl-Pd(II)-X(Ln) Alkyl-Pd(II)-X(Ln) Migratory Insertion->Alkyl-Pd(II)-X(Ln) β-Hydride Elimination β-Hydride Elimination Alkyl-Pd(II)-X(Ln)->β-Hydride Elimination Product + H-Pd(II)-X(Ln) Product + H-Pd(II)-X(Ln) β-Hydride Elimination->Product + H-Pd(II)-X(Ln) Dihydrobenzofuran Dihydrobenzofuran β-Hydride Elimination->Dihydrobenzofuran Reductive Elimination Reductive Elimination Product + H-Pd(II)-X(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Pd(0)L*n Pd(0)L*n Pd(0)L*n->Oxidative Addition o-alkenylphenol o-alkenylphenol o-alkenylphenol->Oxidative Addition G cluster_0 Catalyst-Substrate Complex Formation cluster_1 Stereocontrolled C-C Bond Formation cluster_2 Product Release Catalyst Bifunctional Organocatalyst Complex Ternary Complex (H-Bonding) Catalyst->Complex Substrates Phenol + Electrophile Substrates->Complex TransitionState Chiral Transition State Complex->TransitionState Asymmetric Induction Intermediate Cyclized Intermediate TransitionState->Intermediate Product Enantioenriched Dihydrobenzofuran Intermediate->Product Catalyst_Regen Regenerated Catalyst Intermediate->Catalyst_Regen

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the performance of benzofuran derivatives in molecular docking studies against various biological targets. This analysis is supported by experimental data from peer-reviewed literature to offer a comprehensive understanding of their potential as therapeutic agents.

Introduction: The Versatility of the Benzofuran Scaffold and the Predictive Power of Molecular Docking

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] The versatility of the benzofuran nucleus allows for a wide range of structural modifications, enabling the fine-tuning of its pharmacological profile.

Molecular docking is a powerful computational technique that has become indispensable in modern drug discovery.[3][4] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme, to form a stable complex.[5] By estimating the binding affinity and analyzing the interactions at the molecular level, docking studies can provide crucial insights into the mechanism of action of potential drug candidates, guide lead optimization, and prioritize compounds for synthesis and biological evaluation.[3][5] This guide will delve into comparative docking studies of benzofuran derivatives, highlighting their interactions with various therapeutic targets and correlating these in-silico findings with experimental data.

The Causality Behind Experimental Choices in Docking Studies

The selection of a specific protein target for a docking study is fundamentally driven by its role in the pathophysiology of a particular disease. For instance, in cancer research, proteins involved in cell cycle regulation, signal transduction, and angiogenesis are of significant interest. The choice of docking software and scoring function is also a critical decision. Different algorithms employ distinct approaches to sample conformational space and estimate binding affinity, and the selection often depends on the specific system being studied and the computational resources available. Validation of the docking protocol is a crucial step to ensure the reliability of the results. This is typically achieved by redocking a co-crystallized ligand into the active site of the protein and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.

Comparative Docking Analysis of Benzofuran Derivatives

The following sections provide a comparative analysis of the docking performance of various benzofuran derivatives against key biological targets implicated in cancer, inflammation, and microbial infections.

Anticancer Targets

Benzofuran derivatives have been extensively investigated for their anticancer potential, with docking studies playing a pivotal role in elucidating their mechanisms of action.[1][6]

Table 1: Comparative Docking Data of Benzofuran Derivatives Against Anticancer Targets

Derivative ClassCompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Experimental Activity (IC50)Reference
Benzofuran-1,2,3-triazole hybridsBENZ-0454EGFR (4HJO)-10.2Not specified[5]
Benzofuran-1,2,3-triazole hybridsBENZ-0143EGFR (4HJO)-10.0Not specified[5]
Benzofuran-1,2,3-triazole hybridsBENZ-1292EGFR (4HJO)-9.9Not specified[5]
Benzofuran-ethylidene aniline derivativeCompound 6aTubulinNot specifiedPotent inhibition of tubulin polymerization[7][8]
Benzofuran hybridCompound 8PI3KNot specified2.21 nM[9][10]
Benzofuran hybridCompound 8VEGFR-2Not specified68 nM[9][10]
2-Benzoylbenzofuran derivativeCompound 11eEstrogen ReceptorNot specifiedPotent against MCF-7 cells[6]
Benzofuran-amino pyrimidineCompound 5sGABA receptor-associated protein-like 1Not specifiedHigh activity against Ehrlich ascites carcinoma[11]

Note: Direct comparison of docking scores should be made with caution as different software and scoring functions may have been used in the cited studies.

The data clearly indicates that benzofuran derivatives can effectively bind to a range of anticancer targets. For instance, benzofuran-1,2,3-triazole hybrids have shown promising docking scores against the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer.[5] Similarly, other derivatives have demonstrated potent inhibitory activity against tubulin, Phosphatidylinositol-3-kinases (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), all of which are crucial for cancer cell proliferation and survival.[7][9][10]

Anti-inflammatory Targets

Chronic inflammation is implicated in a variety of diseases, and the cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Docking studies have been instrumental in designing benzofuran-based COX inhibitors.[12][13]

Table 2: Comparative Docking Data of Benzofuran Derivatives Against Anti-inflammatory Targets

Derivative ClassCompoundTarget Protein (PDB ID)Docking Score (kJ/mol)Experimental ActivityReference
Iodobenzofuran derivativeCompound 2bCOX-1-8.37 to -10.94Vigorous anti-inflammatory activity[14]
Iodobenzofuran derivativeCompound 2cCOX-1-8.37 to -10.94Vigorous anti-inflammatory activity[14]
Iodobenzofuran derivativeCompound 2bCOX-2-8.08 to -9.67Vigorous anti-inflammatory activity[14]
Iodobenzofuran derivativeCompound 2cCOX-2-8.08 to -9.67Vigorous anti-inflammatory activity[14]
Aza-benzofuranCompound 1Not specifiedNot specifiedIC50 = 17.3 µM (NO inhibition)[15]
Aza-benzofuranCompound 4Not specifiedNot specifiedIC50 = 16.5 µM (NO inhibition)[15]

Iodobenzofuran derivatives have exhibited strong binding affinities for both COX-1 and COX-2, with in-silico results aligning well with in-vivo anti-inflammatory activity.[14] This suggests that the benzofuran scaffold can serve as a template for the development of potent and potentially safer anti-inflammatory agents.[14]

Antimicrobial and Enzyme Inhibitory Targets

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have shown promise in this area, with docking studies aiding in the identification of their molecular targets.[16][17]

Table 3: Comparative Docking Data of Benzofuran Derivatives Against Antimicrobial and Enzyme Inhibitory Targets

Derivative ClassCompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Experimental Activity (MIC or IC50)Reference
Benzofuran-triazine hybridCompound 8eDihydrofolate reductase (DHFR)Not specified32-125 µg/µl[16]
Benzofuran-oxadiazoleScaffold 5aTyrosinase-6.611 ± 0.25 µM[18]
Benzofuran-triazole hybridCompound 10dAcetylcholinesterase (AChE)Not specified0.55 ± 1.00 µM[17]
Benzofuran-triazole hybridCompound 10bNot specifiedNot specified1.25 ± 0.60 µg/mL (against B. subtilis)[17]

These studies highlight the potential of benzofuran derivatives to inhibit essential microbial enzymes like dihydrofolate reductase and other enzymes such as tyrosinase and acetylcholinesterase.[16][17][18] The correlation between the docking scores and the experimentally determined minimum inhibitory concentrations (MIC) or IC50 values underscores the predictive power of in-silico methods.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

This section provides a detailed, self-validating protocol for a typical molecular docking study of a benzofuran derivative.

Preparation of the Receptor and Ligand
  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the protein structure using molecular visualization software like PyMOL or Discovery Studio.[4]

    • Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared protein in a suitable format, such as PDBQT for AutoDock Vina.

  • Ligand Preparation:

    • Draw the 2D structure of the benzofuran derivative using software like ChemDraw.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds and save the ligand in the PDBQT format.

Docking Simulation
  • Grid Box Generation: Define a grid box around the active site of the protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket, allowing the ligand to move and rotate freely.[4]

  • Configuration File: Create a configuration file that specifies the input files for the receptor and ligand, the coordinates of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.

  • Running the Docking: Execute the docking simulation using software like AutoDock Vina.[4] The program will generate several possible binding poses of the ligand in the active site and calculate the corresponding binding affinities.

Analysis of Docking Results
  • Binding Affinity: The binding affinity, typically expressed in kcal/mol, is a measure of the strength of the interaction between the ligand and the receptor. The pose with the lowest binding energy is generally considered the most stable and likely binding mode.[4]

  • Visualization of Interactions: The best-ranked docking pose should be visualized to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the benzofuran derivative and the amino acid residues in the active site.[4] This analysis provides valuable insights into the structural basis of the observed binding affinity.

Visualization of Key Workflows

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis cluster_validation Validation Receptor_Prep Receptor Preparation (PDB Download, Cleaning) Grid_Box Grid Box Generation Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Run_Docking Grid_Box->Run_Docking Analyze_Results Analyze Binding Affinity and Poses Run_Docking->Analyze_Results Visualize Visualize Interactions (H-bonds, Hydrophobic) Analyze_Results->Visualize Experimental_Correlation Correlate with Experimental Data (e.g., IC50 values) Visualize->Experimental_Correlation

Conclusion and Future Perspectives

Comparative docking studies have consistently demonstrated the potential of benzofuran derivatives as promising scaffolds for the development of novel therapeutic agents. The ability to computationally screen large libraries of these compounds against various biological targets can significantly accelerate the drug discovery process. The strong correlation often observed between in-silico predictions and experimental results provides a high degree of confidence in the utility of these methods.

Future research in this area should focus on the use of more advanced computational techniques, such as molecular dynamics simulations, to further refine the understanding of the dynamic interactions between benzofuran derivatives and their protein targets. Additionally, the development of multi-target drugs based on the benzofuran scaffold is an exciting avenue for addressing complex diseases like cancer. The integration of in-silico, in-vitro, and in-vivo studies will be crucial for the successful translation of these promising compounds from the laboratory to the clinic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,3-dihydrobenzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2,3-dihydrobenzofuran-5-carboxylate (CAS No. 588702-80-1). As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Assessment and Precautionary Measures: The "Why" Behind the "How"

This compound is a heterocyclic compound belonging to the benzofuran family.[1] While a specific, comprehensive hazard profile for this exact molecule is not universally published, the precautionary principle dictates that we handle it with the care afforded to related chemical structures. Safety Data Sheets (SDS) for similar benzofuran and ester compounds indicate potential hazards including skin irritation, serious eye irritation, and respiratory irritation.[2][3] Therefore, all disposal procedures must be predicated on minimizing exposure.

Causality of Experimental Choice: The choice of Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the anticipated hazards. Each piece of equipment forms a barrier between you and the chemical, mitigating specific routes of exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protective EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against accidental splashes of solutions or contact with solid particulates.
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact and potential irritation.[4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes the inhalation of any dust from the solid compound or vapors from solvent rinsates.[3][4]

Before beginning any disposal procedure, ensure you are thoroughly familiar with your institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[5][6] The CHP provides the overarching framework for chemical safety and waste management in your specific laboratory environment.

Core Disposal Protocol: A Step-by-Step Workflow

The proper disposal route for this compound is contingent on its form (solid, solution) and quantity. Under no circumstances should this chemical be disposed of down the drain or in regular trash without deactivation and explicit approval from your institution's Environmental Health and Safety (EHS) office.[7]

Step 1: Waste Characterization and Segregation

Proper disposal begins with correct identification. All waste containing this compound must be treated as hazardous chemical waste.

  • Principle of Segregation: Chemical waste must be strictly segregated to prevent dangerous reactions.[8] Never mix this compound with incompatible chemicals. As a general rule, it should be placed in a container designated for non-halogenated organic solids or liquids, depending on its form.

Step 2: Disposal of Solid Waste

For pure, unadulterated this compound in its solid form:

  • Work Area: Conduct all handling within a chemical fume hood to contain any airborne particulates.

  • Transfer: Carefully sweep or scoop the solid material into a designated hazardous waste container.[4] Use tools (spatulas, brushes) that can be easily decontaminated.

  • Containerization: The waste container must be made of a compatible material (e.g., HDPE or glass), be in good condition, and have a tightly sealing lid.[9]

Step 3: Disposal of Solutions and Liquid Waste

For solutions containing this compound or solvent rinsates from its use:

  • Collection: Pour the liquid waste into a designated, properly labeled waste container for organic solvents.

  • Compatibility: Ensure the waste container is compatible with the solvent used (e.g., do not store strong acids in metal containers).[9]

  • Storage: Keep the waste container sealed at all times except when adding waste.[9] Do not leave a funnel in the opening.

Waste Containerization and Labeling: Ensuring a Safe Handoff

Accurate and clear labeling is a critical safety and regulatory requirement.[10] Improperly labeled waste cannot be picked up by your EHS office or a licensed waste contractor.

  • Labeling: Affix a hazardous waste label to the container.

  • Contents: Clearly write out the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[9]

  • Concentration: List all chemical components and their approximate percentages, including solvents.

  • Contact Information: Include the name of the principal investigator and the laboratory location.

WasteDisposalWorkflow cluster_start Identify Waste Stream cluster_final Final Disposition start Waste Containing Methyl 2,3-dihydrobenzofuran- 5-carboxylate Solid Solid Compound start->Solid Liquid Solution / Rinsate start->Liquid Container Empty Container start->Container CollectSolid Sweep/Scoop into Designated Solid Waste Container Solid->CollectSolid CollectLiquid Pour into Designated Liquid Waste Container Liquid->CollectLiquid Decontaminate Triple-Rinse with Suitable Solvent Container->Decontaminate FinalWaste Seal, Label as Hazardous Waste, Store for EHS Pickup CollectSolid->FinalWaste CollectLiquid->FinalWaste Rinsate Collect Rinsate as Hazardous Liquid Waste Decontaminate->Rinsate Disposal Dispose of Rinsed Container as Non-Hazardous Waste Decontaminate->Disposal Rinsate->CollectLiquid

Caption: Decision workflow for proper disposal of this compound.

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as regular trash. Chemical residues pose a significant threat to custodial staff and the environment.[9]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[11]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[9][11]

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or deface the original chemical label to prevent confusion.[11]

  • Final Disposal: The clean, dry, and unlabeled container may now be disposed of in the appropriate receptacle for glass or plastic waste.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely. The correct response depends on the scale of the spill.[12]

Table 2: Spill Response Protocol

Spill SizeActions
Minor Spill (Small quantity, manageable by lab personnel)1. Alert others in the immediate area.[13]2. Don appropriate PPE (goggles, gloves, lab coat).[13]3. Contain the spill by covering with an inert absorbent material like vermiculite, sand, or cat litter.[14]4. Collect the absorbed material using a scoop or dustpan, and place it in a sealed, labeled container for hazardous waste disposal.[13]5. Decontaminate the spill surface with a suitable solvent and then soap and water.[14]6. Report the incident to your laboratory supervisor.[15]
Major Spill (Large quantity, rapid vapor release, or beyond the comfort level of lab personnel)1. Evacuate the immediate area immediately.[14]2. Alert others and your supervisor. If there is a fire or medical emergency, call emergency services.[15]3. Isolate the area by closing doors and restricting access.[13]4. Contact your institution's EHS office or emergency response team and provide details: location, chemical identity, and estimated quantity.[14]

Regulatory Framework: A System of Trust and Verification

The procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.[16][17][18][19]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to protect laboratory workers from chemical hazards.[5][8]

Your most immediate and valuable resource is your institution's Environmental Health and Safety (EHS) office . They provide guidance based on federal, state, and local regulations and are the final authority on disposal procedures within your organization.[11] Always consult them when in doubt.

References

Personal protective equipment for handling Methyl 2,3-dihydrobenzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Methyl 2,3-dihydrobenzofuran-5-carboxylate

This guide provides essential safety protocols and operational directives for the handling of this compound (CAS 588702-80-1). As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Disclaimer: A comprehensive, verified Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds.[1][2][3][4] A conservative approach to handling is therefore strongly advised.

Part 1: Hazard Assessment & Risk Mitigation

This compound is a solid, appearing as a white to yellow or off-white substance.[5][6] While specific toxicity data is limited, analysis of analogous compounds suggests a profile of potential hazards that must be respected.

Key Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2][3][4]

  • Eye Irritation: Poses a risk of serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3][4]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][4]

Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting Chemical safety gogglesNitrile gloves (double-gloved recommended)Laboratory coatN95-rated respirator or higher
Solution Preparation Chemical safety goggles and face shieldNitrile glovesChemical-resistant apron over a laboratory coatIn a certified chemical fume hood
Reaction Setup & Monitoring Chemical safety gogglesNitrile glovesLaboratory coatIn a certified chemical fume hood
Work-up & Purification Chemical safety goggles and face shieldNitrile glovesChemical-resistant apron over a laboratory coatIn a certified chemical fume hood
Waste Disposal Chemical safety gogglesNitrile glovesLaboratory coatAs required by the specific procedure
Step-by-Step PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Identify Chemical: this compound AssessHazards Consult Analogous SDS: - Skin/Eye Irritant - Respiratory Irritant - Potential Acute Toxicity Start->AssessHazards EyeProtection Eye Protection: Chemical Goggles + Face Shield (for splash risk) AssessHazards->EyeProtection HandProtection Hand Protection: Nitrile Gloves (Double-gloving recommended) AssessHazards->HandProtection BodyProtection Body Protection: Lab Coat + Chemical Apron (for splash risk) AssessHazards->BodyProtection RespiratoryProtection Respiratory Protection: Work in Fume Hood OR N95 Respirator (for powders) AssessHazards->RespiratoryProtection FinalCheck Final PPE Check - Proper Fit - No Defects EyeProtection->FinalCheck HandProtection->FinalCheck BodyProtection->FinalCheck RespiratoryProtection->FinalCheck Proceed Proceed with Task FinalCheck->Proceed All Checks Pass

Caption: PPE Selection Workflow for Handling this compound.

Part 3: Decontamination and Disposal Procedures

Proper decontamination and disposal are crucial to prevent environmental contamination and ensure a safe laboratory environment.

Decontamination Protocol
  • Personnel: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If eye contact occurs, flush with water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention in both cases.

  • Equipment: All glassware and equipment should be rinsed with an appropriate solvent (e.g., acetone or ethanol) in a fume hood. The solvent rinsate should be collected as hazardous waste.

  • Work Surfaces: Wipe down all work surfaces with a suitable solvent and then with soap and water.

Disposal Plan

All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and solvent rinsates, must be disposed of as hazardous chemical waste.

Step-by-Step Disposal:

  • Collect all solid waste in a clearly labeled, sealed container.

  • Collect all liquid waste in a separate, clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department in accordance with local, state, and federal regulations.

Part 4: Emergency Response

In the event of an emergency, immediate and correct action is critical.

Emergency Situation Immediate Action
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your EHS department. For small spills, wear appropriate PPE, cover with an inert absorbent material, and collect in a sealed container for disposal.[1]
Fire Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use a direct water jet. If the fire is large, evacuate and call emergency services.
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-dihydrobenzofuran-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-dihydrobenzofuran-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.